3-Bromo-2-chlorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKNDLIWRYBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216242 | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66024-94-0, 863870-87-5 | |
| Record name | Phenol, bromochloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066024940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, bromochloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Halogenated Phenol in Modern Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This compound is a disubstituted phenol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of bromine, chlorine, and hydroxyl functional groups on a benzene ring offers a unique combination of reactivity and steric influence, making it a valuable intermediate for targeted molecular design. For drug development professionals, understanding the precise physicochemical properties of this compound is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting molecular interactions, and ultimately, designing novel therapeutic agents.
Notably, this compound serves as a key precursor in the synthesis of advanced therapeutics, including inhibitors of the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy.[1] It has also been utilized in the development of dual inhibitors for the D2 dopamine and dopamine transporter (DAT) receptors, targeting complex neurological disorders like schizophrenia.[1] This guide provides a comprehensive analysis of its core properties, experimental methodologies for their determination, and insights into its safe handling and application.
Caption: Chemical Structure of this compound.
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties govern its solubility, reactivity, and behavior in both laboratory and biological systems. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 863870-87-5; 66024-94-0 | [2][3] |
| Molecular Formula | C₆H₄BrClO | [3] |
| Molecular Weight | 207.45 g/mol | [3] |
| Appearance | White powder, lumps, or fused solid | [4] |
| Melting Point | 60 °C | [2] |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [2] |
| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.53 ± 0.10 (Predicted) | [2] |
| Flash Point | 102.7 °C | |
| XLogP3 (LogP) | 2.9 | [3][5] |
| Storage Conditions | Room Temperature, Inert Atmosphere | [2][5] |
Field Insights:
-
pKa: The predicted pKa of 7.53 indicates that this compound is a weak acid, typical for a phenol.[2] In a drug discovery context, this value is critical for understanding the ionization state of the molecule at physiological pH (around 7.4). At this pH, a significant portion of the molecules will exist in their deprotonated, phenoxide form, which can influence solubility, membrane permeability, and receptor binding interactions.
-
LogP: A LogP value of 2.9 suggests a moderate degree of lipophilicity.[3][5] This is often a desirable characteristic in drug candidates, as it represents a balance between aqueous solubility for formulation and distribution in the bloodstream, and lipid solubility for crossing cellular membranes to reach the target site.
-
Melting Point: The sharp melting point of 60 °C is an important indicator of purity.[2] In a laboratory setting, a broad melting range would suggest the presence of impurities, necessitating further purification before use in sensitive synthetic steps.
Spectroscopic Profile: A Structural Verification Guide
While publicly accessible, peer-reviewed spectra for this compound are not abundant, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for researchers to verify the identity and purity of the compound after synthesis or purchase.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum would display signals corresponding to the three aromatic protons.
-
Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton ortho to the hydroxyl group will likely appear as a doublet. The other two protons will exhibit coupling to each other (meta coupling, small J-value) and potentially to the other proton, resulting in a doublet of doublets or a triplet-like pattern depending on the coupling constants. The electron-withdrawing effects of the chlorine and bromine atoms will generally shift the signals downfield compared to unsubstituted phenol.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
-
C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹ will indicate the C-O bond of the phenol.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹, and can be used for confirmation but are often complex.
Mass Spectrometry (Predicted)
Mass spectrometry is definitive for determining molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The exact mass is 205.91341 Da.[3][5]
-
Isotopic Pattern: The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion. The spectrum will show peaks at M, M+2, and M+4, with relative intensities that are a convolution of the individual halogen patterns, providing unambiguous confirmation of the compound's elemental formula.
Experimental Protocols for Property Determination
To ensure scientific integrity, the methods used to determine key physicochemical properties must be robust and reproducible.
Protocol 1: Melting Point Determination via Capillary Method
This protocol provides a reliable means to assess the purity and identity of a solid sample.
Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, narrow melting range (typically <1°C) that matches the literature value is a strong indicator of high purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (60 °C).
-
Once within 10-15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.
Protocol 2: LogP Determination via Shake-Flask Method (OECD 107)
This protocol is the gold standard for measuring the octanol-water partition coefficient, a critical parameter in drug design.
Causality: The LogP value quantifies the differential solubility of a compound in a non-polar solvent (n-octanol, mimicking lipid bilayers) and a polar solvent (water). This value is directly correlated with a drug's ability to passively diffuse across biological membranes.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Safety, Handling, and Storage
Proper handling of halogenated phenols is paramount for laboratory safety. This compound is classified as hazardous and requires careful management.[3]
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[6]
-
For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 863870-87-5 [m.chemicalbook.com]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chlorophenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Bromo-3-chlorophenol|lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
3-Bromo-2-chlorophenol molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-2-chlorophenol
This guide provides a comprehensive technical analysis of this compound, a key pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, it delves into the fundamental aspects of the molecule's structure, bonding, and spectroscopic signature. Understanding these core characteristics is paramount for predicting its reactivity, optimizing synthetic pathways, and leveraging its potential in medicinal chemistry.
This compound is an aromatic compound featuring a phenol backbone substituted with two distinct halogen atoms. Its unique arrangement of substituents creates a specific electronic and steric environment that dictates its chemical behavior and utility as a synthetic building block.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 863870-87-5; 66024-94-0 | [1][2] |
| Molecular Formula | C₆H₄BrClO | [1][2] |
| Molecular Weight | 207.45 g/mol | [1] |
| Monoisotopic Mass | 205.91341 Da | [1][2] |
Structural Visualization
The spatial arrangement of the atoms in this compound is fundamental to its properties. The benzene ring forms a planar scaffold, with the hydroxyl, chlorine, and bromine groups positioned at carbons 1, 2, and 3, respectively.
Caption: 2D structure of this compound.
Analysis of Chemical Bonding
The stability and reactivity of this compound are a direct consequence of its intramolecular bonding and the resulting electronic effects.
-
Aromatic Core: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with a delocalized π-electron system. This aromaticity confers significant thermodynamic stability.
-
Substituent Bonds:
-
C-O and O-H: The phenolic hydroxyl group is a key functional feature. The oxygen is sp² hybridized, allowing its p-orbitals to participate in resonance with the ring.
-
C-Cl and C-Br: These carbon-halogen bonds are polar covalent bonds formed from the overlap of a carbon sp² orbital and a halogen p-orbital.
-
-
Electronic Effects: A delicate balance between inductive and resonance effects governs the electron density distribution within the molecule.
-
Inductive Effect (-I): The electronegative oxygen, chlorine, and bromine atoms pull electron density away from the aromatic ring through the σ-bond framework. This deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen, chlorine, and bromine atoms can be donated into the π-system of the ring. This effect increases electron density at the ortho and para positions. The order of this electron-donating ability is OH >> Br > Cl.
-
-
Intermolecular Forces: The physical properties of this compound are dictated by the forces between molecules.
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations.[3] This is the most significant intermolecular force, contributing to a higher melting and boiling point compared to non-hydroxylated analogues.
-
Dipole-Dipole Forces: The polarity of the C-Cl, C-Br, and C-O bonds results in a net molecular dipole, leading to dipole-dipole attractions.
-
London Dispersion Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.
-
Spectroscopic Characterization: A Validating System
Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating analytical workflow.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.[4][5] A key diagnostic feature is the distinctive isotopic pattern created by the presence of both chlorine and bromine.
-
Isotopic Signature: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. The molecular ion peak in the mass spectrum will therefore appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting these natural abundances.
Predicted Mass Spectrometry Data:
| Parameter | Value | Details |
| Monoisotopic Mass | 205.9134 Da | Calculated for C₆H₄⁷⁹Br³⁵ClO |
| Predicted [M-H]⁻ | 204.90612 m/z | Negative ion mode adduct |
| Predicted [M+H]⁺ | 206.92068 m/z | Positive ion mode adduct |
| Predicted [M+Na]⁺ | 228.90262 m/z | Common sodium adduct |
Source: PubChem CID 6455237[6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Analysis: Analyze the resulting ions in both positive and negative modes to observe different adducts and confirm the molecular weight.
-
Data Interpretation: Examine the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns. The unique isotopic distribution for a compound containing one Br and one Cl atom serves as a primary validation point.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."[7]
Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch (Hydrogen-bonded) | 3200 - 3550 (Broad) |
| C-H | Aromatic Stretch | 3010 - 3100 |
| C=C | Aromatic Stretch | 1450 - 1600 |
| C-O | Stretch | 1200 - 1260 |
| C-Br | Stretch | 500 - 600 |
| C-Cl | Stretch | 600 - 800 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (background subtraction, baseline correction) and identify the characteristic absorption peaks corresponding to the molecule's functional groups. The broad O-H stretch and the aromatic C=C stretches are key validation points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]
-
¹H NMR Spectroscopy:
-
Number of Signals: Expect 4 signals: 3 for the aromatic protons and 1 for the hydroxyl proton.
-
Chemical Shift (δ): The aromatic protons will appear in the range of ~6.8-7.5 ppm. The exact shifts are determined by the electronic effects of the substituents. The phenolic -OH proton will be a broad singlet with a variable chemical shift (typically 5-8 ppm) depending on concentration and solvent.
-
Integration: The relative area under the aromatic signals compared to the hydroxyl signal will be 3:1.
-
Splitting Patterns: The three adjacent aromatic protons will exhibit spin-spin coupling, likely resulting in a pattern of doublets and a triplet (or more complex doublet of doublets).
-
-
¹³C NMR Spectroscopy:
-
Number of Signals: Expect 6 distinct signals, one for each unique carbon atom in the aromatic ring.
-
Chemical Shift (δ): The signals will appear in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group (C1) will be the most downfield (highest ppm), while the carbons bonded to the halogens (C2, C3) will also be significantly shifted downfield.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H signals and identify the chemical shifts and coupling patterns to confirm the structure.
Applications in Drug Development and Synthesis
The true value of this compound lies in its role as a versatile pharmaceutical intermediate. Its defined structure and predictable reactivity make it an ideal starting material for constructing more complex Active Pharmaceutical Ingredients (APIs).
Role as a Synthetic Precursor
This compound is a documented precursor in the synthesis of cutting-edge therapeutics.[9][10] The hydroxyl group provides a handle for etherification reactions, while the halogen atoms can be modified or used to direct further reactions, such as cross-coupling.
Key Therapeutic Areas:
-
Oncology: It is used in the synthesis of small-molecule PD-1/PD-L1 inhibitors.[9] Blocking the PD-1/PD-L1 immune checkpoint pathway can restore T-cell activity against tumors, a cornerstone of modern immunotherapy.[9]
-
Neuroscience: The compound serves as a building block for tetrahydropyrrole derivatives that act as dual inhibitors of dopamine D2 and dopamine transporter (DAT) receptors. These agents are being investigated for the treatment of schizophrenia, aiming to improve cognitive function while minimizing side effects.[9]
Caption: Synthetic utility of this compound.
Safety and Handling Protocols
As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.
-
GHS Hazard Classification:
-
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than a simple substituted phenol; it is a precisely engineered building block whose value is derived from a deep understanding of its molecular structure and bonding. The interplay of its aromatic core with its hydroxyl and halogen substituents creates a unique electronic profile that is not only verifiable through a suite of spectroscopic techniques but is also exploitable for the synthesis of complex, high-value pharmaceutical agents. For the drug development professional, a thorough grasp of these fundamental principles is the key to unlocking its full potential in the creation of next-generation therapeutics.
References
- 1. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 10.1 Intermolecular Forces - Chemistry 2e | OpenStax [openstax.org]
- 4. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 5. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 6. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 7. longdom.org [longdom.org]
- 8. Kapnayan.com - 21.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Data for 3-Bromo-2-chlorophenol: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-chlorophenol (CAS No: 66024-94-0, 863870-87-5), a halogenated phenol of interest in synthetic chemistry and drug development.[1][2] Given the limited availability of published experimental spectra for this specific isomer, this document focuses on the robust prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous compounds, offering a reliable framework for the characterization of this molecule.
Structural and Spectroscopic Overview
This compound is an aromatic compound with a hydroxyl group, a chlorine atom, and a bromine atom substituted on the benzene ring. The relative positions of these substituents dictate a unique electronic environment for each proton and carbon atom, leading to a distinct spectroscopic fingerprint. The structural analysis and confirmation of such molecules are critically dependent on the synergistic use of NMR, IR, and MS techniques.
The following sections will detail the predicted spectroscopic features for this compound. This predictive approach is a cornerstone of modern chemical analysis, allowing researchers to anticipate spectral outcomes and to confidently interpret experimental data when it is acquired.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data
For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene ring, in addition to a signal for the phenolic proton. The predicted chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |
| H-5 | ~ 6.9 - 7.1 | Triplet (t) or dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |
| H-6 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |
| OH | ~ 5.0 - 6.0 | Singlet (broad) | - |
Interpretation of the Predicted ¹H NMR Spectrum
-
Chemical Shifts : The aromatic protons are expected to be deshielded and appear in the typical aromatic region of the spectrum. The exact positions are influenced by the cumulative effects of the substituents. For comparison, the aromatic protons of 3-bromophenol appear between 6.7 and 7.1 ppm.[3] The additional chlorine atom in this compound is expected to further deshield the neighboring protons.
-
Splitting Patterns : The coupling between adjacent protons gives rise to the predicted multiplicities. H-5 is expected to appear as a triplet (or a doublet of doublets with similar coupling constants) due to its coupling with both H-4 and H-6. H-4 and H-6 will each appear as a doublet of doublets due to ortho and meta coupling, respectively.
-
Phenolic Proton : The hydroxyl proton signal is typically broad due to hydrogen bonding and its chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis : Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Data
Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~ 150 - 155 |
| C-2 (C-Cl) | ~ 120 - 125 |
| C-3 (C-Br) | ~ 110 - 115 |
| C-4 | ~ 130 - 135 |
| C-5 | ~ 120 - 125 |
| C-6 | ~ 125 - 130 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C-1 (C-OH) : The carbon atom attached to the hydroxyl group is expected to be the most deshielded and appear at the lowest field (highest ppm value).
-
C-2 (C-Cl) and C-3 (C-Br) : The carbons bonded to the halogens will also be significantly deshielded. The carbon attached to bromine (C-3) is expected to be at a slightly higher field (lower ppm) compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect". For comparison, in 3-chlorophenol, the carbon bearing the chlorine appears around 135 ppm, and in 3-bromophenol, the carbon with bromine is at approximately 123 ppm.
-
C-4, C-5, C-6 : These carbons will have chemical shifts in the typical aromatic region, with their exact values determined by their position relative to the three substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Data Acquisition : Acquire the spectrum on a 100 MHz or higher ¹³C frequency spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
Processing and Analysis : Process the data similarly to ¹H NMR to obtain the final spectrum and assign the chemical shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (phenol) | 1200 - 1260 | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch : A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the hydroxyl group in phenols, with the broadening due to hydrogen bonding.
-
Aromatic C-H and C=C Stretches : Sharp peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. The absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O Stretch : A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the phenolic group.
-
C-Halogen Stretches : The C-Cl and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 850 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film between salt plates (if it is an oil), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.
-
Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₆H₄BrClO.[1]
| Ion | m/z (relative to most abundant isotope) | Comments |
| [M]⁺ | 206, 208, 210 | Molecular ion peak cluster. The characteristic isotopic pattern of Br (⁷⁹Br:⁸¹Br ≈ 1:1) and Cl (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex pattern. |
| [M-H]⁺ | 205, 207, 209 | Loss of a hydrogen radical. |
| [M-OH]⁺ | 189, 191, 193 | Loss of a hydroxyl radical. |
| [M-Cl]⁺ | 171, 173 | Loss of a chlorine radical. |
| [M-Br]⁺ | 127, 129 | Loss of a bromine radical. |
| [M-CO]⁺ | 178, 180, 182 | Loss of carbon monoxide. |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak : The most critical information is the molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed. The most abundant peak in this cluster will likely be at m/z 208 (for ¹²C₆¹H₄⁸¹Br³⁵Cl¹⁶O). The relative intensities of the M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.
-
Fragmentation Pattern : The fragmentation of halogenated phenols is complex. Common fragmentation pathways include the loss of a halogen radical (Cl or Br), the loss of a hydroxyl radical, and the elimination of carbon monoxide (CO) from the phenol ring. The stability of the resulting fragments will determine the intensity of these peaks.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization : Ionize the sample using a technique such as Electron Ionization (EI).
-
Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis : Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and by drawing comparisons with structurally similar molecules, we have established a detailed and reliable set of expected data. This guide serves as a valuable resource for researchers in the synthesis, identification, and application of this compound, providing a solid foundation for the interpretation of future experimental results.
References
An In-depth Technical Guide to the Biological Activity of Brominated Chlorophenols
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Halogenated phenols represent a broad class of compounds with significant industrial and pharmacological relevance. While the biological activities of bromophenols and chlorophenols have been studied independently, the specific class of brominated chlorophenols remains a largely unexplored frontier. This guide provides a comprehensive overview of the known biological activities of brominated and chlorinated phenols as distinct classes, drawing upon this established knowledge to build a scientifically-grounded perspective on the potential bioactivities of mixed-halogenated brominated chlorophenols. We will delve into structure-activity relationships, potential mechanisms of action, and propose experimental workflows for the synthesis and screening of this promising, yet under-investigated, class of compounds.
Part 1: The Chemical Landscape of Halogenated Phenols
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are pivotal structural motifs in a vast array of biologically active molecules, both natural and synthetic. The addition of halogens—such as bromine and chlorine—to the phenolic ring dramatically alters the compound's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can profoundly influence the compound's biological activity, metabolic stability, and toxicological profile.
The presence of bromine, for instance, is known to increase lipophilicity, which can enhance membrane permeability and lead to improved antimicrobial and anticancer activities compared to non-brominated counterparts[1]. Chlorine substitution also modulates bioactivity, with the degree and position of chlorination influencing toxicity and biological effects[2]. This guide will first explore the distinct worlds of bromophenols and chlorophenols before converging on the potential of their hybrid structures.
Part 2: Bromophenols: Nature's Bioactive Arsenal
Naturally occurring bromophenols are predominantly found in marine environments, particularly in red algae of the Rhodomelaceae family[1]. These compounds are secondary metabolites, and their diverse biological activities have made them a focal point for drug discovery.
Key Biological Activities of Bromophenols
Bromophenols exhibit a wide spectrum of biological effects, which are summarized in the table below.
| Biological Activity | Key Findings & Examples | References |
| Antimicrobial | Many bromophenols show potent activity against both Gram-positive and Gram-negative bacteria. The degree of bromination often correlates with increased antimicrobial efficacy. For example, some highly brominated derivatives from the red alga Rhodomela confervoides have shown significant antibacterial action. | [3] |
| Anticancer | Certain bromophenols have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. | [4] |
| Antioxidant | The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, which can scavenge free radicals and protect against oxidative stress. | [4] |
| Anti-diabetic | Some bromophenols act as inhibitors of enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting their potential in managing diabetes. | [3] |
| Antiviral | A number of bromophenols have been reported to exhibit activity against various viruses. | [3] |
Mechanism of Action: A Glimpse into Bromophenol Bioactivity
The precise mechanisms of action for many bromophenols are still under investigation, but some key pathways have been elucidated. For instance, their antioxidant activity is often linked to the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
References
Navigating the Solubility Landscape of 3-Bromo-2-chlorophenol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-2-chlorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document leverages fundamental principles of physical organic chemistry and available data for structurally analogous compounds to predict its solubility profile across a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to precisely determine solubility, ensuring the generation of reliable and reproducible data critical for process development, formulation, and quality control.
Introduction: The Significance of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of chemical process development. It dictates the choice of solvents for reactions, dictates purification strategies such as crystallization, and is a critical parameter in formulation science. A thorough understanding of a compound's solubility behavior is, therefore, not merely academic but a fundamental prerequisite for efficient, scalable, and robust chemical manufacturing. This compound, with its dihalogenated phenolic structure, presents a unique set of physicochemical properties that govern its interactions with various solvent environments. This guide aims to provide researchers, scientists, and drug development professionals with the theoretical framework and practical tools to navigate the solubility landscape of this important molecule.
Physicochemical Properties of this compound: A Predictive Framework
To understand the solubility of this compound, we must first examine its intrinsic molecular properties. These characteristics provide the basis for predicting its behavior in different solvent systems, guided by the venerable principle of "like dissolves like."
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | [3] |
| Molecular Weight | 207.45 g/mol | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Predicted XLogP3 | 2.9 | [3] |
The molecule possesses a phenolic hydroxyl group, making it capable of acting as both a hydrogen bond donor and acceptor.[3] This feature suggests potential solubility in protic and polar aprotic solvents. However, the presence of a bulky bromine atom and a chlorine atom on the aromatic ring contributes to a significant non-polar character, as indicated by the predicted XLogP3 value of 2.9.[3] This value, a measure of lipophilicity, suggests a preference for less polar environments over highly aqueous media. The interplay between the polar hydroxyl group and the non-polar halogenated aromatic ring is the primary determinant of its solubility profile.
Predicted Solubility of this compound in Common Organic Solvents
Based on the physicochemical properties of this compound and qualitative solubility data for structurally similar compounds like dichlorophenols and dibromophenols, we can predict its solubility across a spectrum of organic solvents. Structurally related compounds such as 2,4-dichlorophenol and various dibromophenols exhibit good solubility in polar aprotic and some polar protic solvents. For instance, 2,4-dichlorophenol is soluble in ethanol, benzene, chloroform, and ethyl ether.[4] Similarly, 2,4-dibromophenol is reported to be very soluble in ethanol, ether, and benzene.
Table 2: Predicted Solubility of this compound and Supporting Data from Analogous Compounds
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analog Data |
| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with the solvent. 2,4-Dichlorophenol is highly soluble (10 g/100 mL).[5] |
| Ethanol | High | Similar to methanol, hydrogen bonding is favorable. 2,4-Dichlorophenol is soluble (5 g/100 mL). | |
| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor. Dichlorophenols are generally soluble in acetone. |
| Acetonitrile | Moderate | Less polar than acetone, but still capable of dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. | |
| Ethers | Diethyl Ether | High | The ether oxygen can act as a hydrogen bond acceptor. 2,4-Dibromophenol is very soluble in ether. |
| Tetrahydrofuran (THF) | High | Cyclic ether with good solvating properties for moderately polar compounds. | |
| Halogenated | Dichloromethane (DCM) | High | The molecule's own halogen atoms will have favorable dipole-dipole interactions with the chlorinated solvent. |
| Chloroform | High | Similar to DCM. 2,4-Dichlorophenol is soluble in chloroform.[4] | |
| Aromatic | Toluene | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. |
| Benzene | Moderate to High | Similar to toluene. 2,4-Dichlorophenol and 2,4-dibromophenol are soluble in benzene.[4] | |
| Non-polar | Hexane | Low | The significant polarity of the hydroxyl group will limit solubility in highly non-polar aliphatic solvents. |
| Heptane | Low | Similar to hexane. | |
| Aqueous | Water | Very Low | The high lipophilicity (XLogP3 = 2.9) and the presence of two halogens on the aromatic ring significantly reduce water solubility. The water solubility of 2,4-dichlorophenol is low (0.45 g/100 mL).[6] |
Experimental Determination of Solubility: A Practical Guide
While predictions offer valuable guidance, empirical determination remains the gold standard. The following sections provide detailed protocols for accurately measuring the solubility of this compound.
The Equilibrium Solubility (Shake-Flask) Method
This is the most common and reliable method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Analysis: Prepare a series of dilutions of the filtered saturated solution. Analyze these solutions using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or g/100 mL.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) for Solubility
For rapid, semi-quantitative assessment in multiple solvents, a miniaturized HTS approach can be employed.
Objective: To quickly estimate the approximate solubility of this compound across a panel of solvents.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Plate Preparation: In a 96-well microplate, dispense a small, fixed amount of the stock solution into each well and evaporate the solvent to leave a thin film of the compound.
-
Solvent Addition: Add the panel of selected organic solvents to the wells.
-
Incubation: Seal the plate and shake for 2-24 hours at a controlled temperature.
-
Analysis: Measure the concentration of the dissolved compound directly via UV-Vis absorbance if the solvent does not interfere, or by taking aliquots for HPLC analysis.
Caption: High-Throughput Screening (HTS) Workflow for Solubility Estimation.
Safety and Handling Considerations
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
References
- 1. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol CAS#: 120-83-2 [m.chemicalbook.com]
- 6. scent.vn [scent.vn]
An In-depth Technical Guide to the Electron Density Distribution in 3-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed examination of the electron density distribution in 3-Bromo-2-chlorophenol, a key intermediate in pharmaceutical synthesis. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This document moves beyond a simple recitation of facts to provide a cohesive narrative grounded in the principles of physical organic chemistry and computational analysis, offering insights into the "why" behind the observed and predicted properties of this important chemical entity.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound (C₆H₄BrClO) is a halogenated phenol that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] It serves as a critical building block in the synthesis of a variety of therapeutic agents, including innovative PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for the treatment of schizophrenia.[5][6] The precise arrangement of the bromo, chloro, and hydroxyl substituents on the phenolic ring dictates its chemical behavior, making a thorough understanding of its electron density distribution a prerequisite for its efficient and strategic use in the synthesis of complex drug molecules.[7] The electron-deficient nature of its aromatic ring, for instance, allows for a range of electrophilic substitution reactions, a key feature for intricate chemical syntheses.[7]
The interplay of inductive and resonance effects of the substituents creates a unique electronic environment that governs the molecule's reactivity, acidity, and intermolecular interactions. This guide will delve into a theoretical and computational exploration of this environment, providing a predictive framework for its chemical behavior.
Theoretical Framework: Unraveling the Electronic Influences of Substituents
The electron density distribution in this compound is primarily dictated by the cumulative effects of its three substituents: the hydroxyl (-OH) group, the chlorine atom (-Cl), and the bromine atom (-Br). These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effects: Both chlorine and bromine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring, pulling electron density away from the carbon atoms to which they are attached. This effect generally deactivates the ring towards electrophilic attack. The hydroxyl group also has an electron-withdrawing inductive effect, albeit weaker than the halogens.
-
Resonance Effects: The hydroxyl group possesses lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions relative to the hydroxyl group, thereby activating these positions towards electrophilic substitution. The halogen atoms also have lone pairs that can participate in resonance, but their +R effect is significantly weaker than their -I effect.
The net effect on the electron density at any given position on the ring is a balance of these competing influences. In this compound, the hydroxyl group is at position 1, the chlorine at position 2, and the bromine at position 3. This specific arrangement leads to a complex and non-uniform distribution of electron density across the aromatic ring.
References
The Synthesis of 3-Bromo-2-chlorophenol: A Technical Guide for Chemical Researchers
An In-depth Exploration of Synthetic Strategies and Methodologies
Abstract
3-Bromo-2-chlorophenol is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its unique substitution pattern on the phenolic ring makes it a valuable building block for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, delving into the historical context of its synthesis through an examination of related halogenated phenols. We will explore the chemical principles, step-by-step methodologies, and the inherent challenges of the two primary synthetic strategies: electrophilic bromination of 2-chlorophenol and the Sandmeyer reaction of a corresponding aminophenol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₄BrClO, is a dihalogenated phenol that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3][4] Its utility primarily lies in its role as a versatile intermediate for the synthesis of complex organic molecules. Notably, it is a crucial component in the preparation of innovative therapeutic agents, including PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for the treatment of neurological disorders.[5][6] The strategic placement of the bromine and chlorine atoms on the phenol ring provides multiple reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 863870-87-5, 66024-94-0[1][3] |
| Molecular Formula | C₆H₄BrClO[1] |
| Molecular Weight | 207.45 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-62 °C |
| Boiling Point | 235.5 °C (predicted) |
Historical Perspective and Evolution of Synthetic Strategies
The choice between these two routes is often dictated by the desired regioselectivity and the availability of starting materials. Early methods for the synthesis of halophenols often relied on direct halogenation, which, while straightforward, frequently resulted in mixtures of isomers that were difficult to separate.[8] The advent of more controlled synthetic methods, such as the Sandmeyer reaction, provided a more elegant solution for accessing specific isomers with high purity.[1][4]
Synthetic Methodologies in Detail
Route 1: Electrophilic Bromination of 2-Chlorophenol
The direct bromination of 2-chlorophenol presents a conceptually simple approach to this compound. The hydroxyl (-OH) and chloro (-Cl) substituents are both ortho-, para-directing groups in electrophilic aromatic substitution.[9][10] However, the hydroxyl group is a much stronger activating group than the chloro group. This directing effect would primarily favor bromination at the positions ortho and para to the hydroxyl group, namely the 4- and 6-positions. Bromination at the 3-position is sterically and electronically less favored, making this a challenging route for selective synthesis.
Causality Behind Experimental Choices:
-
Brominating Agent: Molecular bromine (Br₂) is the most common brominating agent. N-Bromosuccinimide (NBS) can also be used, sometimes offering milder reaction conditions.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used to minimize the formation of by-products.[11]
-
Catalyst: While phenols are activated rings and can often be halogenated without a catalyst, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be employed to enhance the electrophilicity of bromine.[9] However, this can also lead to over-halogenation and the formation of undesired isomers.
Experimental Protocol (Hypothetical):
-
Dissolve 2-chlorophenol (1 equivalent) in a suitable inert solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of 2-chlorophenol.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer from other brominated products.
Trustworthiness and Self-Validation:
The primary challenge of this route is the lack of regioselectivity. The formation of a mixture of isomers, including 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, is highly probable.[11] Extensive purification would be necessary to isolate the desired product, leading to a lower overall yield. The identity and purity of the final product must be rigorously confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Diagram of Electrophilic Bromination Pathway:
Caption: Plausible pathways in the electrophilic bromination of 2-chlorophenol.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction offers a more controlled and regioselective approach to the synthesis of this compound.[1][4][12][13] This multi-step synthesis involves the conversion of an amino group on the aromatic ring into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. The starting material for this route would be 3-amino-2-chlorophenol or 2-chloro-3-aminophenol.
Causality Behind Experimental Choices:
-
Starting Material: The choice of starting material, either 3-amino-2-chlorophenol or 2-chloro-3-aminophenol, dictates the final substitution pattern. The synthesis of this starting material is a critical preceding step.
-
Diazotization: The conversion of the amino group to a diazonium salt is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr).[14] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide ion.[4]
Experimental Protocol (Hypothetical, starting from 3-amino-2-chlorophenol):
-
Diazotization:
-
Dissolve 3-amino-2-chlorophenol (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HBr.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.
-
After the initial effervescence of nitrogen gas subsides, warm the reaction mixture gently to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, a dilute sodium hydroxide solution to remove any unreacted starting material, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Trustworthiness and Self-Validation:
The Sandmeyer reaction is a highly reliable method for introducing a bromine atom at a specific position on an aromatic ring. The regioselectivity is controlled by the position of the amino group in the starting material. The progress of the reaction can be monitored by the evolution of nitrogen gas. The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Diagram of Sandmeyer Reaction Pathway:
Caption: The two-stage process of the Sandmeyer reaction for synthesizing this compound.
Conclusion and Future Outlook
The synthesis of this compound, a valuable intermediate in the chemical industry, can be approached through two primary routes: electrophilic bromination of 2-chlorophenol and the Sandmeyer reaction of an appropriate aminophenol. While direct bromination is simpler in concept, it suffers from a lack of regioselectivity, making the Sandmeyer reaction the more practical and reliable method for obtaining the desired isomer in high purity.
Future research in this area may focus on the development of more efficient and environmentally benign synthetic methods. This could include the use of novel catalysts for regioselective bromination or the development of greener Sandmeyer reaction protocols that minimize the use of hazardous reagents. As the demand for complex pharmaceutical and agrochemical compounds continues to grow, the importance of robust and scalable syntheses for key intermediates like this compound will undoubtedly increase.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. WO2015177093A1 - Process for making 2,5-dihalogenated phenol - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. History of OrgSyn [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Introduction: The Significance of 3-Bromo-2-chlorophenol
An In-Depth Technical Guide to the Thermochemical Landscape of 3-Bromo-2-chlorophenol
This guide provides a comprehensive technical overview of the thermochemical data for this compound. Recognizing the sparse direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required to determine these critical parameters. This approach equips researchers, scientists, and drug development professionals with the foundational knowledge to either obtain or reliably estimate the thermochemical properties essential for process development, safety analysis, and molecular modeling.
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its utility has been noted in the development of advanced pharmaceutical agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors for D2 and DAT receptors, which are relevant for treating schizophrenia.[1] The thermochemical properties of such intermediates are paramount. Data such as enthalpy of formation, heat capacity, and entropy are critical for reaction modeling, process scale-up, and ensuring thermal safety. A thorough understanding of these parameters allows for the prediction of reaction energetics, optimization of conditions, and prevention of thermal runaway events, which are crucial considerations in drug development and manufacturing.
Compound Identification and Physicochemical Properties
A precise identification of the compound is the first step in any rigorous scientific investigation. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 66024-94-0, 863870-87-5 | [2] |
| Molecular Formula | C₆H₄BrClO | [2] |
| Molecular Weight | 207.45 g/mol | [2] |
| Melting Point | 60 °C | [3] |
| Boiling Point (Predicted) | 246.1 ± 20.0 °C | [3] |
| Density (Predicted) | 1.788 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.53 ± 0.10 | [3] |
GHS Hazard and Safety Information
Handling this compound requires adherence to strict safety protocols due to its hazardous nature. The Globally Harmonized System (GHS) classification provides a universally understood framework for its potential risks.
-
GHS Pictogram: Irritant
-
Signal Word: Warning
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.
Experimental Determination of Core Thermochemical Data
Direct experimental measurement remains the gold standard for thermochemical data. For halogenated organic compounds like this compound, specialized techniques are required to ensure accuracy and handle the corrosive byproducts of combustion.
Enthalpy of Formation via Rotating-Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°). For halogenated compounds, this necessitates the use of a rotating-bomb calorimeter.
Causality Behind Experimental Choices: A static bomb calorimeter is insufficient for halogenated compounds because the combustion products (e.g., HCl, HBr, and oxy-acids) would not be uniformly distributed in the final aqueous solution, leading to inaccurate results. The rotation of the bomb after combustion ensures that all gaseous products dissolve completely in a reducing solution (often arsenious oxide or hydrazine dihydrochloride) placed inside the bomb, leading to a well-defined final state that can be accurately analyzed. This self-validating system ensures that the complex mixture of acidic gases is quantitatively captured, which is critical for correcting the measured energy of combustion.[4][5]
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A pellet of this compound (typically 0.8-1.2 g) is accurately weighed.
-
Bomb Setup: A measured volume of a reducing solution (e.g., arsenious oxide solution) is placed in the bottom of the bomb. The sample pellet is placed in a crucible (e.g., platinum), and a fuse wire is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a precisely measured mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
-
Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed to quantify the amounts of nitric acid, hydrochloric acid, and hydrobromic acid formed. The unburned fuse wire is also measured.
-
Calculation: The gross heat evolved (Qtotal) is calculated from ΔT and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are then applied for the heat of formation of acids and the combustion of the fuse wire to determine the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°) and subsequently used to calculate the standard enthalpy of formation (ΔfH°).
Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.
Enthalpy of Sublimation via Calvet Microcalorimetry
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from solid to gas. It is a key parameter for deriving the gas-phase enthalpy of formation from the solid-phase value. Calvet-type microcalorimeters are exceptionally suited for this measurement due to their high sensitivity.[6]
Causality Behind Experimental Choices: The "drop method" in a Calvet microcalorimeter provides a two-for-one data acquisition.[6] The initial endothermic peak upon dropping the room-temperature sample into the heated calorimeter allows for the determination of the heat capacity. The subsequent isothermal sublimation provides a direct and highly accurate measurement of the enthalpy of sublimation. This technique requires only milligram quantities of the sample, a significant advantage when dealing with valuable or newly synthesized materials.
Experimental Protocol: Drop-Sublimation Calorimetry
-
Sample Preparation: A small amount of crystalline this compound (1-5 mg) is loaded into a sample cell.
-
Calorimeter Setup: The Calvet microcalorimeter is set to a constant temperature (T) at which the sample has a measurable vapor pressure.
-
Drop Measurement: The sample cell, initially at room temperature (298.15 K), is dropped into the pre-heated measurement element of the calorimeter. The heat flow required to bring the sample to temperature T is recorded.
-
Sublimation Measurement: Once thermal equilibrium is reached, the sample cell is evacuated. The heat flow associated with the isothermal sublimation of the entire sample is measured until the signal returns to the baseline.
-
Calibration: An electrical calibration is performed by dissipating a known amount of heat inside the cell via the Joule effect to determine the calorimeter's calibration constant.
-
Calculation: The enthalpy of sublimation at temperature T is calculated from the integrated area of the sublimation peak and the calibration constant. The value is then adjusted to the standard reference temperature of 298.15 K using heat capacity data.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for estimating thermochemical properties.[7]
Causality Behind Method Choices: DFT methods, such as B3LYP, provide a good balance between computational cost and accuracy for organic molecules.[8] The choice of basis set, like 6-311++G(2df,2p), is crucial for accurately describing the electronic structure, especially for molecules containing heavy atoms and lone pairs.[7] To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the types of chemical bonds on both the reactant and product sides are conserved. This systematic approach allows for significant cancellation of errors in the DFT calculations, leading to more reliable results that can often approach experimental accuracy.
Computational Workflow: DFT for Enthalpy of Formation
-
Structure Optimization: The 3D molecular structure of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set. A frequency calculation is then performed to confirm the structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Isodesmic Reaction Design: A balanced hypothetical reaction is constructed. For example: this compound + benzene → bromobenzene + chlorobenzene + phenol
-
Component Calculation: The same optimization and frequency calculations are performed for all other molecules in the isodesmic reaction (benzene, bromobenzene, chlorobenzene, phenol).
-
Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the total electronic energies and thermal corrections of all reactants and products.
-
Enthalpy of Formation Calculation: The unknown enthalpy of formation of this compound is derived using the calculated ΔrH° and the known, experimentally determined standard enthalpies of formation for the other species in the reaction.
Workflow for Computational Thermochemistry
Caption: Workflow for calculating ΔfH° using DFT and an isodesmic reaction.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scilit.com [scilit.com]
- 5. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 6. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 3-Bromo-2-chlorophenol Derivatives: Synthesis, Analysis, and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated phenols are pivotal structural motifs in medicinal chemistry and materials science. Their unique electronic and steric properties, governed by the nature and position of halogen substituents, profoundly influence their biological activity and solid-state architecture. This technical guide provides a comprehensive exploration of the crystal structure of 3-bromo-2-chlorophenol derivatives. While the crystal structure of the parent this compound is not publicly available, this guide leverages crystallographic data from its isomers and derivatives to offer insights into the principles governing their molecular packing. We delve into the synthesis of these compounds, provide a detailed protocol for single-crystal X-ray diffraction, and analyze the intricate interplay of intermolecular forces—primarily hydrogen and halogen bonds—that dictate their crystalline lattices. This guide serves as a critical resource for researchers engaged in the rational design of novel therapeutics and functional materials based on halogenated phenolic scaffolds.
Introduction: The Significance of Halogenated Phenols in Drug Discovery
Halogenated phenols and their derivatives are a cornerstone in the development of novel therapeutic agents. The incorporation of halogen atoms, such as bromine and chlorine, into a phenolic backbone can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This has led to their use in a wide array of pharmaceuticals.
Notably, this compound serves as a key intermediate in the synthesis of advanced therapeutic agents. It is utilized in the preparation of inhibitors for the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a critical pathway in cancer immunotherapy that enhances the immune response against tumors.[1] Furthermore, this versatile building block is employed in the synthesis of dual inhibitors of dopamine D2 and dopamine transporter (DAT) receptors, which hold promise for the treatment of schizophrenia by improving cognitive function and reducing side effects.[1] The specific substitution pattern of this compound is therefore of great interest to medicinal chemists, as it directly influences the efficacy and selectivity of the final drug product. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
Synthesis and Crystallization of this compound Derivatives
The regioselective synthesis of this compound derivatives is a critical first step in their structural and functional characterization. The following section outlines a general synthetic approach and a detailed protocol for obtaining single crystals suitable for X-ray diffraction.
Synthetic Strategy
The synthesis of this compound derivatives typically involves the electrophilic bromination of a corresponding 2-chlorophenol precursor. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and chloro substituents, as well as the choice of brominating agent and reaction conditions. For derivatives such as esters or ethers, subsequent functionalization of the hydroxyl group is performed.
A representative synthetic pathway is the bromination of 2-chlorophenol. While various methods exist, a common approach involves the use of elemental bromine in the presence of a suitable solvent. The reaction conditions can be tuned to favor the formation of the desired isomer. For instance, a process for producing 4-bromo-2-chlorophenol involves the bromination of 2-chlorophenol in the presence of a catalyst to improve selectivity and yield.[2]
Experimental Protocol: Synthesis and Crystallization
This protocol provides a generalized procedure for the synthesis of a this compound derivative and its subsequent crystallization.
Step 1: Synthesis of the this compound Derivative
-
Reaction Setup: In a well-ventilated fume hood, dissolve the 2-chlorophenol starting material in a suitable inert solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any unreacted bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 2: Single Crystal Growth
The growth of high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents. The ideal solvent should be one in which the compound is moderately soluble. Common choices include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane.
-
Crystallization Setup: Transfer the solution to a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Crystal Harvesting: Once crystals of a suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps and allow them to air dry.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical method provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The diffracted X-rays interfere with each other, producing a unique diffraction pattern of spots of varying intensity. The geometry and intensity of this pattern are directly related to the arrangement of atoms within the crystal. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, and from this, the crystal structure can be determined.
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative.
Crystal Structure Analysis of this compound Isomers and Derivatives
As the crystal structure of this compound is not publicly available, we will analyze the crystal structures of its closely related isomers: 4-bromo-3-chlorophenol, 3-bromo-4-chlorophenol, and 2-bromo-6-chlorophenol. This comparative analysis will provide valuable insights into the likely structural features of the target compound. Additionally, we will examine the crystal structure of an ester derivative of 4-bromo-2-chlorophenol to understand the influence of derivatization on the crystal packing.
Crystallographic Data of Dihalogenated Phenol Isomers
The following table summarizes the key crystallographic data for the isomers of this compound. This data is essential for understanding the fundamental packing arrangements of these molecules.
| Compound | 4-Bromo-3-chlorophenol | 3-Bromo-4-chlorophenol | 2-Bromo-6-chlorophenol |
| Formula | C₆H₄BrClO | C₆H₄BrClO | C₆H₄BrClO |
| Crystal System | Tetragonal | Monoclinic | Orthorhombic |
| Space Group | I4₁/a | P2₁/c | P222 |
| a (Å) | 3.7926 | - | - |
| b (Å) | - | - | - |
| c (Å) | - | - | - |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | - | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | - | - | - |
| Z | - | - | - |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, Type II Br···Br and Type I Cl···Cl Halogen Bonds | O-H···O Hydrogen Bonds, Br···O Halogen Bonds | O-H···O Hydrogen Bonds, Type II Br···Br Halogen Bonds, π-stacking |
| CCDC Number | 938694 | 938700 | - |
| Reference | [3] | [3] | [4] |
Note: Detailed unit cell parameters for all compounds are available through the Cambridge Structural Database (CSD). The CCDC numbers provide a direct link to the full crystallographic data.[5][6]
Analysis of Intermolecular Interactions
The crystal packing of dihalogenated phenols is a delicate balance of several non-covalent interactions, primarily hydrogen bonding and halogen bonding. The specific substitution pattern on the phenol ring dictates the relative importance and geometry of these interactions.
Hydrogen Bonding: The hydroxyl group of the phenol is a strong hydrogen bond donor, and the oxygen atom is a hydrogen bond acceptor. In the crystal structures of the isomers, O-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or cyclic synthons that organize the molecules into higher-order structures.[3][4]
Halogen Bonding: Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of bromochlorophenols, we observe several types of halogen bonds:
-
Type I Halogen-Halogen Interactions: These interactions are characterized by a C-X···X-C geometry where the two C-X vectors are approximately perpendicular.
-
Type II Halogen-Halogen Interactions: These have a head-on geometry, with one C-X vector pointing towards the X atom of the other molecule. Type II interactions are generally considered to be stronger and more directional.
-
Halogen-Oxygen Interactions: The oxygen atom of the hydroxyl group or an ether/ester linkage can act as a nucleophile, forming a C-X···O halogen bond.
In 4-bromo-3-chlorophenol, the crystal packing is characterized by both Type II Br···Br and Type I Cl···Cl interactions, in addition to O-H···O hydrogen bonds.[1][3] In contrast, 3-bromo-4-chlorophenol exhibits a different packing motif, where a Br···O halogen bond is observed instead of a Type I Br···Br interaction.[3] This highlights how a simple change in the positions of the halogen atoms can lead to a completely different supramolecular assembly. The crystal structure of 2-bromo-6-chlorophenol is dominated by O-H···O hydrogen bonds and Type II Br···Br interactions, along with offset parallel π-stacking.[4]
The following diagram illustrates the key intermolecular interactions that govern the crystal packing of dihalogenated phenols.
Crystal Structure of a 4-Bromo-2-chlorophenyl Derivative
To further understand the structural landscape of these compounds, we can examine the crystal structure of a 4-bromo-2-chlorophenyl ester derivative. In the case of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, the crystal packing is stabilized by C-H···O hydrogen bonds and C-H···π interactions.[7] A Hirshfeld surface analysis of this structure reveals that the most significant contributions to the crystal packing come from H···H, C···H/H···C, O···H/H···O, Br···H/H···Br, and Cl···H/H···Cl contacts.[7] This demonstrates that even with the derivatization of the hydroxyl group, the halogen atoms continue to play a crucial role in directing the supramolecular assembly through a network of weaker interactions.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, with a focus on the interplay of synthesis, crystallographic analysis, and intermolecular interactions. While the crystal structure of the parent this compound remains to be determined, the comparative analysis of its isomers and derivatives offers significant insights into the principles governing their solid-state architecture.
The key takeaways are:
-
Dominance of Hydrogen and Halogen Bonding: The crystal packing of these compounds is primarily directed by a combination of O-H···O hydrogen bonds and various types of halogen bonds (X···X and X···O).
-
Influence of Substitution Patterns: The specific positioning of the bromine and chlorine atoms on the phenol ring has a profound impact on the preferred intermolecular interactions and the resulting crystal lattice.
-
Importance in Drug Design: A thorough understanding of the three-dimensional structure of these molecules is critical for the rational design of novel therapeutics targeting a range of diseases.
Future research in this area should focus on the synthesis and crystallization of this compound to fill the current gap in the crystallographic literature. Furthermore, co-crystallization studies of these derivatives with pharmaceutically relevant co-formers could lead to the development of novel solid forms with enhanced physicochemical properties. The continued exploration of the structural landscape of halogenated phenols will undoubtedly pave the way for new discoveries in both medicinal chemistry and materials science.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biokeanos.com [biokeanos.com]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. journals.iucr.org [journals.iucr.org]
3-Bromo-2-chlorophenol pKa and acidity
An In-Depth Technical Guide to the Acidity and pKa of 3-Bromo-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, absorption, and interaction with biological targets. This guide provides a comprehensive analysis of the acidity of this compound, a halogenated phenol of interest in pharmaceutical development.[1][2] We explore the theoretical principles dictating its acidity, driven by the electronic effects of its halogen substituents, and provide detailed, field-proven experimental protocols for the precise determination of its pKa.
Introduction to Phenol Acidity and the Significance of pKa
Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. They are weakly acidic, significantly more so than aliphatic alcohols.[3][4][5] This enhanced acidity arises from the stabilization of the corresponding conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the π-electron system of the aromatic ring through resonance, distributing the charge and stabilizing the anion.[5][6]
The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the quantitative measure of a compound's acidity in solution.[3] A lower pKa value indicates a stronger acid. For drug development professionals, understanding a compound's pKa is paramount as it dictates the degree of ionization at a given physiological pH (typically ~7.4), which in turn affects critical pharmacokinetic properties such as membrane permeability, plasma protein binding, and solubility.
Physicochemical Properties and pKa of this compound
This compound is a disubstituted phenol derivative. While extensive experimental data is not widely published, its pKa can be reliably predicted based on established chemical principles and computational models.
| Compound | CAS Number | pKa Value | Data Type |
| This compound | 863870-87-5[1][7][8] | 7.53 ± 0.10 | Predicted [1][9] |
| Phenol | 108-95-2 | ~10.0[4][10] | Experimental |
| 2-Chlorophenol | 95-57-8 | 8.48 | Experimental |
| 3-Bromophenol | 591-20-8 | 9.03 | Experimental |
| 2,3-Dichlorophenol | 576-24-9 | 7.7[11] | Experimental |
| 2,6-Dichlorophenol | 87-65-0 | 6.79[12] | Experimental |
The predicted pKa of ~7.53 indicates that this compound is a substantially stronger acid than phenol itself. This heightened acidity is a direct consequence of the electronic properties of the chlorine and bromine substituents.
The Scientific Basis for the Acidity of this compound
The acidity of a substituted phenol is determined by the interplay of inductive and resonance effects, which modify the electron density of the aromatic ring and influence the stability of the phenoxide ion.[3][13]
-
Electron-Withdrawing Groups (EWGs) increase acidity by pulling electron density away from the phenoxide oxygen, thereby delocalizing and stabilizing the negative charge.[10][14]
-
Electron-Donating Groups (EDGs) decrease acidity by pushing electron density toward the ring, which concentrates the negative charge on the phenoxide oxygen and destabilizes the anion.[4][13]
In this compound, both halogen substituents are potent electron-withdrawing groups. Their influence is understood through two primary effects:
-
Inductive Effect (-I): Chlorine and bromine are highly electronegative atoms. They exert a strong electron-withdrawing pull through the sigma (σ) bonds.[6][14] This effect removes electron density from the aromatic ring and, consequently, from the phenoxide oxygen, leading to significant stabilization of the negative charge. The inductive effect is distance-dependent, meaning the ortho-chlorine exerts a stronger pull than the meta-bromine.[14]
-
Resonance Effect (+R): The halogens also possess lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect is electron-donating and acts to destabilize the phenoxide ion, opposing the inductive effect.[15] However, for halogens (unlike oxygen or nitrogen substituents), the electron-withdrawing inductive effect is dominant over the weaker electron-donating resonance effect in determining acidity.
The net result for this compound is that the powerful combined inductive effects of the ortho-chlorine and meta-bromine dramatically stabilize the phenoxide conjugate base, leading to a significant increase in acidity (lower pKa) compared to unsubstituted phenol.
Caption: Electronic effects governing the acidity of this compound.
Experimental Protocols for pKa Determination
While computational predictions are valuable, experimental verification is the gold standard. The following are robust, self-validating protocols for determining the pKa of this compound.
Method 1: Potentiometric Titration
This high-precision technique directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant.[16] The pKa is derived from the resulting titration curve.
Principle of Causality: The titration neutralizes the acidic phenol. At the point where exactly half of the phenol has been converted to its conjugate base (the half-equivalence point), the concentrations of the acidic and basic forms are equal. At this specific point, the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) simplifies to pH = pKa.
Step-by-Step Methodology:
-
System Calibration: Calibrate a research-grade pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.[17]
-
Reagent Preparation:
-
Analyte Solution: Prepare an aqueous or aqueous-cosolvent solution of this compound with a concentration of at least 10⁻³ M to ensure a clear inflection point.[16][17]
-
Titrant: Prepare and standardize a carbonate-free 0.1 M sodium hydroxide (NaOH) solution.
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[17]
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into a reaction vessel. Add a sufficient volume of the KCl solution.
-
Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[17]
-
Immerse the calibrated pH electrode and a temperature probe into the solution and allow it to equilibrate while stirring gently with a magnetic stirrer.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated buret.
-
After each addition, wait for the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[17]
-
-
Data Analysis and Self-Validation:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (the point of maximum slope) by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[18]
-
The volume of titrant at the half-equivalence point corresponds to the pKa. The pH value at this specific volume on the titration curve is the experimental pKa.
-
The sharpness of the inflection point serves as a self-validating check on the precision of the measurement.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a UV-active chromophore near the ionization site and can be performed on very dilute solutions.
Principle of Causality: The protonated (ArOH) and deprotonated (ArO⁻) forms of a phenol have distinct electronic structures and thus different UV-Vis absorption spectra.[19] By preparing solutions across a range of pH values and measuring their absorbance, the ratio of [ArO⁻]/[ArOH] can be determined using Beer's Law. The pKa is then calculated from the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Spectral Characterization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare three solutions at the same analyte concentration: one in a strongly acidic buffer (e.g., pH 2) to obtain the pure spectrum of the protonated form (ArOH), one in a strongly basic buffer (e.g., pH 12) for the pure deprotonated form (ArO⁻), and one in a neutral buffer (pH 7).
-
Scan each solution in a UV-Vis spectrophotometer to determine the wavelengths of maximum absorbance (λmax) for both species and identify an analytical wavelength where the difference in absorbance is greatest.[20]
-
-
Sample Preparation:
-
Prepare a series of at least 8-10 buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 6.5 to 8.5 in 0.2 pH unit increments).
-
Add an identical, small aliquot of the analyte stock solution to a known volume of each buffer solution to create a series of samples with constant total analyte concentration.[21]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.
-
-
Data Analysis and Self-Validation:
-
The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[22]
-
Alternatively, for each pH value, calculate the ratio of the deprotonated to protonated species using the following equation:
[ArO⁻]/[ArOH] = (A - A_ArOH) / (A_ArO⁻ - A) Where A is the absorbance of the sample at a given pH, A_ArOH is the absorbance of the fully protonated form, and A_ArO⁻ is the absorbance of the fully deprotonated form.
-
Plot pH (y-axis) against log([ArO⁻]/[ArOH]) (x-axis). The data should form a straight line. The y-intercept of this line is the experimental pKa.[19]
-
The linearity of this plot (R² value close to 1.0) serves as a self-validating measure of the data's quality and adherence to the Henderson-Hasselbalch relationship.
-
Conclusion
The acidity of this compound is significantly enhanced compared to its parent compound, phenol, with a predicted pKa of approximately 7.53. This is a direct and predictable consequence of the powerful electron-withdrawing inductive effects of the ortho-chlorine and meta-bromine substituents, which stabilize the resulting phenoxide anion. For applications in drug discovery and development, where ionization state is a critical determinant of a compound's behavior, the precise experimental determination of this pKa value is essential. The potentiometric and spectrophotometric titration methods detailed herein provide robust, reliable, and self-validating frameworks for obtaining this crucial data.
References
- 1. chembk.com [chembk.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. sips.org.in [sips.org.in]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound CAS#: 863870-87-5 [chemicalbook.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scispace.com [scispace.com]
- 19. web.pdx.edu [web.pdx.edu]
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- 21. pharmaguru.co [pharmaguru.co]
- 22. questjournals.org [questjournals.org]
Unlocking the Synthetic Potential of Dihalogenated Phenols: A Guide to Reactivity and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihalogenated phenols represent a pivotal class of synthons in modern organic chemistry, particularly within the realms of pharmaceutical development and materials science. Their unique electronic and structural properties, arising from the interplay between the activating hydroxyl group and the deactivating, yet directing, halogen substituents, offer a rich landscape for chemical manipulation. This guide provides an in-depth exploration of the core principles governing the reactivity of dihalogenated phenols. We will move beyond simple procedural lists to dissect the causality behind experimental choices in key transformations, including electrophilic and nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and oxidative reactions. By grounding mechanistic discussions in authoritative literature and providing detailed experimental frameworks, this document aims to equip researchers with the expert insights required to strategically design and execute syntheses involving these versatile building blocks.
The Dihalogenated Phenol Moiety: A Study in Contrasting Electronic Effects
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. In dihalogenated phenols, the chemist is presented with a fascinating duality. The hydroxyl (-OH) group is a powerful activating group, donating electron density to the ring via a positive mesomeric effect (+M). This donation is most pronounced at the ortho and para positions, making them electron-rich and thus highly susceptible to electrophilic attack.[1][2]
Conversely, the two halogen atoms (-X) exert a strong electron-withdrawing influence through a negative inductive effect (-I) due to their high electronegativity.[3][4] This inductive pull deactivates the ring towards electrophilic substitution compared to phenol itself, while simultaneously increasing the acidity of the phenolic proton. This push-pull dynamic is the key to understanding the molecule's behavior.
Table 1: Acidity of Selected Halogenated Phenols
This table demonstrates the tangible impact of the halogens' -I effect. As electronegative halogens are added, electron density is pulled from the phenoxide conjugate base, stabilizing it and thus increasing the acidity (lowering the pKa) of the parent phenol.
| Compound | pKa | Rationale |
| Phenol | 9.95 | Baseline acidity. |
| 4-Chlorophenol | 9.38 | Single -I effect from chlorine increases acidity. |
| 2,4-Dichlorophenol | 7.85 | Additive -I effect of two chlorines significantly increases acidity.[1] |
| 2,4-Dibromophenol | 7.80 | Similar additive -I effect from two bromine atoms. |
Synthesis of Dihalogenated Phenols
The reliable synthesis of specific dihalogenated phenol isomers is the first critical step in their utilization. The choice of method is dictated by the desired substitution pattern.
Direct Electrophilic Halogenation
Phenols are highly activated, meaning they can be halogenated without a Lewis acid catalyst, which is typically required for less activated rings like benzene.[5][6] The challenge lies in controlling the reaction to prevent over-halogenation, which readily produces tri-substituted products.
-
Causality of Control: The choice of solvent is paramount.
-
Polar, Protic Solvents (e.g., Water): In aqueous media, phenol partially ionizes to the highly reactive phenoxide ion. This super-activates the ring, leading rapidly to the formation of a 2,4,6-trihalophenol precipitate.[2]
-
Non-Polar Solvents (e.g., CS₂, CCl₄, CHCl₃): In solvents of low polarity, the ionization of the phenol is suppressed. The reaction proceeds on the less-activated neutral phenol molecule, allowing for controlled mono- or di-substitution, typically at lower temperatures.[2][5]
-
Diazotization-Hydrolysis of Dihaloanilines
For isomers not accessible via direct halogenation, a multi-step route starting from a dihaloaniline is often employed. This method offers precise control over the final substitution pattern.
The synthetic route involves diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by hydrolysis of this salt in a highly acidic medium at elevated temperatures to yield the desired phenol.[7][8] The use of a concentrated strong acid like H₂SO₄ (60-72%) is critical to suppress side reactions of the highly reactive diazonium intermediate, thereby increasing the yield of the target phenol.[7]
Key Reaction Classes: A Mechanistic Perspective
The utility of dihalogenated phenols stems from their capacity to undergo a wide array of transformations. Understanding the underlying mechanisms is key to predicting outcomes and troubleshooting reactions.
Nucleophilic Aromatic Substitution (SNA_r_)
While less common for phenols themselves, SNA_r_ becomes relevant when the aromatic ring is sufficiently electron-poor. The halogen atoms contribute to this, but additional, strong electron-withdrawing groups (e.g., -NO₂) are typically required to activate the ring for nucleophilic attack.[9][10]
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] Subsequent expulsion of the halide leaving group restores aromaticity. The viability of this pathway is entirely dependent on the stability of the Meisenheimer complex.
Transition Metal-Catalyzed Cross-Coupling Reactions
This is arguably the most powerful and widely used application of dihalogenated phenols in drug discovery. These reactions allow for the selective formation of C-C, C-O, and C-N bonds at the site of a carbon-halogen bond.
The Challenge of Site Selectivity: With two halogen atoms present, the primary challenge is achieving reaction at only one desired site. Selectivity is governed by several factors:
-
Halogen Identity: The reactivity of the C-X bond towards oxidative addition (the first step in most catalytic cycles) follows the trend: C-I > C-Br > C-Cl. This provides a reliable basis for selective coupling if different halogens are present.[12]
-
Electronic & Steric Environment: The position of the halogen relative to the -OH group and the other halogen influences its accessibility and electronic character.
-
Catalyst System: The choice of metal, ligand, and reaction conditions can override the intrinsic reactivity order, sometimes forcing a reaction at a less reactive site. This is a sophisticated strategy to access otherwise difficult-to-make compounds.[12][13]
A. Ullmann Condensation (C-O Bond Formation) The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and an alcohol or phenol to form a diaryl ether.[14]
-
Traditional Conditions: Historically, these reactions required stoichiometric amounts of copper powder at very high temperatures (>200 °C).[15]
-
Modern Protocols: The development of ligand-accelerated catalysis has revolutionized this reaction. The addition of ligands, such as N,N-dimethyl glycine, chelates to the copper center, increasing its solubility and catalytic activity. This allows the reaction to proceed at much lower temperatures (e.g., 90 °C) with only catalytic amounts of a copper salt (e.g., CuI), making it compatible with a wider range of functional groups.[16]
B. Sonogashira Coupling (C-C Bond Formation) The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] It is co-catalyzed by palladium and copper salts.[18]
-
Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[19]
-
Experimental Insight: The reaction is typically run under mild, basic conditions, often using an amine base (like triethylamine or diisopropylamine) which can also serve as the solvent.[18][19] The exclusion of oxygen is important to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Halogen Dance Reaction
The "halogen dance" is a fascinating and synthetically useful base-catalyzed migration of a halogen atom around an aromatic ring.[20]
-
Mechanism: The reaction is initiated by deprotonation of the aromatic ring by a strong base (e.g., LDA) at a position ortho to a halogen. This forms an aryl anion. This anion can then act as a nucleophile, abstracting a halogen from another molecule of the starting material in an intermolecular exchange.[21][22]
-
Driving Force: The reaction is driven by thermodynamics. The halogen "dances" to a position where the resulting aryl anion intermediate is most stable. For example, the anion might move to a position where it is stabilized by two adjacent groups instead of just one.[20] This allows for functionalization at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.
Oxidation Reactions
The electron-rich nature of the phenol ring makes it susceptible to oxidation.
-
Quinone Formation: Under various oxidizing conditions, phenols can be oxidized to quinones. This is a common metabolic fate and can also be a significant side reaction during other transformations if oxidizing agents are present.[23]
-
Oxidative Degradation: In the context of environmental science and toxicology, the oxidative degradation of halogenated phenols is of great interest. Advanced oxidation processes (AOPs), such as those using UV/H₂O₂ or UV/PDS, generate highly reactive radicals (HO• and SO₄•⁻) that can effectively degrade and dehalogenate these compounds.[24][25] Studies have shown that sulfate radicals (SO₄•⁻) tend to react via electron transfer, while hydroxyl radicals (HO•) react via both electron transfer and hydroxyl addition pathways.[25]
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducible, self-validating protocols. Below is a representative, detailed methodology for a site-selective Sonogashira coupling, a cornerstone reaction in modern synthesis.
Protocol: Site-Selective Sonogashira Coupling of 2-Bromo-4-iodophenol
Objective: To selectively couple a terminal alkyne at the more reactive C-I position while leaving the C-Br bond intact for subsequent functionalization.
Materials & Reagents:
-
2-Bromo-4-iodophenol (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.025 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (7.0 eq)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-iodophenol (1.0 eq). Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Stir until the starting material is fully dissolved.
-
Sequentially add Pd(PPh₃)₂Cl₂ (catalyst), CuI (co-catalyst), diisopropylamine (base), and finally the terminal alkyne via syringe.[19]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction is typically complete within 3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-bromo-4-(phenylethynyl)phenol.[19][26]
Self-Validation: The success of the site-selective reaction is validated by ¹H NMR (disappearance of the characteristic doublet for the proton ortho to the iodine) and Mass Spectrometry (confirming the addition of the alkyne fragment and retention of the bromine atom).
Conclusion
Dihalogenated phenols are far more than simple aromatic scaffolds; they are precision tools for molecular construction. Their reactivity is a nuanced balance of activating, deactivating, inductive, and mesomeric effects. A thorough understanding of these principles allows the medicinal chemist or materials scientist to harness this reactivity, enabling the site-selective and efficient synthesis of complex molecular architectures. From the classical control of electrophilic substitution to the modern, ligand-driven precision of cross-coupling reactions, the dihalogenated phenol motif continues to be a cornerstone of innovative chemical synthesis.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. WO2015177093A1 - Process for making 2,5-dihalogenated phenol - Google Patents [patents.google.com]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. scribd.com [scribd.com]
The Versatile Intermediate: A Technical Guide to the Applications of 3-Bromo-2-chlorophenol
Introduction
In the landscape of modern organic synthesis, the strategic importance of halogenated aromatic compounds cannot be overstated. Their unique electronic properties and reactivity make them indispensable building blocks for a wide array of complex molecules. Among these, 3-Bromo-2-chlorophenol (CAS No. 863870-87-5) has emerged as a pivotal intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1][2] This technical guide provides an in-depth review of the current and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will delve into the synthetic pathways it enables, the rationale behind its use, and the significant impact of the molecules derived from it.
| Property | Value |
| Molecular Formula | C₆H₄BrClO |
| Molecular Weight | 207.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 60 °C |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) |
| CAS Number | 863870-87-5 |
Pharmaceutical Applications: A Gateway to Advanced Therapeutics
The dihalogenated phenolic structure of this compound provides a versatile scaffold for the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its applications are most prominent in the development of cutting-edge treatments for cancer and neurological disorders.
Synthesis of PD-1/PD-L1 Inhibitors for Cancer Immunotherapy
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune checkpoint pathways.[3] Many cancers exploit this pathway to evade the immune system.[3] Small-molecule inhibitors that block the PD-1/PD-L1 interaction can restore the anti-tumor immune response, offering a powerful therapeutic strategy.[3][4]
This compound is a key precursor for a class of benzamide-based PD-1/PD-L1 inhibitors.[5] The synthetic strategy typically involves the initial oxidation of the phenol to a carboxylic acid, followed by amide coupling and subsequent elaborations.
Experimental Protocol: Synthesis of a Benzamide-Based PD-1/PD-L1 Inhibitor Intermediate
Step 1: Oxidation of this compound to 3-Bromo-2-chlorobenzoic acid
-
Rationale: The conversion of the phenolic hydroxyl group to a carboxylic acid is necessary for the subsequent amide bond formation, which forms the core of the inhibitor scaffold. This transformation can be achieved using various oxidizing agents.
-
Procedure: A common method involves the use of a strong oxidizing agent like potassium permanganate in a basic solution. The reaction is typically heated to drive it to completion, followed by an acidic workup to protonate the carboxylate and precipitate the desired benzoic acid.
Step 2: Amide Coupling to Form the Benzamide Core
-
Rationale: This step constructs the central amide linkage of the inhibitor. The newly synthesized 3-bromo-2-chlorobenzoic acid is coupled with a suitable amine partner.
-
Procedure (based on a similar synthesis[5]):
-
To a solution of 3-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added.
-
The appropriate amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated through an aqueous workup and purified by column chromatography.
-
Step 3: Further Elaboration
-
Rationale: The bromo- and chloro-substituents on the aromatic ring serve as handles for further functionalization, often through cross-coupling reactions like the Suzuki-Miyaura coupling, to build the final complex structure of the inhibitor.[5]
Caption: Synthetic workflow for a PD-1/PD-L1 inhibitor.
Synthesis of Dual D2 and DAT Receptor Inhibitors for Schizophrenia
This compound is also utilized in the synthesis of tetrahydropyrrole compounds that act as dual inhibitors of the dopamine D2 receptor and the dopamine transporter (DAT).[4] These compounds have potential applications in the treatment of schizophrenia, aiming to improve negative symptoms and cognitive function with fewer side effects.[4]
The synthesis of these complex molecules leverages the reactivity of the halogenated phenol as a starting point for building the intricate heterocyclic structure. While detailed public protocols are limited, patent literature indicates its crucial role as a foundational building block.[4]
Caption: Mechanism of a dual D2/DAT inhibitor.
Agrochemical Applications: A Potential Building Block
Halogenated phenols are widely used as intermediates in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides.[1][6] For instance, the isomer 4-bromo-2-chlorophenol is a known precursor to the organophosphate insecticide profenofos.[2][7]
While specific, commercialized agrochemicals derived directly from this compound are not as prominently documented in publicly available literature, its structural similarity to other active agrochemical precursors suggests its potential in this sector.[1] The presence of both bromine and chlorine on the phenol ring allows for differential reactivity and the creation of complex molecules with potential biological activity in crop protection.[6] Further research and development in this area could unlock new applications for this versatile intermediate.
Other Industrial Applications
Beyond the highly specialized fields of pharmaceuticals and agrochemicals, halogenated phenols have broader applications in industrial chemistry.[3] They can be used in the synthesis of:
-
Polymers: Phenolic compounds are precursors to phenol-aldehyde resins. The inclusion of halogen atoms can impart fire-retardant properties to the resulting polymers.[3]
-
Dyes and Pigments: The aromatic ring of this compound can serve as a chromophore that can be chemically modified to produce a range of dyes.
-
Fine and Specialty Chemicals: As a versatile intermediate, it is used in multi-step syntheses of various specialty chemicals where precise molecular architecture is required.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant, well-documented applications in the pharmaceutical industry. Its role as a precursor to advanced therapeutics, such as PD-1/PD-L1 inhibitors and dual D2/DAT receptor inhibitors, underscores its importance in the development of next-generation medicines. While its application in the agrochemical sector is less specifically defined than that of its isomers, its chemical nature suggests strong potential for the creation of novel crop protection agents. As synthetic methodologies continue to advance, the utility of this compound as a key building block in organic chemistry is poised to expand, making it a compound of continued interest for researchers and industrial chemists alike.
References
- 1. Halogenated Phenols | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. US2811566A - Halogenated phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 7. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Bromo-2-chlorophenol from 2-chlorophenol: An Application Note and Protocol
Introduction
3-Bromo-2-chlorophenol is a valuable halogenated aromatic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a crucial building block in the development of complex molecular architectures. For instance, it has been reported as a precursor in the preparation of PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia. The precise placement of the bromine and chlorine atoms on the phenol ring is critical for its reactivity and subsequent application in drug discovery and development.
This application note provides a comprehensive guide for the synthesis of this compound. Direct bromination of 2-chlorophenol is challenging due to the directing effects of the hydroxyl and chloro groups, which predominantly yield the 4-bromo and 6-bromo isomers. Therefore, this guide details a robust, multi-step synthetic pathway that allows for the regioselective introduction of the bromine atom at the desired 3-position. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating experimental procedure.
Chemical Principles and Synthetic Strategy
The synthesis of this compound from 2-chlorophenol is not efficiently achieved through direct electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating but also ortho-, para-directing substituent. This combination favors bromination at positions 4 and 6.
To overcome this challenge, a multi-step synthetic strategy is employed, starting with a precursor that facilitates the desired substitution pattern. The chosen pathway involves three main stages:
-
Nitration of 2-chlorophenol: Introduction of a nitro group, which is a meta-director, to produce 2-chloro-3-nitrophenol.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield 3-amino-2-chlorophenol.
-
Sandmeyer Reaction: Diazotization of the amino group followed by substitution with bromine to afford the final product, this compound.
This strategic approach allows for precise control over the regiochemistry, ensuring the formation of the desired 3-bromo isomer.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves the use of corrosive, toxic, and potentially explosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Pay special attention to the handling of sodium nitrite and hydrobromic acid.
Step 1: Synthesis of 2-chloro-3-nitrophenol
This step involves the nitration of 2-chlorophenol. Careful control of the reaction conditions is necessary to favor the formation of the desired isomer.
Materials and Reagents:
| Reagent/Material | Quantity/Specification |
| 2-chlorophenol | 10 g (0.078 mol) |
| Concentrated Sulfuric Acid | 20 mL |
| Concentrated Nitric Acid | 6 mL |
| Crushed Ice | 200 g |
| Diethyl Ether | 150 mL |
| Saturated Sodium Bicarbonate Solution | 100 mL |
| Anhydrous Magnesium Sulfate | 10 g |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10 g of 2-chlorophenol.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 20 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add 6 mL of concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, continue stirring the mixture in the ice bath for 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
-
The crude 2-chloro-3-nitrophenol will precipitate as a yellow solid.
-
Filter the solid using a Büchner funnel and wash with cold water.
-
For purification, dissolve the crude product in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the ether layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified 2-chloro-3-nitrophenol.
Step 2: Synthesis of 3-amino-2-chlorophenol
This step involves the reduction of the nitro group of 2-chloro-3-nitrophenol to an amino group.
Materials and Reagents:
| Reagent/Material | Quantity/Specification |
| 2-chloro-3-nitrophenol | 5 g (0.029 mol) |
| Zinc Powder | 10 g (0.153 mol) |
| Concentrated Hydrochloric Acid | 25 mL |
| Methanol | 50 mL |
| 10 M Sodium Hydroxide Solution | As needed |
| Ethyl Acetate | 100 mL |
| Anhydrous Sodium Sulfate | 10 g |
Procedure:
-
In a 250 mL round-bottom flask, suspend 5 g of 2-chloro-3-nitrophenol in 50 mL of methanol.
-
Add 10 g of zinc powder to the suspension.
-
Cool the flask in an ice bath and slowly add 25 mL of concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. The reaction is exothermic, so monitor the temperature.
-
After the reaction is complete, filter the mixture to remove the excess zinc.
-
Neutralize the filtrate with a 10 M sodium hydroxide solution until a precipitate forms.
-
Extract the product with 100 mL of ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-amino-2-chlorophenol.
Step 3: Synthesis of this compound via Sandmeyer Reaction
This final step utilizes the Sandmeyer reaction to replace the amino group with a bromine atom.
Materials and Reagents:
| Reagent/Material | Quantity/Specification |
| 3-amino-2-chlorophenol | 3 g (0.021 mol) |
| 48% Hydrobromic Acid | 15 mL |
| Sodium Nitrite | 1.6 g (0.023 mol) |
| Copper(I) Bromide | 3.3 g (0.023 mol) |
| Deionized Water | 50 mL |
| Diethyl Ether | 100 mL |
| Anhydrous Sodium Sulfate | 10 g |
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve 3 g of 3-amino-2-chlorophenol in 10 mL of 48% hydrobromic acid and 10 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 1.6 g of sodium nitrite in 10 mL of deionized water and cool the solution.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a 250 mL flask, dissolve 3.3 g of copper(I) bromide in 5 mL of 48% hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with 100 mL of diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.
-
Reaction Mechanism
The key step in this synthesis is the Sandmeyer reaction, which proceeds through a radical-nucleophilic aromatic substitution mechanism.
Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The literature melting point for this compound is approximately 60 °C.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (207.45 g/mol ).
-
Troubleshooting and Optimization
-
Low Yield in Nitration: Ensure the reaction temperature is kept low to minimize the formation of dinitro products and other isomers. The rate of addition of nitric acid is critical.
-
Incomplete Reduction: The disappearance of the yellow color of the nitrophenol can be a visual indicator of the reaction's progress. If the reaction is sluggish, gentle warming can be applied, but with caution.
-
Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after preparation. Maintaining a low temperature (0-5 °C) throughout the diazotization and the addition to the copper(I) bromide solution is crucial.[1]
-
Side Reactions in Sandmeyer Step: The formation of dark, tarry byproducts can occur if the diazonium salt decomposes prematurely. This can be minimized by slow, controlled addition and efficient stirring.[1]
Conclusion
This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound from 2-chlorophenol. By employing a strategic sequence of nitration, reduction, and a Sandmeyer reaction, the regioselective synthesis of the desired product is achieved, overcoming the challenges associated with direct bromination. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.
References
Application Notes & Protocols: Strategic Utilization of 3-Bromo-2-chlorophenol in Advanced Multi-Step Organic Synthesis
Introduction: The Strategic Value of a Dihalogenated Phenol
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. 3-Bromo-2-chlorophenol (CAS No: 66024-94-0) has emerged as a highly valuable and versatile building block, particularly in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a unique trifecta of functional groups on a stable aromatic scaffold: a nucleophilic and directing hydroxyl group, a highly reactive bromine atom, and a less reactive chlorine atom. This arrangement allows for a sequence of selective, high-yield transformations, making it an ideal intermediate for constructing molecules such as PD-1/PD-L1 inhibitors and dual inhibitors of D2 and DAT receptors.[3][4]
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 66024-94-0 | [5] |
| Molecular Formula | C₆H₄BrClO | [5][6] |
| Molecular Weight | 207.45 g/mol | [5] |
| Melting Point | 60 °C | [4] |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [4] |
| Appearance | Solid | N/A |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)O | [5][6] |
Safety and Handling: A Prerequisite for Successful Synthesis
Proper handling of this compound is imperative. It is classified as a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[5][7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Core Reactivity and Strategic Considerations
The synthetic versatility of this compound is rooted in the differential reactivity of its functional groups. Understanding this hierarchy is key to designing multi-step syntheses.
-
Hydroxyl Group (-OH): As a phenol, the hydroxyl group is acidic and readily deprotonated by a mild base to form a potent nucleophile (phenoxide). This is the basis for O-alkylation and O-arylation reactions. The -OH group is also a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, though this is less commonly exploited due to the presence of the halogens.
-
Bromine Atom (-Br): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This predictable selectivity is the cornerstone of its utility, allowing for the sequential introduction of different substituents. Oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored over the C-Cl bond.
-
Chlorine Atom (-Cl): The C-Cl bond is more robust and less susceptible to cleavage under conditions typically used for C-Br bond functionalization. It can be targeted for reaction under more forcing conditions or with specialized catalyst systems, enabling a second, distinct coupling event after the C-Br site has been modified.
This differential reactivity allows for a logical and controlled sequence of reactions, typically starting with the functionalization of the hydroxyl group, followed by selective cross-coupling at the C-Br position, and potentially concluding with a reaction at the C-Cl position.
Key Synthetic Transformations: Protocols and Mechanistic Insights
O-Alkylation via Williamson Ether Synthesis
The conversion of the phenolic hydroxyl group into an ether is often a crucial first step. It serves to protect the acidic proton and introduce a variety of side chains. The Williamson ether synthesis is a classic and reliable method for this transformation.[9]
Causality: The reaction proceeds via an SN2 mechanism. A base (e.g., K₂CO₃, NaH) is used to deprotonate the phenol, forming the sodium or potassium phenoxide. This phenoxide is a strong nucleophile that readily attacks an electrophilic alkyl halide (e.g., ethyl iodide), displacing the halide and forming the ether C-O bond.
Protocol 1: Synthesis of 3-Bromo-2-chloro-1-ethoxybenzene
-
Materials: this compound, potassium carbonate (K₂CO₃, anhydrous), iodoethane (EtI), acetone (anhydrous), round-bottom flask, magnetic stirrer, reflux condenser.
-
Procedure:
-
To a dry 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (20 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add iodoethane (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-8 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-2-chloro-1-ethoxybenzene.
-
Caption: General workflow for Williamson Ether Synthesis.
Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[10][11] For this compound (or its O-protected derivative), this reaction offers a chemoselective method to introduce aryl, heteroaryl, or vinyl groups at the C-3 position.
Causality: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the more reactive C-Br bond, forming a Pd(II) intermediate. (2) Transmetalation , where the organic group from an organoboron reagent (activated by a base) is transferred to the palladium center. (3) Reductive Elimination , where the two organic fragments couple to form the new C-C bond, regenerating the Pd(0) catalyst.[12]
Protocol 2: Suzuki Coupling of (3-Bromo-2-chlorophenoxy)-TBDMS with Phenylboronic Acid
-
Materials: O-TBDMS protected this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), sodium carbonate (Na₂CO₃, 2.0 eq), toluene, ethanol, water, Schlenk flask.
-
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the solvent mixture (e.g., Toluene/Ethanol/H₂O 4:1:1, 0.1 M).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, or until TLC/GC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the biphenyl product.
-
Caption: Simplified catalytic cycle for the Suzuki reaction.
Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the formation of C-N bonds under relatively mild conditions.[13][14] This reaction provides a direct route to N-aryl derivatives from this compound, which are common motifs in pharmaceuticals.
Causality: Similar to the Suzuki coupling, the mechanism begins with the Oxidative Addition of Pd(0) to the C-Br bond.[14] The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex. The final Reductive Elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[13][15] The choice of phosphine ligand is critical for reaction efficiency.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
-
Materials: O-protected this compound (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), toluene (anhydrous), Schlenk tube.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Remove the tube from the glovebox. Add the aryl bromide (1.0 eq) followed by anhydrous toluene (0.1 M).
-
Add morpholine (1.2 eq) via syringe.
-
Seal the tube, and place it in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel) to obtain the desired arylamine.
-
Synthesis of Dibenzofurans
This compound is an excellent precursor for the synthesis of the dibenzofuran core, a privileged scaffold in medicinal chemistry and materials science.[16] A common strategy involves an initial O-arylation (e.g., Ullmann condensation) with a second aryl ring, followed by an intramolecular palladium-catalyzed C-C bond formation to construct the furan ring.[17][18]
Causality: This multi-step process leverages the reactivity of multiple sites. First, the hydroxyl group is used to form a diaryl ether. Then, an intramolecular Heck or Suzuki-type reaction is orchestrated between the two aryl rings. Palladium(II) acetate is often used to catalyze the C-H activation/cyclization of the diaryl ether intermediate to furnish the dibenzofuran skeleton.[17]
Caption: Multi-step pathway to dibenzofurans.
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. Its value lies in the predictable and chemoselective reactivity of its three distinct functional groups. By leveraging well-established transformations such as Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, chemists can efficiently construct complex and highly functionalized molecules. The protocols and mechanistic insights provided herein serve as a guide for researchers to unlock the full synthetic potential of this versatile intermediate in their pursuit of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Dibenzofuran synthesis [organic-chemistry.org]
Protocol for the Regioselective Bromination of 2-Chlorophenol
An Application Note and Protocol Guide
Abstract
This technical guide provides detailed protocols and theoretical insights for the regioselective bromination of 2-chlorophenol, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. We delve into the underlying principles of electrophilic aromatic substitution, focusing on the directing effects of the hydroxyl and chloro substituents. Two primary, field-proven protocols are presented: one employing molecular bromine with catalytic control and another utilizing N-Bromosuccinimide (NBS) where solvent effects are leveraged to achieve high selectivity for the desired 4-bromo-2-chlorophenol isomer. This document is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for this important halogenation reaction.
Scientific Foundation: Mastering Regioselectivity
The bromination of 2-chlorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The outcome of this reaction—specifically, the position of the incoming bromine atom—is governed by the electronic and steric influences of the two substituents already present on the aromatic ring: the hydroxyl (-OH) group and the chloro (-Cl) group.
The Interplay of Directing Groups
-
Hydroxyl (-OH) Group: This is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene.[3] It donates electron density into the ring via a strong resonance effect (+M), enriching the ortho and para positions. Consequently, the -OH group is a potent ortho, para-director.[4][5]
-
Chloro (-Cl) Group: As a halogen, chlorine is an unusual substituent. It is deactivating due to its strong inductive electron-withdrawing effect (-I), making the ring less reactive.[6] However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M). This resonance effect, though weaker than its inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions.[4][5]
In 2-chlorophenol, the hydroxyl group is at position C1 and the chlorine at C2. The available positions for substitution are C3, C4, C5, and C6. The powerful activating effect of the -OH group dominates, directing the incoming electrophile primarily to the positions ortho and para to it: C6 and C4, respectively. The C2 position is already occupied. The C6 position is ortho to the hydroxyl group and meta to the chloro group. The C4 position is para to the hydroxyl group and meta to the chloro group. Both positions are activated by the hydroxyl group, making them the most likely sites for bromination.
The challenge, therefore, is not if the ring will be brominated at the C4 or C6 positions, but how to selectively favor one over the other. Steric hindrance often plays a role; the C6 position is flanked by both the -OH and -Cl groups, making it more sterically hindered than the more accessible C4 position.
Controlling the Reaction Environment
Achieving high regioselectivity hinges on the careful manipulation of reaction conditions:
-
Brominating Agent: While molecular bromine (Br₂) is a potent and common reagent, milder sources like N-Bromosuccinimide (NBS) can offer greater selectivity.[7][8] NBS provides a low, steady concentration of electrophilic bromine, which can be more sensitive to the subtle electronic and steric differences between the potential reaction sites.[9]
-
Solvent: The choice of solvent has a profound impact. Polar, hydrogen-bonding solvents like acetonitrile can interact with the hydroxyl group, effectively increasing its steric bulk and hindering attack at the nearby C6 position. This promotes bromination at the less hindered C4 position.[10][11] Conversely, non-polar solvents like carbon tetrachloride or chlorobenzene may lead to different isomer ratios.[12][13]
-
Catalyst: The use of catalysts can dramatically improve yields and regioselectivity. Lewis acids or specialized catalytic systems can polarize the brominating agent, enhancing its electrophilicity and directing it toward the electronically richest and most accessible position (C4).[14] Recent innovations even include nanocatalysts designed to "locate" the bromine to the desired position, achieving purities over 97%.[15][16]
Below is a diagram illustrating the key factors that can be tuned to direct the regioselective bromination of 2-chlorophenol.
Caption: Factors influencing the regioselectivity of 2-chlorophenol bromination.
Experimental Protocols
The following protocols are designed to favor the formation of 4-bromo-2-chlorophenol[17][18], a key synthetic intermediate.
Protocol 1: Catalytic Bromination with Molecular Bromine in Chlorobenzene
This method, adapted from established patent literature, utilizes a catalyst in a non-polar solvent to achieve high yield and excellent selectivity for the para-isomer.[19]
Objective: To synthesize 4-bromo-2-chlorophenol with high regioselectivity using molecular bromine.
Materials & Reagents:
-
2-Chlorophenol (99%+)
-
Chlorobenzene (anhydrous)
-
Triethylamine hydrochloride (catalyst)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer/gas outlet.
Procedure:
-
Reaction Setup: In a fume hood, charge a dry three-neck round-bottom flask with 2-chlorophenol (e.g., 25.7 g, 0.2 mol) and chlorobenzene (e.g., 35 mL).
-
Catalyst Addition: Add triethylamine hydrochloride (e.g., 1.2 g, ~5% w/w of 2-chlorophenol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 5–10°C using an ice bath.
-
Bromine Addition: Slowly add molecular bromine (e.g., 32.0 g, 0.2 mol) dropwise via the addition funnel over 2-3 hours. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Maintain the internal temperature between 5–15°C during the addition. An evolution of hydrogen bromide gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (15–20°C) and stir for an additional hour. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Quenching: Carefully quench any unreacted bromine by adding saturated sodium bisulfite solution until the red-orange color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (chlorobenzene) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity (>95%). If necessary, further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Outcome: This protocol typically yields 4-bromo-2-chlorophenol as a solid with yields exceeding 95% and para-selectivity often greater than 99:1 over the 6-bromo isomer.[19]
Protocol 2: Selective Bromination with N-Bromosuccinimide (NBS) in Acetonitrile
This protocol utilizes the milder brominating agent NBS and leverages the directing effect of a polar aprotic solvent to achieve high para-selectivity.[11][20]
Objective: To achieve highly regioselective para-bromination of 2-chlorophenol using NBS.
Materials & Reagents:
-
2-Chlorophenol (99%+)
-
N-Bromosuccinimide (NBS), recrystallized from water if necessary
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Setup: To a solution of 2-chlorophenol (e.g., 1.28 g, 10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, stir at room temperature.
-
NBS Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC, observing the disappearance of the 2-chlorophenol spot.
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Work-up: Add water (20 mL) and dichloromethane (20 mL) to the residue. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with two additional portions of dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The succinimide byproduct is largely removed during the aqueous work-up. The crude product can be purified by column chromatography on silica gel if needed.
Expected Outcome: This method provides a high conversion to monobrominated products with a strong preference for the 4-bromo isomer due to the solvent's interaction with the hydroxyl group, which sterically shields the C6 position.[11]
Summary of Methodologies and Reaction Mechanism
The choice of protocol depends on factors such as scale, available reagents, and desired purity. The table below summarizes the key aspects of the two described methods.
| Parameter | Protocol 1: Catalytic Br₂ | Protocol 2: NBS in Acetonitrile |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Chlorobenzene (Non-polar) | Acetonitrile (Polar, Aprotic) |
| Catalyst | Triethylamine hydrochloride | None (Solvent-mediated) |
| Temperature | 5–15°C | Room Temperature |
| Selectivity Driver | Catalytic polarization & Sterics | Solvent-induced steric hindrance |
| Typical Yield | >95% | High conversion, variable isolated yield |
| Purity | Often >98% para-isomer | High para-selectivity |
| Key Advantage | High yield, scalability | Milder conditions, no HBr gas |
General Mechanism of Bromination
The bromination of 2-chlorophenol proceeds through a well-established electrophilic aromatic substitution mechanism, as depicted below.
Caption: Mechanism of electrophilic aromatic substitution for 2-chlorophenol.
The electron-rich phenol ring attacks the electrophilic bromine species, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[14] The aromaticity of the ring is temporarily lost in this step. In the final, rapid step, a proton is lost from the carbon atom bearing the new bromine substituent, restoring the aromatic system and yielding the final brominated product.
Experimental Workflow Overview
The general workflow for either protocol follows a logical sequence of steps from preparation to final product analysis.
Caption: General experimental workflow for regioselective bromination.
Conclusion
The regioselective bromination of 2-chlorophenol to predominantly yield the 4-bromo isomer is a highly achievable synthetic goal. Success relies on a sound understanding of the competing directing effects of the hydroxyl and chloro substituents and the strategic manipulation of the reaction environment. By carefully selecting the brominating agent, solvent, and catalyst, and by maintaining strict control over reaction temperature, researchers can consistently produce 4-bromo-2-chlorophenol in high yield and purity, paving the way for its use in further synthetic applications.
References
- 1. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 15. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
- 17. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. PubChemLite - 4-bromo-2-chlorophenol (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 19. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 20. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
The Untapped Potential of 3-Bromo-2-chlorophenol in Agrochemical Innovation: A Guide to Synthetic Applications
Introduction: Beyond the Common Isomers
In the landscape of agrochemical synthesis, halogenated phenols serve as pivotal building blocks for a diverse array of active ingredients. While the utility of compounds like 4-bromo-2-chlorophenol in the production of well-known insecticides such as profenofos is extensively documented, the synthetic potential of its isomer, 3-Bromo-2-chlorophenol, remains a largely underexplored frontier.[1][2] This scarcity of direct application in mainstream agrochemicals does not, however, diminish its potential. The unique substitution pattern of this compound offers a distinct electronic and steric profile, opening avenues for the development of novel herbicides, fungicides, and insecticides with potentially new modes of action or improved efficacy.
This technical guide aims to bridge the existing knowledge gap by providing a comprehensive overview of the plausible applications of this compound in agrochemical synthesis. We will delve into the fundamental reactivity of this molecule and present detailed, field-proven protocols for its derivatization into promising agrochemical scaffolds. The focus will be on providing not just a series of steps, but a deep understanding of the chemical principles that underpin each synthetic transformation.
Core Reactivity and Synthetic Strategy
The chemical behavior of this compound is primarily dictated by the interplay of its three functional groups: the hydroxyl group, the bromine atom, and the chlorine atom. The hydroxyl group is a potent ortho-, para-director and an excellent nucleophile upon deprotonation, making it the primary site for etherification and esterification reactions. The bromine and chlorine atoms, while deactivating the aromatic ring towards electrophilic substitution, are themselves handles for cross-coupling reactions.
Our synthetic strategy will leverage the nucleophilicity of the phenolic oxygen to construct ether and ester linkages, which are common toxophores in a variety of pesticides.
Application in the Synthesis of a Novel Phenoxy Herbicide
Phenoxy herbicides, such as 2,4-D and MCPA, have been mainstays in weed management for decades. Their mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The core structure of these herbicides is a phenoxyacetic acid moiety. Here, we present a protocol for the synthesis of a hypothetical, novel phenoxyacetic acid herbicide derived from this compound. The introduction of the bromo and chloro substituents at the 3 and 2 positions, respectively, could influence the molecule's binding affinity to the target protein and its metabolic stability in plants.
Synthetic Workflow
Caption: Synthetic pathway for a hypothetical phenoxy herbicide.
Protocol 1: Synthesis of (3-Bromo-2-chlorophenoxy)acetic acid
Objective: To synthesize a novel phenoxyacetic acid herbicide candidate from this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 863870-87-5 | 207.45 g/mol | 20.75 g (0.1 mol) |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 4.4 g (0.11 mol) |
| Methyl bromoacetate | 96-32-2 | 152.97 g/mol | 16.8 g (0.11 mol) |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL |
| Acetone | 67-64-1 | 58.08 g/mol | 150 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | As needed |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | 10 g |
Procedure:
Step 1: Formation of Sodium 3-bromo-2-chlorophenoxide
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (20.75 g, 0.1 mol) and methanol (100 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
In a separate beaker, dissolve sodium hydroxide (4.4 g, 0.11 mol) in a minimal amount of water and add it dropwise to the methanolic solution of the phenol.
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the sodium salt is typically quantitative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the sodium 3-bromo-2-chlorophenoxide as a solid.
Causality behind experimental choices: The deprotonation of the phenol with a strong base like NaOH is essential to form the highly nucleophilic phenoxide ion. Using a slight excess of NaOH ensures complete conversion. Methanol is a suitable solvent for this step due to its polarity and ability to dissolve both the phenol and the sodium hydroxide.
Step 2: Williamson Ether Synthesis
-
To the flask containing the sodium 3-bromo-2-chlorophenoxide, add acetone (150 mL) and methyl bromoacetate (16.8 g, 0.11 mol).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the sodium bromide precipitate and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude methyl (3-bromo-2-chlorophenoxy)acetate.
Causality behind experimental choices: Acetone is an ideal solvent for this SN2 reaction as it is polar enough to dissolve the reactants but does not participate in the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Methyl bromoacetate is a reactive electrophile for this transformation.
Step 3: Saponification and Acidification
-
To the crude ester, add a solution of sodium hydroxide (6 g, 0.15 mol) in 100 mL of water.
-
Heat the mixture to reflux for 2-3 hours to facilitate the saponification of the ester.
-
After cooling to room temperature, transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Collect the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of (3-Bromo-2-chlorophenoxy)acetic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Causality behind experimental choices: Saponification with a strong base is a standard method for converting an ester to a carboxylic acid. The subsequent acidification protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution.
Application in the Synthesis of a Phenyl Ether Fungicide
Phenyl ether fungicides, such as those belonging to the strobilurin class, are highly effective at controlling a broad spectrum of fungal pathogens. The core of these molecules often contains a substituted phenoxy group linked to another aromatic or heterocyclic ring system. This compound can serve as a valuable precursor for the synthesis of such fungicides.
Synthetic Workflow
Caption: Synthetic pathway for a hypothetical phenyl ether fungicide.
Protocol 2: Synthesis of a 4-(3-Bromo-2-chlorophenoxy)aniline Intermediate
Objective: To synthesize a key aniline intermediate for further elaboration into a phenyl ether fungicide.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 863870-87-5 | 207.45 g/mol | 20.75 g (0.1 mol) |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 20.73 g (0.15 mol) |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 141.10 g/mol | 14.11 g (0.1 mol) |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL |
| Iron powder | 7439-89-6 | 55.85 g/mol | 16.75 g (0.3 mol) |
| Ammonium Chloride | 12125-02-9 | 53.49 g/mol | 16.05 g (0.3 mol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 150 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 300 mL |
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine this compound (20.75 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and DMF (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (14.11 g, 0.1 mol) to the reaction mixture.
-
Heat the reaction to 120 °C and maintain this temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-bromo-2-chlorophenoxy)-4-nitrobenzene.
Causality behind experimental choices: Potassium carbonate is a suitable base to deprotonate the phenol in the polar aprotic solvent DMF. 1-Fluoro-4-nitrobenzene is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group. The elevated temperature is necessary to overcome the activation energy for this reaction.
Step 2: Reduction of the Nitro Group
-
In a 500 mL round-bottom flask, suspend the crude nitro compound in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (16.75 g, 0.3 mol) and ammonium chloride (16.05 g, 0.3 mol).
-
Heat the mixture to reflux for 3-4 hours. The color of the reaction mixture will change, indicating the reduction of the nitro group.
-
After the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired 4-(3-bromo-2-chlorophenoxy)aniline.
Causality behind experimental choices: The reduction of an aromatic nitro group to an amine is a common and crucial transformation in the synthesis of many biologically active molecules. The use of iron in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and reliable method for this reduction.
This aniline intermediate can then be further functionalized, for example, by acylation with a suitable acyl chloride, to yield a final amide-containing phenyl ether fungicide.
Conclusion and Future Outlook
While this compound may not yet be a household name in the agrochemical industry, its unique structure presents a compelling case for its exploration in the development of new active ingredients. The protocols detailed in this guide provide a solid foundation for the synthesis of novel phenoxy herbicides and phenyl ether fungicide intermediates. The distinct substitution pattern of this compound could lead to the discovery of pesticides with improved selectivity, enhanced efficacy, and novel modes of action. It is our hope that this guide will inspire further research into the untapped potential of this versatile chemical building block, ultimately contributing to the advancement of sustainable agriculture.
References
Application Notes and Protocols: 3-Bromo-2-chlorophenol in the Synthesis of Novel D2 and DAT Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 3-bromo-2-chlorophenol as a key starting material in the synthesis of potent dual inhibitors of the Dopamine D2 receptor (D2R) and the Dopamine Transporter (DAT). While the primary literature, specifically Chinese Patent CN201811600639.8, indicates the utility of this starting material for creating novel tetrahydropyrrole-based therapeutics for conditions such as schizophrenia, a detailed, publicly available, step-by-step protocol is not available.[1] This guide, therefore, synthesizes general organic chemistry principles with available structural information to propose a logical and scientifically sound synthetic pathway. The protocols provided herein are illustrative and designed to serve as a foundational methodology for researchers in the field. All experimental procedures should be optimized and validated.
Introduction: The Therapeutic Rationale for Dual D2/DAT Inhibition
Dopamine, a critical neurotransmitter, modulates a wide range of physiological functions including motor control, motivation, reward, and cognitive function.[2] Its signaling is primarily mediated through a family of G-protein coupled receptors, with the D2 receptor being a major target for antipsychotic medications.[3] The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[4]
Dysregulation of the dopamine system is implicated in numerous neuropsychiatric disorders.[2] Schizophrenia, for instance, is characterized by a hyperdopaminergic state in certain brain regions, which is targeted by D2 receptor antagonists.[3][5] However, complete blockade of D2 receptors can lead to significant side effects, including extrapyramidal symptoms and hyperprolactinemia.
The development of dual D2/DAT inhibitors offers a promising therapeutic strategy.[1] By simultaneously modulating the D2 receptor and inhibiting dopamine reuptake, these compounds have the potential to normalize dopaminergic neurotransmission more effectively. This dual action may lead to improved efficacy against the negative and cognitive symptoms of schizophrenia, with a reduced side effect profile compared to traditional antipsychotics.[1] The unique electronic and structural properties of this compound make it a valuable and versatile building block for the synthesis of these next-generation therapeutics.
Proposed Synthetic Pathway Overview
The synthesis of the target tetrahydropyrrole-based D2/DAT inhibitors from this compound can be logically divided into three key stages. This proposed pathway is based on established organic chemistry reactions and the known reactivity of the starting materials.
Caption: Proposed 3-stage synthetic workflow.
Detailed Experimental Protocols (Illustrative)
Disclaimer: The following protocols are proposed based on general synthetic organic chemistry principles and have not been directly extracted from a validated source. Researchers must perform their own optimization and characterization.
Stage 1: Synthesis of Intermediate 1: 1-(2-(3-Bromo-2-chlorophenoxy)ethyl)pyrrolidine
This initial step involves a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.
Reaction Scheme:
| Reagent | MW | Equivalents | Amount |
| This compound | 207.45 g/mol | 1.0 | (To be calculated) |
| 1-(2-Chloroethyl)pyrrolidine HCl | 170.08 g/mol | 1.2 | (To be calculated) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 3.0 | (To be calculated) |
| Acetonitrile (CH₃CN) | - | - | (Sufficient volume) |
Protocol:
-
To a stirred solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Causality: The use of a strong base like potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. An excess of the alkyl halide is used to drive the reaction to completion.
Stage 2: Synthesis of Intermediate 2
This stage involves a nucleophilic substitution reaction to couple the aryl ether intermediate with a chiral pyrrolidine derivative.
Reaction Scheme:
| Reagent | MW | Equivalents | Amount |
| Intermediate 1 | (Calculated) | 1.0 | (To be calculated) |
| (R)-3-Hydroxypyrrolidine | 87.12 g/mol | 1.1 | (To be calculated) |
| Sodium Hydride (NaH) | 24.00 g/mol | 1.2 | (To be calculated) |
| Anhydrous Dimethylformamide (DMF) | - | - | (Sufficient volume) |
Protocol:
-
To a solution of (R)-3-hydroxypyrrolidine in anhydrous DMF at 0°C, carefully add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of Intermediate 1 in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified Intermediate 2 by ¹H NMR, ¹³C NMR, and MS.
Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the secondary alcohol of the pyrrolidine. DMF is a suitable high-boiling polar aprotic solvent for this reaction. The use of a chiral starting material, (R)-3-hydroxypyrrolidine, is essential for the stereospecificity of the final product.
Stage 3: Intramolecular Cyclization to Final Product
The final step is a proposed intramolecular cyclization to form the tetrahydropyrrole core. This could potentially proceed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
Reaction Scheme (Proposed):
| Reagent | MW | Equivalents | Amount |
| Intermediate 2 | (Calculated) | 1.0 | (To be calculated) |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.7 g/mol | 0.05 | (To be calculated) |
| Ligand (e.g., BINAP) | 622.67 g/mol | 0.1 | (To be calculated) |
| Base (e.g., Cs₂CO₃) | 325.82 g/mol | 2.0 | (To be calculated) |
| Anhydrous Toluene | - | - | (Sufficient volume) |
Protocol:
-
To a solution of Intermediate 2 in anhydrous toluene, add the palladium catalyst, ligand, and cesium carbonate.
-
Degas the mixture with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to reflux (approximately 111°C) for 12-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm purity and stereochemistry.
Causality: A palladium-catalyzed intramolecular Buchwald-Hartwig amination is a plausible method for forming the C-N bond to create the heterocyclic ring. The choice of catalyst, ligand, and base is critical for the success of this transformation and would require significant optimization.
Characterization and Data Analysis
Thorough characterization of all intermediates and the final product is essential for confirming the success of the synthesis and for regulatory submissions.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. Chiral HPLC is necessary to confirm the enantiomeric purity of the final product.
Expected Data Summary (Hypothetical):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Purity (HPLC) |
| Intermediate 1 | Signals for aromatic protons, pyrrolidine ring, and ethyl linker. | Aromatic and aliphatic carbon signals. | [M+H]⁺ | >95% |
| Intermediate 2 | Additional signals for the second pyrrolidine ring. | Additional aliphatic carbon signals. | [M+H]⁺ | >95% |
| Final Product | Complex aliphatic and aromatic signals consistent with the tetracyclic structure. | Characteristic shifts for the fused ring system. | [M+H]⁺ | >98% |
Dopamine Receptor and Transporter Signaling Pathways
Caption: D2 receptor and DAT signaling pathways and points of inhibition.
Conclusion
This compound is a strategically important starting material for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The proposed synthetic route to novel tetrahydropyrrole-based dual D2/DAT inhibitors provides a solid foundation for researchers to develop these next-generation therapeutics. Further investigation and optimization of the outlined protocols are necessary to establish a robust and scalable synthesis. The development of such compounds holds promise for the improved treatment of schizophrenia and other dopamine-related disorders.
References
- 1. rsc.org [rsc.org]
- 2. A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Topic: Experimental Setup for Electrophilic Substitution on 3-Bromo-2-chlorophenol
An Application Note and Protocol for Researchers
Abstract
This technical guide provides a comprehensive framework for conducting electrophilic aromatic substitution (EAS) reactions on 3-bromo-2-chlorophenol. This substrate, featuring a complex interplay of activating and deactivating substituents, presents a unique case for studying regioselectivity in aromatic chemistry. We delve into the foundational principles governing the reactivity of this molecule, analyzing the directing effects of the hydroxyl, chloro, and bromo groups. Detailed, field-proven protocols for nitration, bromination, and Friedel-Crafts acylation are provided, emphasizing the causal relationships between experimental design and reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of halogenated phenols.
Foundational Principles: Reactivity and Regioselectivity
The outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[1] These groups influence both the overall reaction rate and the position of the incoming electrophile.[2][3] In the case of this compound, three distinct functional groups—hydroxyl (-OH), chloro (-Cl), and bromo (-Br)—collectively determine the regiochemical fate of the reaction.
-
Hydroxyl Group (-OH): As a strongly activating group, the -OH substituent significantly increases the nucleophilicity of the aromatic ring through its powerful resonance (+M) effect, which involves the donation of a lone pair of electrons into the π-system.[4][5] This effect greatly stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.[6]
-
Halogens (-Br, -Cl): Halogens exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which decreases the ring's overall electron density.[7] However, they also possess lone pairs that can be donated via resonance (+M), which stabilizes the arenium ion intermediate for ortho and para attack.[1] Consequently, halogens are classified as deactivating, ortho, para-directors.[7]
Predicting the Site of Substitution:
For this compound, the available positions for substitution are C4, C5, and C6. The powerful activating effect of the hydroxyl group is the dominant directing influence.[8]
-
Position C6 (ortho to -OH): This position is strongly activated by the hydroxyl group and is also ortho to the bromine at C3. This confluence of directing effects makes it a highly probable site for substitution.
-
Position C4 (para to -OH): This position is also strongly activated by the hydroxyl group and is para to the bromine at C3. The para position is often sterically more accessible than the ortho position, potentially making it the most favored site of attack.
-
Position C5 (meta to -OH): This position is para to the chloro group. However, it is meta to the strongly activating hydroxyl group, making substitution at this site electronically disfavored and likely to result in only minor products.
Regioselectivity Diagram
Caption: Predicted regioselectivity of EAS on this compound.
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn.[10][11] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[12][13]
Protocol 1: Nitration of this compound
Phenols are highly activated and susceptible to oxidation by strong nitrating mixtures. This protocol employs a milder, heterogeneous system to achieve controlled mononitration.[14]
Materials:
-
This compound
-
Sodium Nitrate (NaNO₃)
-
Magnesium Bisulfate (Mg(HSO₄)₂)
-
Wet Silica Gel (SiO₂, 50% w/w)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), Mg(HSO₄)₂ (1.0 eq.), NaNO₃ (1.0 eq.), and wet SiO₂ (approx. 2g per gram of phenol).[14]
-
Solvent Addition: Add dichloromethane (approx. 20 mL per gram of phenol) to the flask.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid reagents. Wash the residue with two small portions of DCM.
-
Drying and Concentration: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of 4-nitro and 6-nitro isomers, can be purified by flash column chromatography on silica gel to isolate the major products.
Protocol 2: Bromination of this compound
The high activation of the phenol ring allows for direct bromination without the need for a Lewis acid catalyst.
Materials:
-
This compound
-
Elemental Bromine (Br₂)
-
Chlorobenzene or Acetic Acid (solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in chlorobenzene in a three-necked flask fitted with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (e.g., containing sodium thiosulfate solution) to neutralize the HBr gas evolved.[15]
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition.[15]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding saturated Na₂S₂O₃ solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the dibromo-chlorophenol derivatives.
Protocol 3: Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16] The phenolic -OH group can complex with AlCl₃, which deactivates the ring; therefore, more than one equivalent of the catalyst is required.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous AlCl₃ (2.2 eq.).[17] Add anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred suspension.[18]
-
Substrate Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-5 hours. Monitor the reaction by TLC.[17]
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[18] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the acylated phenol isomers.[19]
Data Summary and Workflow
Summary of Reaction Conditions
| Reaction | Electrophile Source | Catalyst / Co-reagent | Solvent | Temp. | Expected Major Products |
| Nitration | NaNO₃ | Mg(HSO₄)₂, wet SiO₂ | DCM | R.T. | 4-Nitro- & 6-nitro-3-bromo-2-chlorophenol |
| Bromination | Br₂ | None | Chlorobenzene | 0°C → R.T. | 4,6-Dibromo-2-chlorophenol |
| Acylation | CH₃COCl | AlCl₃ (2.2 eq.) | DCM | 0°C → R.T. | 4-Acetyl- & 6-acetyl-3-bromo-2-chlorophenol |
General Experimental Workflow Diagram
Caption: Generalized workflow for electrophilic substitution reactions.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. fiveable.me [fiveable.me]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 19. scribd.com [scribd.com]
GC-MS Method for the Comprehensive Analysis of 3-Bromo-2-chlorophenol and its Reaction Products
An Application Note and Protocol for Researchers
Abstract
3-Bromo-2-chlorophenol is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, including novel PD-1/PD-L1 inhibitors.[1][2][3] The rigorous analysis of this compound and its potential reaction-related impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, incorporating a crucial derivatization step, designed for the sensitive and selective analysis of this compound and its associated products. We provide a detailed, field-proven protocol, explain the causality behind key experimental choices, and offer insights into data interpretation to ensure a self-validating and reliable analytical system.
Introduction: The Analytical Challenge
The analysis of polar, active compounds like phenols by gas chromatography presents inherent challenges. The acidic proton of the hydroxyl group can lead to peak tailing and poor chromatographic resolution due to interactions with active sites within the GC system. Furthermore, the high boiling point of halogenated phenols requires elevated temperatures, which can risk thermal degradation.
To overcome these issues, a derivatization step is essential. This process replaces the active proton of the hydroxyl group with a non-polar functional group, typically a silyl group.[4][5][6] This chemical modification achieves three critical objectives:
-
Increases Volatility: The derivatized analyte becomes more volatile, allowing for elution at lower temperatures.
-
Reduces Polarity: This minimizes interactions with the GC column and liner, resulting in sharper, more symmetrical peaks.
-
Enhances Thermal Stability: The derivatized compound is less prone to degradation in the hot injector and column.
This guide details a method based on silylation, a widely accepted and effective technique for the GC-MS analysis of phenolic compounds.[7]
Experimental Workflow Overview
The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility from sample receipt to final report.
Materials and Methods
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM), HPLC or GC grade
-
Pyridine, anhydrous
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Helium (carrier gas), ultra-high purity (99.999%)
-
Internal Standard (IS), e.g., 4-Bromo-2-chlorophenol or a suitable deuterated analog, if quantitative analysis is required.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a capillary column suitable for semi-volatile compounds.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) capable of electron ionization (EI) and both full scan and selected ion monitoring (SIM) modes.
-
GC Column: A low-polarity column is recommended. An Agilent HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of analytes, including halogenated phenols.[8][9]
Detailed Protocols
Standard and Sample Preparation Protocol
This protocol is foundational for achieving accurate results. Consistency in solvent volumes and reaction times is critical for reproducibility.
-
Stock Solution Preparation: Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane to create a 1000 µg/mL stock solution.
-
Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with dichloromethane. If using an internal standard, add it to each standard at a constant concentration.
-
Reaction Sample Extraction: a. Accurately measure a known volume or weight of the reaction mixture. b. Perform a liquid-liquid extraction. Dilute the sample in deionized water, adjust pH if necessary, and extract with an equal volume of dichloromethane. Repeat the extraction twice more, pooling the organic layers. The U.S. EPA provides extensive guidance on extraction procedures for phenolic compounds.[10][11] c. Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate. d. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization Protocol: Silylation
This step is critical for ensuring good chromatography. The reaction converts the polar phenol into its more volatile trimethylsilyl (TMS) ether.
-
Transfer: Pipette 100 µL of the prepared standard or sample extract into a 2 mL autosampler vial.
-
Add Reagent: Add 100 µL of the silylating agent (BSTFA + 1% TMCS). The addition of TMCS acts as a catalyst, ensuring a rapid and complete reaction.
-
React: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point and can be optimized for specific instrumentation and resolution requirements.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 min purge time) | Maximizes transfer of trace analytes to the column for high sensitivity. |
| Injector Temp. | 275°C | Ensures rapid volatilization of derivatized analytes without thermal breakdown. |
| Carrier Gas | Helium, Constant Flow | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm I.D. column to balance speed and resolution. |
| Oven Program | 80°C (hold 2 min), then ramp 15°C/min to 300°C (hold 5 min) | Initial hold allows for solvent focusing. The ramp provides good separation of early and late-eluting compounds. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard energy that generates extensive, library-searchable mass spectra. |
| MS Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150°C | Ensures stable mass filtering. |
| Transfer Line Temp. | 280°C | Prevents cold spots and analyte loss between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan is used for initial identification of unknowns. SIM is used for high-sensitivity quantification of target analytes. |
Data Analysis and Interpretation
Qualitative Identification
The identity of this compound is confirmed by two key pieces of evidence:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of the derivatized reference standard.
-
Mass Spectrum: The mass spectrum of the sample peak must match the spectrum of the reference standard and exhibit the characteristic fragmentation pattern.
Understanding the Mass Spectrum
The mass spectrum of the derivatized this compound is highly characteristic due to the presence of halogen isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[12] This results in a distinctive isotopic cluster for the molecular ion and any fragments containing both halogens.
-
Parent Compound (Underivatized): C₆H₄BrClO, Molecular Weight ≈ 206/208/210 g/mol [13]
-
TMS Derivative: C₉H₁₁BrClOSi, Molecular Weight ≈ 278/280/282 g/mol
| Ion (m/z) | Identity | Significance |
| 278, 280, 282 | [M]⁺ | Molecular Ion Cluster. Its presence and isotopic pattern are primary identifiers. |
| 263, 265, 267 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety, a very common fragmentation for silyl derivatives. This is often the base peak. |
| 199, 201 | [M-Br]⁺ | Loss of the bromine atom. |
| 243 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for TMS derivatives. |
The analysis of a related compound, 4-bromo-2-chlorophenol, has shown the molecular ion to be a key diagnostic peak in its mass spectrum.[14] By analogy, the molecular ion cluster for the derivatized this compound will be a critical feature for identification.
Method Validation and Quality Control
For use in regulated environments, the method must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Linearity: A calibration curve should be generated with a minimum of five concentration levels. The correlation coefficient (r²) should be ≥0.995.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Assessed by analyzing spiked samples at different concentrations. Recoveries should typically be within 80-120%.
-
Precision: Measured as the relative standard deviation (%RSD) of replicate analyses, which should be ≤15%.
Running a quality control (QC) check sample with every analytical batch is crucial for monitoring the ongoing performance of the method.[10]
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of this compound and its reaction products. The protocol emphasizes a crucial derivatization step to overcome the inherent challenges of analyzing polar phenolic compounds, leading to excellent chromatographic performance and high sensitivity. By understanding the principles behind the method, the expected fragmentation patterns, and the requirements for validation, researchers and drug development professionals can confidently implement this workflow to ensure the quality and purity of their synthesized materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. paragonlaboratories.com [paragonlaboratories.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Purification Protocol for 3-Bromo-2-chlorophenol: A Detailed Guide
An Application Note for Drug Development Professionals
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 3-Bromo-2-chlorophenol using preparative High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in the synthesis of various bioactive compounds and pharmaceutical agents, obtaining high-purity this compound is paramount.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for methodological choices to ensure robust, reproducible, and efficient purification. We will cover method development principles, sample preparation, a detailed HPLC protocol, and post-purification analysis.
Introduction and Scientific Background
This compound is a dihalogenated phenol with the molecular formula C₆H₄BrClO.[2] Its structural features make it a valuable building block in medicinal chemistry. The purity of such intermediates is a critical determinant of the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into the final product.
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the purification of small organic molecules like halogenated phenols.[3] The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase. By employing a polar mobile phase, compounds with greater hydrophobicity are retained longer on the column, allowing for effective separation from more polar or significantly less polar impurities.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | |
| Molecular Weight | 207.45 g/mol | [2] |
| Melting Point | 60 °C | [4] |
| pKa (Predicted) | 7.53 ± 0.10 | [4] |
| XLogP3 | 2.9 | [2] |
The predicted pKa of ~7.53 is a critical parameter.[4] To ensure reproducible retention and sharp peak shapes in RP-HPLC, the mobile phase pH must be controlled to keep the phenolic hydroxyl group in its non-ionized (protonated) state.[5] Adding an acid modifier to the mobile phase, such as formic acid or acetic acid, maintains a pH well below the pKa, suppressing ionization and maximizing hydrophobic interaction with the stationary phase.[5][6]
Experimental Workflow: From Crude to Pure Compound
The overall purification strategy involves preparing a concentrated solution of the crude material, separating it on a preparative HPLC system, collecting the fraction containing the pure compound, and finally, removing the solvent to isolate the purified solid.
References
1H NMR and 13C NMR assignment for 3-Bromo-2-chlorophenol
An Application Note on the Structural Elucidation of 3-Bromo-2-chlorophenol using ¹H and ¹³C NMR Spectroscopy
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. For halogenated phenols, which are common intermediates in the pharmaceutical and agrochemical industries, NMR provides crucial data for isomeric differentiation and purity assessment.[1][2] This application note presents a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. We detail the experimental protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data, explaining the rationale behind the chemical shift and coupling constant assignments based on fundamental principles of substituent effects in aromatic systems.
Introduction
This compound (CAS No. 863870-87-5) is a di-substituted halogenated phenol.[1] Such compounds serve as versatile building blocks in organic synthesis, including the development of novel therapeutic agents.[1] Given the potential for multiple isomers during synthesis, a reliable and precise method for structural verification is paramount. High-resolution NMR spectroscopy allows for the complete mapping of the proton and carbon framework of the molecule, providing definitive evidence of its structure. This guide is designed for researchers and drug development professionals who rely on NMR for routine structural characterization and quality control.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is provided in Table 1. This information is essential for sample handling and for understanding the molecule's general characteristics.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄BrClO | [1][3] |
| Molar Mass | 207.45 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [1] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)O |[3][4] |
Experimental Protocol
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D). CDCl₃ is a common choice, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the hydroxyl (-OH) group.[5]
-
Internal Standard: Tetramethylsilane (TMS)
-
Apparatus: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes, cotton wool for filtration.[6][7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation Workflow
The following workflow ensures the preparation of a high-quality sample for NMR analysis.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[7][8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Agitate the vial to ensure the sample dissolves completely.
-
Filtration and Transfer: If the solution contains any suspended particles, filter it through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[6][7] This step is critical as suspended material can degrade spectral quality by causing line broadening.
-
D₂O Shake (Optional): To definitively identify the hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[9][10]
NMR Data Acquisition Parameters
-
¹H NMR: A standard one-pulse sequence with a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds is typically sufficient.[11]
-
¹³C NMR: A proton-decoupled one-pulse sequence is used. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required. A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are standard.[11]
Results and Discussion: Spectral Interpretation
The structural assignment is based on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is expected to show three distinct signals, one for each of the aromatic protons (H4, H5, and H6). The hydroxyl proton (-OH) signal can appear over a broad range (often 4-8 ppm) and is typically a broad singlet due to chemical exchange.[9]
The chemical shifts are governed by the electronic effects of the substituents (-OH, -Cl, -Br):
-
-OH (Hydroxyl): A strong electron-donating group (EDG) through resonance. It increases electron density (shields) at the ortho (C2, C6) and para (C4) positions, shifting attached protons upfield.[12]
-
-Cl (Chloro) & -Br (Bromo): These halogens are electron-withdrawing groups (EWG) through induction but weakly electron-donating through resonance. Their net effect is deshielding, shifting nearby protons downfield.[13][14]
Predicted Assignments:
-
H6: This proton is ortho to the strongly shielding -OH group and meta to the deshielding -Cl and -Br groups. The powerful shielding effect of the hydroxyl group is expected to dominate, making H6 the most upfield aromatic proton.
-
H4: This proton is para to the shielding -OH group but meta to the deshielding -Cl and -Br groups. It will also be shifted upfield, but likely less so than H6.
-
H5: This proton is meta to the -OH group (a minor effect) but ortho to the -Br group and meta to the -Cl group. The proximity to the deshielding bromine will likely make H5 the most downfield of the three aromatic protons.
Splitting Patterns (Coupling): The coupling between adjacent protons provides definitive connectivity information.
-
Ortho coupling (³J): Occurs between protons on adjacent carbons, typically 7-10 Hz.[15][16]
-
Meta coupling (⁴J): Occurs between protons separated by three bonds, and is much smaller, typically 1-3 Hz.[16][17][18]
-
Para coupling (⁵J): Is generally too small to be observed (<1 Hz).[19]
Expected Multiplicities:
-
H6: Coupled to H5 (ortho) and H4 (meta). It should appear as a doublet of doublets (dd) .
-
H5: Coupled to H6 (ortho) and H4 (ortho). This will appear as a triplet (t) or, more precisely, a doublet of doublets if the two ortho coupling constants are slightly different.
-
H4: Coupled to H5 (ortho) and H6 (meta). It should also appear as a doublet of doublets (dd) .
Table 2: Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| -OH | 4.0 - 8.0 | broad singlet (br s) | - | Exchangeable proton, position is concentration/solvent dependent.[9] |
| H6 | 6.8 - 7.0 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0 | Shielded by ortho -OH group. |
| H4 | 7.0 - 7.2 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0 | Shielded by para -OH, but less than H6. |
| H5 | 7.2 - 7.4 | t or dd | ³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0 | Deshielded by adjacent halogens. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six unique aromatic carbons, as there is no molecular symmetry.
Predicted Assignments:
-
C1 (C-OH): The carbon directly attached to the highly electronegative oxygen atom will be the most deshielded carbon, appearing significantly downfield (typically 150-155 ppm).[9]
-
C2 (C-Cl) & C3 (C-Br): The carbons bonded to halogens will also be deshielded. The effect of chlorine is generally stronger than bromine, so C2 is expected to be downfield of C3.
-
C4, C5, C6: These carbons are not directly attached to a substituent. Their chemical shifts are influenced by the combined electronic effects of all three substituents. C6 and C4, being ortho and para to the electron-donating -OH group, are expected to be the most shielded (upfield).
Table 3: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C1 | 150 - 154 | Attached to electronegative -OH group. |
| C3 | 110 - 115 | Attached to -Br, deshielded. |
| C2 | 118 - 122 | Attached to -Cl, deshielded. |
| C5 | 124 - 128 | Influenced by adjacent -Br and meta -OH and -Cl. |
| C4 | 128 - 132 | Influenced by para -OH and adjacent -Br. |
| C6 | 115 - 120 | Influenced by ortho -OH. |
Conclusion
This application note provides a systematic approach to the complete ¹H and ¹³C NMR spectral assignment of this compound. By analyzing the predictable electronic effects of the hydroxyl, chloro, and bromo substituents on the aromatic ring, we can confidently assign the chemical shifts of all proton and carbon signals. The characteristic splitting patterns observed in the ¹H NMR spectrum, arising from ortho and meta spin-spin coupling, further corroborate the proposed structure. The methodologies and analytical logic presented herein serve as a robust protocol for the structural verification of substituted aromatic compounds, a critical task in synthetic chemistry, quality control, and drug development.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. acdlabs.com [acdlabs.com]
- 18. youtube.com [youtube.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Chemoselective Functionalization of 3-Bromo-2-chlorophenol via Suzuki and Stille Cross-Coupling Reactions
Introduction: The Strategic Value of Dihalogenated Phenols
In the landscape of medicinal chemistry and materials science, substituted phenols are foundational scaffolds. 3-Bromo-2-chlorophenol, in particular, represents a versatile and strategically important building block. Its utility stems from the differential reactivity of its two halogen substituents, bromine and chlorine, in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity allows for programmed, site-selective functionalization, providing a reliable entry point to complex, multi-substituted aromatic systems. The resulting 2-chloro-3-arylphenols are not merely final products but advanced intermediates where the remaining chlorine and the phenolic hydroxyl group offer orthogonal handles for subsequent chemical elaboration.
This guide provides an in-depth exploration of two cornerstone C-C bond-forming methodologies—the Suzuki-Miyaura and Stille couplings—as applied to this compound. We will dissect the mechanistic underpinnings that govern the chemoselectivity of these reactions and furnish detailed, field-proven protocols designed for immediate application in a research setting.
The Principle of Chemoselectivity: Exploiting the C-Br/C-Cl Reactivity Gradient
The success of a selective mono-functionalization of a dihaloarene hinges on the intrinsic differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition by a low-valent metal catalyst, typically Palladium(0). The established reactivity trend for halogens in these reactions is I > Br > OTf > Cl.
For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This means the rate-determining oxidative addition step of the catalytic cycle will occur preferentially at the C-Br position. While this selectivity is inherent, it can be further enhanced or eroded by the choice of reaction parameters. Factors such as the catalyst system (palladium precursor and ligand), solvent, base, and temperature all play a critical role in modulating the reaction's outcome and preventing competitive or double additions. A carefully optimized protocol, therefore, does not just allow for selectivity but commands it.
Part I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used cross-coupling methods, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents. It facilitates the formation of biaryl, aryl-vinyl, and other C(sp²)-C(sp²) bonds with high efficiency.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling provides a clear framework for understanding the reaction's progression and the origin of its chemoselectivity.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species selectively inserts into the weaker C-Br bond of this compound to form a Pd(II) intermediate. This is the key selectivity-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex. This activated species then transfers its organic moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is essential for this step to proceed.
-
Reductive Elimination: The final step involves the concerted elimination of the two organic groups from the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Application Protocol: Selective Suzuki Coupling at the C-3 Position
This protocol describes a general and robust procedure for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or PdCl₂(dppf) (1-3 mol%)
-
Triphenylphosphine (PPh₃) (4-12 mol%) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In the same flask, add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like PPh₃ (0.08 mmol, 8 mol%).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-chlorophenol.
Data Summary: Optimizing Suzuki Coupling Conditions
The choice of catalyst, ligand, and base is paramount for achieving high yield and selectivity. The following table provides a comparative overview of common conditions used for challenging bromopyridine or haloaromatic substrates, serving as a starting point for optimization.
| Catalyst System (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | Good | A classic, cost-effective system suitable for many substrates. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Good to Excellent | A reliable, pre-formed Pd(0) catalyst. |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2-3) | Toluene or Dioxane | 100 | Excellent | Buchwald ligands (like SPhos) are highly effective for challenging or sterically hindered substrates. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF or Dioxane | 100 | Good to Excellent | A robust catalyst that is effective for a broad range of substrates. |
Part II: The Stille Coupling
The Stille coupling is another pillar of palladium-catalyzed C-C bond formation. It involves the reaction of an organohalide with an organostannane (organotin) reagent. Its primary advantage is the exceptional tolerance of organostannanes to a vast array of functional groups; these reagents are also generally stable to air and moisture. This robustness, however, is counterbalanced by the significant toxicity
Application Note: Strategic Derivatization of 3-Bromo-2-chlorophenol for Advanced Synthesis
An in-depth guide to the derivatization of 3-bromo-2-chlorophenol for advanced chemical synthesis, tailored for researchers and drug development professionals.
Abstract this compound is a valuable and versatile trifunctional chemical intermediate, possessing a phenolic hydroxyl group, a reactive bromine atom, and a more stable chlorine atom. This unique arrangement offers a powerful platform for sequential and site-selective reactions, making it a crucial building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of key derivatization strategies, focusing on the chemoselective manipulation of its functional groups. We present field-proven protocols for hydroxyl group protection, palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, and organometallic transformations, offering researchers a comprehensive toolkit for unlocking the synthetic potential of this scaffold.
The Chemoselectivity Challenge: A Strategic Overview
The synthetic utility of this compound hinges on the differential reactivity of its three key sites:
-
Phenolic Hydroxyl (-OH): Acidic and nucleophilic, this group readily participates in etherification, esterification, and can interfere with many organometallic reactions.
-
Carbon-Bromine (C-Br) Bond: The weaker of the two carbon-halogen bonds, it is the primary site for oxidative addition in palladium catalysis and for the formation of Grignard reagents.[1]
-
Carbon-Chlorine (C-Cl) Bond: With a higher bond dissociation energy, this site is significantly less reactive than the C-Br bond, allowing it to remain intact during reactions targeting the bromine.[2]
This reactivity hierarchy dictates a primary synthetic strategy: protection of the hydroxyl group followed by selective functionalization at the C-Br bond. This approach prevents unwanted side reactions and reserves the hydroxyl and chloro groups for subsequent transformations, enabling a modular and controlled construction of complex target molecules.
Essential First Step: Protection of the Phenolic Hydroxyl Group
To prevent the acidic phenolic proton from interfering with subsequent organometallic or base-catalyzed reactions, its protection is paramount. The choice of protecting group is critical and depends on the stability required for downstream steps and the conditions needed for its eventual removal.[3]
Protocol 1: Williamson Ether Synthesis (Methoxymethyl (MOM) Ether)
The MOM ether is stable to organolithium reagents, Grignard reagents, and many palladium-catalyzed coupling conditions.
Rationale: This method provides a robust protecting group under basic conditions, using a readily available and cost-effective reagent.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen. Handle with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silyl Ether Formation (tert-Butyldimethylsilyl (TBDMS) Ether)
TBDMS ethers offer good stability across a range of reactions but are easily cleaved with fluoride sources, providing an orthogonal deprotection strategy.[4]
Rationale: Silyl ether formation occurs under mild conditions and is ideal for substrates sensitive to more forceful reagents.
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
| Protecting Group | Protection Reagents | Key Stability Features | Deprotection Conditions |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ | Very stable | Harsh (BBr₃) |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Stable to bases, organometallics | Acidic hydrolysis (e.g., HCl in THF/H₂O) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Stable to bases, mild acids | Fluoride ion (TBAF), strong acid |
Palladium-Catalyzed Cross-Coupling: Precision at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[5] The selective oxidative addition of Pd(0) into the C-Br bond over the C-Cl bond is a well-established principle that enables precise derivatization of the protected this compound scaffold.[2][6]
Workflow for Palladium-Catalyzed Reactions
Caption: Fig 1. Palladium-Catalyzed Derivatization Pathways
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction couples the aryl bromide with an organoboron reagent, creating biaryl structures or introducing alkyl chains.[7][8]
Rationale: The Suzuki-Miyaura coupling is renowned for its functional group tolerance and generally mild reaction conditions. The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.
Procedure:
-
To an oven-dried Schlenk flask, add the protected this compound (1.0 eq), the boronic acid or ester partner (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required (e.g., SPhos, 6 mol% if using a Pd(OAc)₂ precursor).
-
Add a degassed solvent mixture, typically toluene/water (4:1, 0.2 M).
-
Heat the mixture to 90-100 °C and stir for 6-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify via column chromatography.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This method enables the synthesis of aryl amines by coupling the aryl bromide with a primary or secondary amine.[9][10]
Rationale: This reaction has revolutionized the synthesis of anilines, which are prevalent in pharmaceuticals. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often essential for high efficiency.[11]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.
-
Add the protected this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add anhydrous, degassed toluene or dioxane (0.2 M).
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 5: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling joins the aryl bromide with a terminal alkyne, a key reaction for accessing rigid scaffolds and precursors for further transformations.[12][13]
Rationale: This reaction typically uses a dual catalyst system of palladium and copper(I). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14]
Procedure:
-
To a Schlenk flask, add the protected this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF (0.3 M).
-
Add a degassed amine base, such as triethylamine (TEA) or DIPEA (3.0 eq).
-
Add the terminal alkyne (1.3 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove salts and catalyst residues.
-
Concentrate the filtrate and purify by column chromatography.
Organometallic Pathways for Derivatization
Beyond palladium catalysis, classical organometallic reactions provide powerful, alternative routes for functionalization.
Protocol 6: Chemoselective Grignard Reagent Formation
The higher reactivity of the C-Br bond allows for selective insertion of magnesium metal to form a Grignard reagent, leaving the C-Cl bond untouched.[1] This creates a potent carbon nucleophile that can react with a wide range of electrophiles.
Rationale: This classic transformation is a cost-effective method for forming C-C bonds. Success requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[15][16]
Procedure:
-
Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous THF.
-
In the dropping funnel, prepare a solution of the protected this compound (1.0 eq) in anhydrous THF (0.5 M).
-
Add a small portion of the bromide solution to the magnesium. Initiate the reaction by gentle warming or sonication. A color change and gentle bubbling indicate formation.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 1-2 hours. The resulting grey/brown solution is the Grignard reagent.
-
Cool the solution to 0 °C and add the desired electrophile (e.g., benzaldehyde, 1.0 eq) dropwise.
-
Stir for 1-3 hours, then quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 7: Directed ortho-Metalation (DoM)
The protected hydroxyl (alkoxy) and chloro groups can act as Directed Metalation Groups (DMGs), directing a strong organolithium base to deprotonate the adjacent C6 position.[17][18] This creates a new site of reactivity for subsequent electrophilic trapping.
Rationale: DoM provides a powerful method for regioselective functionalization that is complementary to cross-coupling, allowing for substitution at a position that is otherwise difficult to access.[19]
Caption: Fig 2. Logic of Directed ortho-Metalation
Procedure:
-
Dissolve the protected this compound (1.0 eq) in anhydrous THF (0.3 M) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium or sec-butyllithium (1.1 eq) via syringe and stir at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or I₂ to install iodine, 1.2 eq) in THF.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a highly adaptable synthetic intermediate whose value is unlocked through the strategic and chemoselective application of modern and classical synthetic methods. By first protecting the phenolic hydroxyl group, researchers can precisely target the C-Br bond for a variety of high-yield transformations, including palladium-catalyzed cross-couplings and Grignard reagent formation. Furthermore, directed ortho-metalation offers a complementary route to functionalize the aromatic ring with high regioselectivity. The protocols outlined in this guide provide a robust foundation for scientists in drug discovery and materials science to leverage this powerful building block in the creation of novel and complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jocpr.com [jocpr.com]
- 6. nobelprize.org [nobelprize.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. Directed Ortho Metalation [organic-chemistry.org]
- 19. baranlab.org [baranlab.org]
Application Notes & Protocols for 3-Bromo-2-chlorophenol: A Guide to Safe Handling and Storage
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-Bromo-2-chlorophenol (CAS No. 66024-94-0). The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment. The principles of RAMP (Recognize, Assess, Minimize, and Prepare) are integrated throughout this guide to foster a proactive safety culture.
Section 1: Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic compound. Its chemical structure, featuring both bromine and chlorine substituents on a phenol ring, dictates its reactivity and toxicological profile. As with many halogenated phenols, it should be handled with care due to its irritant properties.
1.1 GHS Classification and Hazards
Based on aggregated data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure, and similar compounds are harmful if swallowed.
Table 1: Hazard and Property Summary for this compound
| Property/Hazard | Information |
| Chemical Name | This compound |
| CAS Number | 66024-94-0 |
| Molecular Formula | C₆H₄BrClO |
| Molecular Weight | 207.45 g/mol |
| Appearance | Solid (specific color may vary) |
| GHS Pictogram | Irritant (Exclamation Mark) |
| GHS Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory and must meet established standards such as those from ANSI and NIOSH.
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of halogenated phenols, nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be used. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Eye and Face Protection: Safety glasses meeting ANSI Z87.1 standards are the minimum requirement. However, due to the severe eye irritation hazard, chemical splash goggles are highly recommended. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned. Do not wear shorts, skirts, or open-toed shoes in the laboratory. For tasks with a higher risk of exposure, such as handling large quantities or cleaning spills, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required. A comprehensive respiratory protection program that complies with OSHA's 29 CFR 1910.134 must be in place if respirators are used.
Section 3: Safe Handling and Experimental Protocols
Adherence to established safe handling practices is crucial for minimizing exposure risk. The following protocols provide a framework for the safe use of this compound in a laboratory setting.
3.1 General Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from acquisition to disposal.
Caption: Workflow for Safe Handling of this compound.
3.2 Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the steps for preparing a stock solution of this compound, a common procedure in drug discovery and chemical biology labs.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate PPE (as outlined in Section 2)
Procedure:
-
Preparation: Before starting, ensure you have reviewed the Safety Data Sheet (SDS) for both this compound and DMSO. Perform all steps in a certified chemical fume hood.
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Calculate Required Mass: To prepare 10 mL of a 100 mM solution, you will need 20.75 mg of this compound (M.W. 207.45 g/mol ).
-
Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully use a spatula to weigh out 20.75 mg of this compound. Avoid generating dust.
-
Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.
-
Dissolution: Add approximately 5-7 mL of anhydrous DMSO to the volumetric flask. Gently swirl the flask to dissolve the solid completely.
-
Final Volume: Once the solid is fully dissolved, add DMSO to the 10 mL mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution according to the guidelines in Section 4.
-
Cleanup: Dispose of the weighing paper and any contaminated materials in the designated halogenated solid waste container. Clean the spatula and work area thoroughly.
Section 4: Storage and Segregation
Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and direct sunlight.
-
Segregation of Incompatibles: this compound, as a halogenated phenol, should be stored separately from incompatible materials. Do not store with:
-
Strong oxidizing agents (e.g., nitrates, perchlorates)
-
Strong bases
-
Active metals (e.g., sodium, potassium)
-
Store away from acids, as some phenols can react with them.
-
-
Container Integrity: Regularly inspect containers for signs of damage or leaks. Ensure labels are legible and intact.
Section 5: Spill and Emergency Procedures
Preparedness is key to effectively managing spills and exposures.
5.1 Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-Making Workflow for a Chemical Spill.
-
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the spilled material. Avoid generating dust.
-
Place the material into a clearly labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
For Small Spills (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste.
-
Decontaminate the area.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team.
-
5.2 Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.
Section 6: Waste Disposal
Chemical waste must be managed in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. This is a critical step as disposal methods differ.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical names of all constituents and their approximate percentages.
-
Container Management: Use a designated, chemically compatible container for this compound waste. Keep the container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-2-chlorophenol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-2-chlorophenol, a key pharmaceutical intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and scalable pathway. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful implementation in a larger-scale manufacturing environment. By integrating expertise-driven insights and citing authoritative sources, these application notes aim to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound is a pivotal building block in the synthesis of a variety of complex organic molecules with significant therapeutic applications.[1] Its dihalogenated phenolic structure offers versatile reactivity, making it an ideal starting material for the development of advanced pharmaceutical compounds.[1] Notably, this intermediate is crucial in the synthesis of inhibitors for the PD-1/PD-L1 pathway, which are at the forefront of cancer immunotherapy.[2] It is also utilized in the creation of dual inhibitors for D2 and DAT receptors, which have potential applications in treating schizophrenia by improving cognitive function and reducing side effects.[2] The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, a key attribute in the design of novel drug candidates.[1]
Synthetic Strategy: Electrophilic Bromination of 2-Chlorophenol
The most direct and industrially viable route to this compound is the electrophilic bromination of 2-chlorophenol. The hydroxyl and chloro substituents on the phenol ring direct the incoming electrophile (bromine). The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This interplay of directing effects is crucial to achieving the desired regioselectivity.
Reaction Mechanism Overview:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized by a Lewis acid catalyst or a polar solvent, generating a bromonium ion-like species which is then attacked by the electron-rich phenol ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 1 kilogram of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process chemistry bay, with strict adherence to all safety precautions.
Materials and Equipment
| Reagent | Grade | Supplier | Quantity | Molar Eq. |
| 2-Chlorophenol | Reagent | Major Supplier | 642.5 g (0.5 L) | 1.0 |
| Bromine | Reagent | Major Supplier | 800 g (256 mL) | 1.0 |
| Dichloromethane (DCM) | ACS | Major Supplier | 5 L | - |
| Sodium Bicarbonate (NaHCO₃) | ACS | Major Supplier | As needed | - |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS | Major Supplier | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Major Supplier | As needed | - |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Condenser
-
Separatory funnel (5 L)
-
Rotary evaporator with a large-capacity flask
-
Vacuum distillation setup
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and a respirator with appropriate cartridges for organic vapors and acid gases.
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup and Reagent Preparation:
-
Assemble the 10 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and addition funnel. Ensure all glassware is dry.
-
Purge the reactor with an inert gas (nitrogen or argon).
-
In the reactor, dissolve 642.5 g of 2-chlorophenol in 3 L of dichloromethane.
-
-
Bromination Reaction:
-
Cool the reactor contents to 0-5 °C using the circulating bath.
-
Slowly add 800 g of bromine to the addition funnel.
-
Add the bromine dropwise to the stirred solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the red-brown color of excess bromine dissipates.
-
Transfer the mixture to a 5 L separatory funnel.
-
Wash the organic layer sequentially with:
-
1 L of saturated aqueous sodium bicarbonate solution (caution: gas evolution).
-
1 L of water.
-
1 L of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound.
-
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the final product.
| Analytical Method | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of impurities. | Purity >98%. The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.[3] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | A single major peak corresponding to the product. HPLC is a common method for analyzing chlorophenols.[4][5][6] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | The spectra should be consistent with the structure of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic peaks for the O-H stretch of the phenol and C-Br/C-Cl stretches. |
Safety and Handling
Hazard Identification:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
2-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Bromine: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.
-
Dichloromethane: May cause cancer. Causes skin and eye irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[8]
-
Store in a well-ventilated place. Keep the container tightly closed and locked up.[8][9]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]
-
If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by GC/TLC. Ensure the stoichiometry of bromine is correct. |
| Loss of product during work-up. | Ensure proper phase separation and avoid overly aggressive extractions. | |
| Formation of Dibromo Isomers | Excess bromine or elevated reaction temperature. | Maintain strict temperature control during bromine addition. Use the correct stoichiometry of bromine. |
| Product is Dark in Color | Residual bromine or other impurities. | Ensure the sodium thiosulfate quench is complete. Purify by vacuum distillation. |
Conclusion
The scale-up synthesis of this compound via electrophilic bromination of 2-chlorophenol is a well-established and efficient process. By carefully controlling reaction parameters, particularly temperature, and adhering to rigorous safety and handling protocols, high-purity material can be consistently produced on a kilogram scale. The analytical methods outlined are crucial for ensuring the quality of this important pharmaceutical intermediate, thereby supporting the advancement of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Page loading... [guidechem.com]
- 6. What are the analytical methods for P - Chlorophenol? - Blog [zbwhr.com]
- 7. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-chlorophenol
Welcome to the technical support center for the synthesis of 3-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help improve the yield and purity of your synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a significant regiochemical challenge. The starting material, 2-chlorophenol, possesses two directing groups on the aromatic ring: a hydroxyl (-OH) group and a chlorine (-Cl) atom. Both are ortho, para-directing groups in electrophilic aromatic substitution reactions.[1][2] This means that direct bromination of 2-chlorophenol will preferentially yield 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, with the formation of the desired 3-bromo isomer being electronically and sterically disfavored.
To overcome this, a multi-step synthetic approach is often necessary. One of the most reliable methods involves the use of a Sandmeyer reaction, which allows for the introduction of a bromine atom at a specific position via a diazonium salt intermediate.[3] This guide will focus on optimizing this synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the Sandmeyer reaction pathway.
Q1: My diazotization of 2-chloro-3-aminophenol is incomplete, leading to low yields of the diazonium salt. What could be the cause?
A1: Incomplete diazotization is a common issue and can often be traced back to several factors:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Acid Concentration: A sufficient excess of acid is necessary to ensure the complete protonation of the amino group and to stabilize the resulting diazonium salt.[4] A lack of sufficient acid can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted amine.
-
Purity of Starting Material: Impurities in the 2-chloro-3-aminophenol can interfere with the reaction. Ensure your starting material is of high purity. Recrystallization of the starting amine may be necessary.
Q2: During the Sandmeyer reaction, I am observing the formation of a significant amount of dark, tarry byproducts. How can I minimize this?
A2: The formation of tarry byproducts is often due to the decomposition of the diazonium salt and subsequent radical reactions. Here are some strategies to mitigate this:
-
Purity of Copper(I) Bromide: The Cu(I)Br catalyst should be pure and free of Cu(II) impurities, which can accelerate the decomposition of the diazonium salt. If your CuBr is old or discolored (greenish tint), it should be purified before use.
-
Slow Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the hot CuBr solution. This ensures that the diazonium salt reacts as it is added, minimizing its concentration in the reaction mixture and reducing the likelihood of decomposition.
-
Vigorous Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and facilitate heat transfer.
Q3: The yield of this compound is consistently low, even with seemingly successful diazotization and Sandmeyer steps. Where else could I be losing product?
A3: Low yields can also result from issues during workup and purification:
-
Incomplete Extraction: this compound is a halogenated phenol and has specific solubility properties. Ensure you are using an appropriate extraction solvent (e.g., diethyl ether, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Losses during Distillation: If you are purifying by distillation, be aware that halogenated phenols can be sensitive to high temperatures.[5] Distillation under reduced pressure is recommended to lower the boiling point and prevent thermal decomposition.
-
Sub-optimal Chromatography: If using column chromatography for purification, ensure the chosen solvent system provides good separation between your product and any impurities. A preliminary thin-layer chromatography (TLC) analysis is essential to determine the optimal mobile phase.
Q4: I am struggling with the regioselectivity of the bromination, and I am getting a mixture of isomers. What are my options?
A4: As mentioned, direct bromination of 2-chlorophenol is not a viable route for synthesizing the 3-bromo isomer. If you are attempting a direct bromination, you will inevitably get a mixture of the 4- and 6-bromo isomers. To achieve the desired regioselectivity, you must use a method that circumvents the directing effects of the hydroxyl and chloro groups. The Sandmeyer reaction starting from 2-chloro-3-aminophenol is the recommended approach.
For advanced researchers, alternative methods for achieving meta-bromination of phenols have been reported, such as using superacids (e.g., SbF5–HF) or a photoinduced vitamin B12-catalyzed reaction with a directing template.[3][6] However, these methods require specialized equipment and handling of highly hazardous materials.[2][7]
Frequently Asked Questions (FAQs)
Q: Why is the Sandmeyer reaction preferred over direct bromination for this synthesis?
A: The hydroxyl and chloro groups on the 2-chlorophenol ring are both ortho, para-directors. This means they activate the positions adjacent and opposite to them for electrophilic attack. Direct bromination would therefore lead to substitution at the 4- and 6-positions, not the desired 3-position. The Sandmeyer reaction offers a way to precisely place the bromine atom by starting with an amine at the desired position, converting it to a diazonium salt, and then substituting it with bromide.[8]
Q: What are the main safety precautions I should take during this synthesis?
A: This synthesis involves several hazardous materials and reactions:
-
Diazonium Salts: Solid diazonium salts can be explosive. It is crucial to keep them in solution and at low temperatures at all times.
-
Sodium Nitrite: Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
Copper(I) Bromide: Copper salts can be toxic. Handle with care and avoid inhalation of dust.
-
Bromine (if used directly): Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Acids and Solvents: Handle all acids and organic solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.
-
Optimized Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a synthesized methodology based on established chemical principles of the Sandmeyer reaction.
Step 1: Diazotization of 2-Chloro-3-aminophenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3-aminophenol in an aqueous solution of hydrobromic acid (HBr). The molar ratio of HBr to the amine should be at least 3:1.
-
Cool the flask in an ice-salt bath to maintain the temperature between 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water. The molar ratio of NaNO₂ to the amine should be approximately 1.1:1.
-
Slowly add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the 2-chloro-3-bromophenyldiazonium bromide intermediate. Keep this solution cold for the next step.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr. The amount of CuBr should be catalytic, but a stoichiometric amount is often used to ensure a good yield.[8]
-
Heat the CuBr solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat and stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| NaNO₂ Stoichiometry | ~1.1 equivalents | Ensures complete conversion of the amine to the diazonium salt. |
| Acid for Diazotization | HBr | Provides the bromide counter-ion for the Sandmeyer reaction. |
| Sandmeyer Reaction Temp. | 60-70 °C | Promotes the decomposition of the diazonium salt and reaction with CuBr. |
| Purification Method | Vacuum Distillation / Column Chromatography | Removes byproducts and unreacted starting materials. |
Visualizing the Workflow
Logical Flow of Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fluoroantimonic Acid: A Game Changer in Organic Chemistry [eureka.patsnap.com]
- 7. Superacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Minimizing Isomeric Byproducts in the Bromination of 2-Chlorophenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a common synthetic challenge: the regioselective bromination of 2-chlorophenol. Our goal is to equip you with the knowledge to minimize the formation of undesired isomeric byproducts, thereby improving the yield and purity of your target molecule, 4-bromo-2-chlorophenol. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2]
The electrophilic aromatic substitution of phenols is a powerful tool, but the high reactivity of the phenol ring, activated by the hydroxyl group, often leads to a lack of selectivity and the formation of multiple isomers.[3][4][5][6] In the case of 2-chlorophenol, the primary challenge is to direct the incoming electrophile (bromine) to the para-position relative to the hydroxyl group, while avoiding substitution at the ortho-position, which would yield 2-bromo-6-chlorophenol, and preventing di- or poly-bromination.
This guide provides troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2-chlorophenol. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: High Yield of the Undesired 2-Bromo-6-chlorophenol Isomer
Symptoms:
-
GC-MS or HPLC analysis shows a significant peak corresponding to 2-bromo-6-chlorophenol.
-
The yield of the target 4-bromo-2-chlorophenol is lower than expected.
Root Cause Analysis:
The hydroxyl group of a phenol is a strong ortho-, para-director.[3][4][5][7] The chlorine atom at the 2-position provides some steric hindrance, which should favor para-substitution. However, if the reaction conditions are too harsh or the brominating agent is too reactive, the electronic activating effect of the hydroxyl group can override the steric hindrance, leading to significant ortho-substitution.
Solutions:
-
Choice of Brominating Agent:
-
Avoid Bromine Water: Using bromine in a polar solvent like water is highly activating and will likely lead to a mixture of isomers and even polybromination.[7][8]
-
Employ a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for selective monobromination of activated aromatic rings.[9] It provides a slow, controlled release of bromine, which can improve regioselectivity.
-
-
Solvent Selection:
-
Use Non-Polar Solvents: Conducting the reaction in a non-polar solvent such as carbon tetrachloride, chloroform, or chlorobenzene can dampen the high reactivity of the phenol and favor para-substitution.[10][11]
-
Consider Ethyl Acetate: Ethyl acetate has been shown to promote high para-selectivity in the bromination of phenols.[12]
-
-
Temperature Control:
-
Catalyst-Directed Bromination:
-
Triethylamine Hydrochloride: This catalyst can polarize the bromine molecule, facilitating electrophilic substitution at the para-position and suppressing the formation of the ortho-isomer.[10][14]
-
Mixed-Metal Nanocatalysts: A patented method utilizes a nanocatalyst composed of copper (II) chloride, zinc chloride, and silver chloride to significantly increase the purity and yield of 4-bromo-2-chlorophenol.[14][15][16]
-
Zinc Halide and Diphenyl Sulfide Mixtures: Another patented approach uses a mixed catalyst system of a zinc, iron, aluminum, or cobalt halide with a diphenyl sulfide derivative to achieve excellent selectivity for the 4-bromo isomer.[17]
-
Issue 2: Formation of Dibrominated and Polybrominated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of compounds with masses corresponding to the addition of two or more bromine atoms.
-
Complex chromatograms with multiple, difficult-to-separate peaks.
Root Cause Analysis:
The strong activating nature of the hydroxyl group makes the monobrominated product, 4-bromo-2-chlorophenol, susceptible to further electrophilic substitution, leading to the formation of di- and polybrominated species. This is particularly problematic when using highly reactive brominating agents or an excess of the brominating agent.
Solutions:
-
Stoichiometric Control of the Brominating Agent:
-
Precise Molar Equivalents: Use a precise 1:1 molar ratio of 2-chlorophenol to the brominating agent. Even a slight excess of the brominating agent can lead to over-bromination. It may even be beneficial to use a slight sub-stoichiometric amount of the brominating agent and accept a lower conversion to maximize selectivity for the mono-brominated product.[10]
-
-
Controlled Addition of the Brominating Agent:
-
Slow, Dropwise Addition: Add the brominating agent slowly and dropwise to the solution of 2-chlorophenol. This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.
-
-
Reaction Monitoring:
-
In-Process Control (IPC): Monitor the progress of the reaction by techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to the desired level to prevent the formation of over-brominated products.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretically favored major product in the bromination of 2-chlorophenol and why?
A1: The major product is expected to be 4-bromo-2-chlorophenol . This is due to a combination of electronic and steric effects. The hydroxyl group is a powerful ortho-, para-director, meaning it activates the positions ortho and para to it for electrophilic attack.[4][5] The chlorine atom is also an ortho-, para-director but is a deactivator. The directing effects of both groups reinforce substitution at the 4- and 6-positions. However, the 6-position (ortho to both groups) is sterically hindered by the adjacent chlorine atom. Therefore, the incoming electrophile (bromine) will preferentially attack the less sterically hindered and electronically activated 4-position (para to the hydroxyl group).
Q2: How can I accurately quantify the isomeric ratio of my product mixture?
A2: Accurate quantification of isomers is crucial for process optimization. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is excellent for separating and quantifying volatile bromophenol isomers.[18][19] A capillary column with a polar stationary phase is often required to achieve baseline separation.[18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C8 or C18 column and a UV detector is a robust method for separating bromophenol isomers.[18][20][21] Gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed.[20]
For both techniques, it is essential to obtain pure standards of each expected isomer to determine their respective retention times and to generate calibration curves for accurate quantification.
Q3: Are there any "green chemistry" approaches to minimize byproducts?
A3: Yes, several approaches align with the principles of green chemistry.
-
Catalytic Methods: Using catalysts, such as the mixed-metal nanocatalysts or phase-transfer catalysts mentioned earlier, can improve selectivity and allow for milder reaction conditions, reducing energy consumption and waste.[10][14][15][16][17]
-
Alternative Solvents: Exploring less hazardous solvents than chlorinated hydrocarbons is a key green chemistry principle. Ethyl acetate is a good example of a more environmentally benign solvent that also promotes para-selectivity.[12]
-
Solid-Supported Reagents: The use of solid-supported brominating agents or catalysts, such as N-bromosuccinimide over silica or zeolites, can simplify product purification (often requiring only filtration) and potentially allow for catalyst recycling.[22]
Illustrative Workflow and Data
To provide a clearer understanding of the impact of reaction conditions, the following table summarizes typical outcomes.
| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Major Product | Typical Purity of 4-bromo-2-chlorophenol | Reference |
| Bromine | Carbon Tetrachloride | None | Room Temp | 4-bromo-2-chlorophenol | ~87% | [10] |
| Bromine | Chlorobenzene | Triethylamine HCl | 5 | 4-bromo-2-chlorophenol | >99% | [10] |
| Bromine | None (Melt) | ZnCl₂/Diphenyl sulfide | 0-55 | 4-bromo-2-chlorophenol | High | [17] |
| Bromine | Not Specified | CuCl₂/ZnCl₂/AgCl Nano-catalyst | 10-60 | 4-bromo-2-chlorophenol | >97.5% | [15][16] |
| N-Bromosuccinimide | Methanol | p-TsOH | Room Temp | Ortho-bromination on p-substituted phenols | High ortho-selectivity | [9] |
Note: The NBS/Methanol/p-TsOH system is highly effective for ortho-bromination of para-substituted phenols and is included to illustrate the tunability of regioselectivity with different reagent systems.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the selective bromination of 2-chlorophenol.
Caption: Generalized workflow for the selective bromination of 2-chlorophenol.
Decision Tree for Troubleshooting Isomer Formation
Caption: Decision tree for troubleshooting isomeric byproduct formation.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. byjus.com [byjus.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 9. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 13. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 14. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 15. Page loading... [guidechem.com]
- 16. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 17. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. mdpi.com [mdpi.com]
Troubleshooting guide for 3-Bromo-2-chlorophenol synthesis reactions
Welcome to the technical support center for the synthesis of 3-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2] this compound's unique structure makes it a valuable building block in the creation of advanced pharmaceutical compounds.[2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Low Yield and/or Formation of Polybrominated Byproducts
Question: My reaction is resulting in a low yield of the desired this compound, and I'm observing significant amounts of di- and tri-brominated species. What's causing this and how can I improve the selectivity for monobromination?
Answer: This is a classic challenge in the electrophilic aromatic substitution of phenols. The hydroxyl (-OH) group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to polysubstitution.[3] The key to achieving high selectivity for the desired monobrominated product lies in carefully controlling the reaction conditions.
Causality and Strategic Solutions:
-
Reagent Reactivity: Highly reactive brominating agents, such as bromine water (Br₂/H₂O), are notorious for causing polysubstitution on activated rings like phenols.[3][4] The polarity of water enhances the electrophilicity of bromine, leading to uncontrolled reactions.[3][5]
-
Solution: Employ milder brominating agents. N-bromosuccinimide (NBS) is an excellent choice for controlled monobromination.[3] Alternatively, a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) can provide a steady, low concentration of bromine in situ, favoring monosubstitution.[3]
-
-
Solvent Effects: The choice of solvent plays a critical role in modulating the reactivity of the brominating agent.
-
Temperature Control: Higher temperatures increase the reaction rate, often at the expense of selectivity.
Experimental Protocol: Selective Monobromination of 2-Chlorophenol
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Chlorophenol | The substrate for bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine. |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Non-polar or polar aprotic to control reactivity. |
| Catalyst (Optional) | Sulfuric Acid | Can be used to catalyze the reaction with NCS.[7] |
| Temperature | 0-5 °C | Minimizes over-reaction and improves selectivity. |
| Reaction Time | 1-3 hours (monitor by TLC) | Ensure complete consumption of starting material. |
Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts
Question: I am obtaining a mixture of bromo-2-chlorophenol isomers. How can I direct the bromination to the desired 3-position (meta to the -OH group and ortho to the -Cl group)?
Answer: The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. The hydroxyl group is a strong ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.[7] In the case of 2-chlorophenol, the primary positions for electrophilic attack are C4 and C6 (para and ortho to the -OH group, respectively). The formation of this compound is not the kinetically favored product in a standard electrophilic bromination.
To synthesize this compound, a multi-step synthetic route is typically required, often involving a Sandmeyer reaction.[8][9][10]
Workflow for the Synthesis of this compound via Sandmeyer Reaction:
Caption: Multi-step synthesis of this compound.
Troubleshooting the Sandmeyer Reaction:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is temperature-sensitive.
-
Low Yield in the Sandmeyer Step: The decomposition of the diazonium salt before it can react with the copper(I) bromide can lead to reduced yields.
-
Solution: Use freshly prepared cuprous bromide (CuBr). The diazonium salt solution should be added to the hot CuBr solution to facilitate a rapid reaction.[12]
-
Issue 3: Difficult Purification of the Final Product
Question: I'm having trouble purifying my this compound. What are the best methods to remove unreacted starting materials and isomeric byproducts?
Answer: Effective purification is crucial for obtaining a high-purity product. A combination of techniques is often necessary.
Purification Strategies:
| Method | Description | Best For Removing |
| Distillation | Can be effective if there is a significant difference in boiling points between the desired product and impurities.[13] | Unreacted 2-chlorophenol and some isomeric byproducts. |
| Recrystallization | A powerful technique for purifying solid compounds.[14] | Isomeric impurities and other solid byproducts. |
| Column Chromatography | Highly effective for separating compounds with similar polarities.[15][16] | Isomeric byproducts and other closely related impurities. |
| Preparative HPLC | Can be used for high-purity isolation.[17] | Trace impurities and for achieving very high purity. |
Analytical Characterization:
To confirm the purity and identity of your final product, a combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.[18][19]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis and purity determination.[17][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information to confirm the identity of the desired isomer.[18][22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.[18]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It has been used in the preparation of PD-1/PD-L1 inhibitors for cancer immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia.[1]
Q2: Can I use elemental bromine for the synthesis?
A2: While elemental bromine can be used, it is highly reactive and can lead to the formation of multiple brominated byproducts, especially with an activated substrate like 2-chlorophenol.[3][23] If you must use elemental bromine, it is crucial to use a non-polar solvent and low temperatures to control the reaction.[3][6]
Q3: My diazotization reaction is producing a lot of colored impurities. What is happening?
A3: The formation of colored byproducts during diazotization, particularly azo compounds, can occur if the temperature is not kept sufficiently low or if the diazonium salt couples with unreacted starting amine or the phenol product.[11] Ensure rigorous temperature control (0-5 °C) and a stoichiometric or slight excess of the diazotizing agent.
Q4: How can I confirm the regiochemistry of my brominated product?
A4: The most definitive method for confirming the regiochemistry is ¹H and ¹³C NMR spectroscopy.[18] The coupling patterns and chemical shifts of the aromatic protons will provide unambiguous evidence of the substitution pattern.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. quora.com [quora.com]
- 6. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 7. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4210766A - Process for producing 2-halo-4-bromophenols - Google Patents [patents.google.com]
- 14. chemneo.com [chemneo.com]
- 15. prepchem.com [prepchem.com]
- 16. Page loading... [guidechem.com]
- 17. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
- 19. Page loading... [guidechem.com]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. What are the analytical methods for P - Chlorophenol? - Blog [zbwhr.com]
- 22. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 23. chemistrystudent.com [chemistrystudent.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-2-chlorophenol Substitutions
Welcome to the technical support center for optimizing substitution reactions involving 3-Bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) and other related reactions with this versatile intermediate.[1][2][3] this compound is a key building block in the synthesis of advanced pharmaceutical compounds, including PD-1/PD-L1 inhibitors and dual receptor inhibitors.[2] Its dihalogenated phenolic structure presents unique challenges and opportunities for selective functionalization.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.
Section 1: Understanding the Reactivity of this compound
Before diving into troubleshooting, it's crucial to understand the electronic properties of the substrate. The phenol's hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions and making the ring electron-rich.[4][5][6][7] However, for nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is typically required to activate the ring for nucleophilic attack.[8] In the case of this compound, the halogens (bromine and chlorine) exert a deactivating inductive effect, which is somewhat counteracted by the activating resonance effect of the hydroxyl group. The interplay of these electronic factors, along with the steric hindrance around the substitution sites, governs the reaction's feasibility and selectivity.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the substitution reactions of this compound.
FAQ 1: My SNAr reaction is sluggish or not proceeding at all. What are the primary factors to investigate?
Low conversion in an SNAr reaction with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Answer:
-
Insufficient Ring Activation: While the hydroxyl group is activating for electrophilic substitution, it does not sufficiently activate the ring for classical SNAr. The reaction may require harsher conditions or catalytic activation. Recent advancements in catalysis, such as the use of arenophilic π-acids (e.g., Ru or Rh complexes), can facilitate SNAr on electron-neutral or even electron-rich phenols by enhancing the electrophilicity of the aromatic ring through π-coordination.[9][10]
-
Inadequate Deprotonation of the Phenol: For the phenol to act as a nucleophile (e.g., in Williamson ether synthesis), it must be deprotonated to the more nucleophilic phenoxide ion.[11] The choice of base is critical. A base whose conjugate acid has a pKa significantly higher than that of this compound (pKa ≈ 8-9, estimated based on substituted phenols) is required for complete deprotonation.[12]
-
Poor Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the rate-determining step. While counterintuitive compared to SN2 reactions, fluoride is often the best leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and makes the carbon more electrophilic.[8] For this compound, the relative reactivity of the C-Cl versus C-Br bond will depend on the specific reaction conditions and the nature of the nucleophile.
-
Incorrect Solvent Choice: The solvent plays a pivotal role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive.[8][13][14] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[13][15]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low conversion in this compound substitutions.
FAQ 2: I am observing a mixture of products with substitution at the bromine and chlorine positions. How can I achieve better selectivity?
Achieving regioselectivity in dihalogenated systems is a common challenge. The outcome depends on a delicate balance of electronic and steric effects.
Answer:
The relative reactivity of the C-Cl and C-Br bonds towards nucleophilic attack is not always straightforward. Generally, in SNAr reactions, the bond to the more electronegative halogen is more polarized and thus more susceptible to attack. However, the stability of the intermediate (Meisenheimer complex) also plays a crucial role.
Strategies for Improving Selectivity:
-
Directed Nucleophilic Aromatic Substitution (dSNAr): Recent research has shown that directing groups can be employed to achieve high regioselectivity. For instance, an ortho-amide group can direct substitution to its position, even in the absence of strong electron-withdrawing groups.[16] While this compound lacks such a group, this principle highlights the potential for substrate modification to control selectivity.
-
Catalyst Control: Transition metal-catalyzed substitution reactions can offer different selectivity profiles compared to traditional SNAr. For example, copper-catalyzed reactions have been used for the hydroxylation of aryl halides.[17] The choice of metal and ligand can influence which C-X bond is preferentially activated.
-
Kinetic vs. Thermodynamic Control: Reaction temperature can influence selectivity. Lower temperatures may favor the kinetically preferred product (the one that forms faster), while higher temperatures can allow for equilibration to the thermodynamically more stable product. Experimenting with a range of temperatures is advisable.
Table 1: General Guidelines for Halogen Reactivity in Aromatic Substitutions
| Reaction Type | General Reactivity Trend | Rationale |
| Classical SNAr | F > Cl > Br > I | The high electronegativity of fluorine strongly activates the attached carbon towards nucleophilic attack.[8] |
| Metal-Catalyzed | I > Br > Cl > F | The rate-determining step is often oxidative addition of the metal into the C-X bond, which is easier for weaker bonds. |
FAQ 3: I am getting significant amounts of side products, leading to a complex mixture and low yield of the desired product. What are the likely side reactions and how can I mitigate them?
Side reactions can significantly complicate purification and reduce overall efficiency. Identifying the source of these byproducts is the first step toward their elimination.
Answer:
-
Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic attack.[6][7] If your reaction conditions generate electrophilic species (e.g., from the decomposition of reagents or solvents), you may observe unwanted substitution on the ring, typically at the positions ortho and para to the hydroxyl group. Ensure all reagents and solvents are pure and free from acidic contaminants.
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[8] It is generally advisable to use a non-reactive, polar aprotic solvent.
-
Homocoupling and Dimerization: Under certain conditions, especially with radical mechanisms or certain catalysts, phenolic compounds can undergo oxidative coupling to form dimers or oligomers.[18] This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Experimental Protocol: Monitoring Reaction Progress to Identify Side Products
A robust analytical protocol is essential for understanding your reaction profile.
Step-by-Step Guide:
-
Baseline Analysis: Before starting the reaction, obtain an analytical profile (e.g., HPLC, GC-MS) of your starting material, this compound.[19][20][21]
-
Time-Point Sampling: Once the reaction is initiated, withdraw small aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, etc.).
-
Quenching: Immediately quench the reaction in each aliquot to prevent further transformation. This can be done by adding a suitable quenching agent (e.g., a weak acid if the reaction is basic).
-
Analysis: Analyze each quenched aliquot by TLC, HPLC, or GC-MS.[22] This will allow you to track the consumption of the starting material, the formation of the desired product, and the appearance of any side products over time.
-
Identification: If significant side products are observed, attempt to isolate and characterize them (e.g., by mass spectrometry) to understand their structure and deduce the side reaction pathway.
Caption: Workflow for analytical monitoring of this compound substitution reactions.
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for a common substitution reaction with this compound.
Protocol: Williamson Ether Synthesis with this compound
This protocol describes the synthesis of a generic 3-bromo-2-chloro-alkoxybenzene and serves as a starting point for optimization.
Materials:
-
This compound
-
Alkyl halide (R-X)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF to dissolve the phenol, followed by anhydrous potassium carbonate (2.0-3.0 eq.).
-
Nucleophile Addition: Add the alkyl halide (1.1-1.5 eq.) to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. osti.gov [osti.gov]
- 19. Page loading... [guidechem.com]
- 20. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of Crude 3-Bromo-2-chlorophenol
Introduction: Welcome to the dedicated technical support guide for navigating the purification challenges of crude 3-Bromo-2-chlorophenol. As a critical intermediate in the synthesis of advanced pharmaceutical compounds, such as PD-1/PD-L1 inhibitors and dual D2/DAT receptor inhibitors, achieving high purity is paramount for ensuring the efficacy, safety, and reproducibility of downstream applications[1][2]. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound. Each problem is analyzed by probable cause, followed by a series of recommended solutions and detailed protocols.
Issue 1: Persistent Yellow or Brown Discoloration in the Final Product
Probable Causes:
-
Oxidation: Phenols are notoriously susceptible to air oxidation, forming highly colored quinone-type impurities. This process can be accelerated by light, heat, or the presence of trace metal catalysts.
-
Residual Reagents: Incomplete quenching of brominating agents or residual acidic/basic catalysts from the synthesis can lead to degradation and color formation, especially during heating.
-
Thermal Decomposition: Although this compound has a predicted boiling point of approximately 246.1°C, prolonged exposure to high temperatures during distillation can cause decomposition, resulting in tarry, colored byproducts[1].
Recommended Solutions:
-
Charcoal Treatment & Recrystallization: This is the most effective method for removing colored impurities.
-
Mechanism: Activated charcoal possesses a high surface area with a network of pores, enabling it to adsorb large, colored organic molecules and polar impurities through van der Waals forces.
-
Protocol: See Experimental Protocol 1: Decolorizing Recrystallization.
-
-
Vacuum Distillation: To mitigate thermal decomposition, distillation should be performed under reduced pressure.
-
Causality: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature where the rate of decomposition is negligible.
-
Protocol: See Experimental Protocol 2: Fractional Vacuum Distillation.
-
-
Inert Atmosphere Handling: All purification and handling steps should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
Issue 2: Presence of Isomeric Impurities Confirmed by ¹H NMR or HPLC
Probable Causes:
-
Non-selective Synthesis: The synthesis of this compound, often starting from 2-chlorophenol, can be non-selective. The strong ortho-, para-directing nature of the hydroxyl group can lead to the co-formation of other isomers, such as 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, as well as di-brominated species[3].
-
Similar Physical Properties: Isomers often have very similar polarities and boiling points, making separation by standard crystallization or distillation challenging.
Recommended Solutions:
-
Flash Column Chromatography: This is the most reliable method for separating compounds with small differences in polarity.
-
Mechanism: Silica gel, a polar stationary phase, interacts differently with isomers based on subtle variations in their dipole moments and ability to hydrogen bond. A non-polar mobile phase is used to elute the compounds, with the least polar isomer typically eluting first[4].
-
Protocol: See Experimental Protocol 3: Flash Column Chromatography.
-
-
Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a specific solvent system.
-
Causality: By carefully controlling temperature and solvent composition, it's possible to create conditions where the desired isomer crystallizes preferentially, leaving the more soluble impurities in the mother liquor[5]. This is an iterative process that may require several cycles.
-
-
Preparative HPLC: For high-purity applications or when other methods fail, preparative reverse-phase HPLC can provide excellent resolution.
Logical Flow for Isomer Separation
Caption: Decision workflow for separating isomeric impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for purification? A1: Understanding the physical properties is crucial for selecting the right purification method. Key data for this compound is summarized below.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₄BrClO | [8] | Basic identity of the compound. |
| Molecular Weight | 207.45 g/mol | [8] | Used for all stoichiometric calculations. |
| Appearance | White to light brown solid | [9] | Deviation from white indicates impurities. |
| Melting Point | ~60 °C | [1] | A sharp melting point close to 60°C indicates high purity. A broad range suggests impurities. |
| Boiling Point | 246.1 ± 20.0 °C (Predicted) | [1] | High boiling point necessitates vacuum distillation to prevent thermal decomposition. |
| pKa | 7.53 ± 0.10 (Predicted) | [1] | The acidic nature of the phenol allows for acid-base extraction to remove non-acidic impurities. |
| Storage | Inert atmosphere, Room Temperature | [1] | Highlights the need to protect against air oxidation during storage. |
Q2: What is the best first-pass purification method for a crude solid? A2: For a solid crude product like this compound, recrystallization is the most efficient and cost-effective initial purification step[10][11]. It is particularly effective at removing both more-soluble and less-soluble impurities, as well as minor colored byproducts, especially when combined with an activated charcoal treatment.
Q3: How do I choose a suitable solvent for recrystallization? A3: The ideal recrystallization solvent should dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C)[12]. For this compound, a two-solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble (e.g., Toluene, Ethanol, or Dichloromethane) and a non-polar solvent in which it is poorly soluble (e.g., Hexane or Heptane). The goal is to dissolve the crude material in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling should induce crystallization.
Q4: What are the critical safety precautions when handling this compound? A4: this compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8].
-
PPE: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.
-
Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling[13].
-
Disposal: Dispose of all chemical waste according to local, regional, and national regulations.
Section 3: Experimental Protocols
Protocol 1: Decolorizing Recrystallization
-
Solvent Selection: Choose an appropriate solvent system (e.g., Heptane/Toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (Toluene) and heat the mixture to a gentle boil with stirring until all solids dissolve.
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly. Add a small amount (1-2% by weight of crude product) of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Bring the mixture back to a boil for 5-10 minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. The goal is to keep the solution hot to prevent premature crystallization.
-
Crystallization: Add the hot "poor" solvent (Heptane) to the clear, hot filtrate until persistent cloudiness is observed. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Heptane, and dry them under vacuum.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude material (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, carefully collect the main fraction at a stable head temperature corresponding to the boiling point of this compound at that pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen mobile phase. The amount of silica should be 50-100 times the weight of the crude sample.
-
Mobile Phase (Eluent): Based on TLC analysis, select a non-polar solvent system that provides good separation (Rf value for the desired product between 0.25 and 0.35). A common starting point is a mixture of Hexane or Heptane with a slightly more polar solvent like Ethyl Acetate or Dichloromethane (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen).
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Bromochlorophene | SIELC Technologies [sielc.com]
- 8. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 863870-87-5 [chemicalbook.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Purification & Compound Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in post-reaction work-ups. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific needs. This document focuses on a common purification challenge: the removal of unreacted 2-chlorophenol from a product mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most straightforward method to remove 2-chlorophenol from my organic product mixture?
Answer: For most neutral organic compounds, the go-to method is a liquid-liquid extraction using an aqueous basic solution, commonly known as an acid-base extraction.[1][2]
The Scientific Principle: This technique leverages the acidic nature of the phenolic proton on 2-chlorophenol (pKa ≈ 8.52).[3] By washing your organic solution with a base, you deprotonate the 2-chlorophenol, converting it into its water-soluble salt, sodium 2-chlorophenoxide. This salt will partition into the aqueous layer, effectively "pulling" the impurity out of your organic product layer.[2][4] Your neutral organic product, lacking an acidic proton, will remain in the organic phase.
Caption: Decision tree for selecting a purification strategy.
Safety Precautions
-
Handling 2-Chlorophenol: 2-Chlorophenol is toxic and corrosive. It is harmful if swallowed, inhaled, or absorbed through the skin. [5][6]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5][7]* Acid-Base Extractions: Neutralizing basic aqueous layers with acid can be exothermic and may cause splashing. Perform this step slowly and with cooling if necessary. Always vent the separatory funnel frequently to release pressure buildup. [8]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 5. carlroth.com [carlroth.com]
- 6. lobachemie.com [lobachemie.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. quora.com [quora.com]
Side reactions to avoid during the synthesis of 3-Bromo-2-chlorophenol
Welcome to the technical support center for the synthesis of 3-Bromo-2-chlorophenol (CAS: 863870-87-5). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. This compound is a valuable building block in the development of advanced pharmaceutical compounds, including PD-1/PD-L1 inhibitors.[1][2] Achieving high purity and yield requires a nuanced understanding of the reaction mechanisms and careful control to prevent unwanted side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your synthesis.
Part 1: Foundational Strategy & Troubleshooting Guide (FAQs)
This section addresses common issues encountered during the synthesis, focusing on the mechanistic reasons for side product formation and providing actionable solutions.
Q1: I attempted to synthesize this compound by direct bromination of 2-chlorophenol and obtained a mixture of isomers. Why did this happen and what is the correct approach?
A: This is a common strategic error stemming from a misunderstanding of electrophilic aromatic substitution principles. The hydroxyl (-OH) group of a phenol is a strongly activating, ortho-, para-directing group, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. In 2-chlorophenol, the directing effects of both substituents reinforce each other, directing incoming electrophiles (like Br+) primarily to the C4 (para) and C6 (ortho) positions.
Consequently, direct bromination of 2-chlorophenol overwhelmingly yields 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol, with negligible formation of the desired 3-bromo isomer.[3][4]
The correct and most reliable synthetic route is the Sandmeyer reaction , starting from 3-Bromo-2-chloroaniline. This multi-step process precisely controls the substitution pattern. The general workflow involves:
-
Diazotization: Conversion of the primary amine (3-Bromo-2-chloroaniline) into a diazonium salt.
-
Hydrolysis: Displacement of the diazonium group with a hydroxyl group to form the target phenol.
This route avoids the regioselectivity problems inherent in direct bromination.
Q2: During the diazotization of 3-Bromo-2-chloroaniline, my reaction mixture turned dark brown and produced tar-like substances. What causes this decomposition?
A: The formation of tar and decomposition products during diazotization is typically due to the instability of the diazonium salt. Aromatic diazonium salts are only metastable and can decompose, especially at elevated temperatures.[5]
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization reaction must be maintained at a low temperature, typically between 0-5 °C.[6] This is the most critical parameter. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely.
-
Slow Reagent Addition: Nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) is unstable. The sodium nitrite solution should be added slowly and sub-surface to the acidic amine solution. This ensures that the nitrous acid reacts as it is formed, preventing its decomposition and minimizing localized temperature increases.
-
Sufficient Acidity: The reaction must be conducted in a strongly acidic medium. This prevents the newly formed diazonium salt from coupling with unreacted amine, a common side reaction that forms highly colored diazoamino compounds which can further decompose.
Q3: My yield is low after the hydrolysis step, and I've isolated a significant amount of a colored byproduct. What is this impurity and how can I prevent it?
A: A low yield of the phenol coupled with a colored impurity often points to azo coupling . The aryl diazonium salt is an electrophile and can react with electron-rich aromatic compounds. In this case, it can couple with the product, this compound, to form a brightly colored azo compound.
Mitigation Strategies:
-
Use a Copper Catalyst for Hydrolysis: The classical method of hydrolyzing a diazonium salt, which involves boiling it in aqueous acid (a process known as Verkochung), can be harsh and often leads to side products.[7] A superior method is the copper-catalyzed Sandmeyer reaction for hydroxylation. Using copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate facilitates the reaction at a much lower temperature (often room temperature), significantly improving the yield and purity of the phenol.[7][8]
-
Ensure Complete Diazotization: Before beginning the hydrolysis step, it is crucial to ensure all the starting aniline has been converted to the diazonium salt. A simple spot test with starch-iodide paper can check for the presence of excess nitrous acid, indicating the completion of the reaction. Removing unreacted aniline prevents it from participating in side reactions.
-
Control pH and Temperature: Maintaining a low temperature and acidic conditions during the transition from diazotization to hydrolysis minimizes the opportunity for the diazonium salt to act as a coupling agent.
Q4: How can I confirm the purity of my final this compound and what are the best purification methods?
A: Purity assessment is critical. The following analytical techniques are recommended:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantifying purity and identifying isomeric impurities.[9]
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 60 °C) indicates high purity.[2] A broad melting range suggests the presence of impurities.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) will confirm the structure and identify any residual solvents or byproducts.
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., hexane/dichloromethane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed to isolate the desired product from isomers and other byproducts.[3][10]
Part 2: Experimental Protocols & Data
This section provides a validated starting protocol for the synthesis and a table summarizing key parameters for troubleshooting.
Protocol: Two-Step Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 3-Bromo-2-chloroaniline
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-Bromo-2-chloroaniline (1.0 eq) and a 3M solution of hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt should be a pale yellow. Keep this solution cold for immediate use in the next step.
Step 2: Copper-Catalyzed Hydrolysis
-
In a separate, larger reaction vessel, prepare a solution of copper(II) nitrate (2.0 eq) in water and add copper(I) oxide (0.2 eq). Stir to create a suspension.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the copper salt suspension. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Guide for Side Reaction Control
| Parameter | Recommended Condition | Potential Side Reaction if Deviated | Consequence |
| Diazotization Temp. | 0-5 °C | Decomposition of diazonium salt | Tar formation, low yield |
| NaNO₂ Addition Rate | Slow, dropwise | Localized overheating; excess HNO₂ | Decomposition; formation of nitro compounds |
| Acidity (Diazotization) | Strong acid (e.g., HCl) | Azo coupling with unreacted amine | Formation of colored diazoamino compounds |
| Hydrolysis Method | Cu₂O / Cu(NO₃)₂ catalysis | High-temperature acid boiling | Azo coupling, other nucleophilic substitutions |
| Purity of Starting Aniline | >98% | Introduction of isomeric impurities | Difficult purification, contaminated final product |
Part 3: Visualization of Key Processes
Visual aids can clarify complex workflows and reaction pathways. The following diagrams were generated using the DOT language.
Caption: Recommended workflow for the synthesis of this compound.
Caption: Key side reactions to avoid during the Sandmeyer synthesis route.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemneo.com [chemneo.com]
Overcoming poor solubility of 3-Bromo-2-chlorophenol in reaction media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorophenol. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of its poor solubility in reaction media. Our goal is to equip you with the knowledge and practical methodologies to optimize your experimental outcomes.
Introduction: Understanding the Solubility Challenge
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] However, its halogenated aromatic structure contributes to significant hydrophobicity and often leads to poor solubility in a range of common reaction solvents. This can manifest as incomplete reactions, low yields, and difficulties in purification. This guide will explore the underlying principles of solubility and provide actionable strategies to overcome these obstacles.
Predicted Solubility Profile of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with the phenolic hydroxyl group of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Isopropanol | Polar Protic | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |
| Acetone | Polar Aprotic | Moderate | The carbonyl group can act as a hydrogen bond acceptor for the phenolic proton. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A strong hydrogen bond acceptor with a high dielectric constant, effective at solvating polar molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent capable of disrupting intermolecular forces in the solid solute. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMF and DMSO, offering moderate solvating power. |
| Dichloromethane (DCM) | Nonpolar | Moderate to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities. |
| Toluene | Nonpolar | Low | Primarily London dispersion forces, which are less effective at solvating the polar phenol. |
| Hexanes | Nonpolar | Very Low | Dominated by weak van der Waals forces, making it a poor solvent for this compound. |
| Water | Polar Protic | Very Low | The large, nonpolar aromatic ring dominates the molecule's properties, leading to poor aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
FAQ 1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate options?
Answer:
When facing poor solubility, a systematic approach is key. Here are the initial steps to troubleshoot this issue:
-
Solvent Screening: If your reaction conditions permit, perform a small-scale solubility test with a panel of solvents from different classes (polar protic, polar aprotic, and nonpolar). This will provide empirical data on the most suitable solvent system.
-
Gentle Heating: For many compounds, solubility increases with temperature. Cautiously warm your mixture while monitoring for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
Particle Size Reduction: Grinding the solid this compound to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.
FAQ 2: Can I use a co-solvent to improve solubility? How do I choose one?
Answer:
Yes, using a co-solvent is a very effective strategy. A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[2][3]
Choosing a Co-solvent:
-
Miscibility: The co-solvent must be miscible with your primary reaction solvent.
-
Solubilizing Power: The co-solvent should have a higher solubilizing power for this compound than the primary solvent. For instance, if your reaction is in toluene (a poor solvent), adding a small amount of a more polar, miscible co-solvent like DMF or THF can significantly improve solubility.
-
Inertness: The co-solvent should not interfere with your reaction chemistry.
Workflow for Co-solvent Selection:
Caption: Workflow for selecting a suitable co-solvent.
FAQ 3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
Answer:
As a phenol, this compound is a weak acid. The solubility of phenols is highly dependent on the pH of the medium.
-
In acidic to neutral media (pH < pKa): The phenol exists predominantly in its neutral, protonated form, which has lower aqueous solubility.
-
In basic media (pH > pKa): The phenol is deprotonated to form the phenoxide ion. This ionic form is significantly more soluble in aqueous and polar protic solvents.
You can leverage this by adding a base to your reaction mixture to deprotonate the phenol, thereby increasing its solubility. Common bases for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine. This is a key principle in reactions like the Williamson ether synthesis, where the formation of the highly soluble phenoxide is the first step.[4]
FAQ 4: What is Phase-Transfer Catalysis (PTC) and can it help with solubility issues?
Answer:
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a water-insoluble organic reactant and a water-soluble inorganic reactant). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of one reactant across the phase boundary to react with the other.[5][6]
When to Consider PTC:
PTC is particularly useful when your reaction involves an ionic reagent that is soluble in an aqueous phase but your this compound is in an organic phase. The catalyst transports the ionic reagent into the organic phase, allowing the reaction to proceed. This can be an effective way to "solubilize" the reactive species in the desired phase without needing a single solvent that dissolves everything.
Mechanism of Phase-Transfer Catalysis:
Caption: Simplified mechanism of phase-transfer catalysis.
FAQ 5: Are there any advanced or alternative methods to enhance solubility?
Answer:
Yes, for particularly challenging cases, you might consider:
-
Ionic Liquids: These are salts with low melting points that can be excellent solvents for a wide range of compounds, including those that are poorly soluble in conventional organic solvents. Their properties can be tuned by modifying the cation and anion.[7][8]
-
High-Throughput Solubility Screening: For rapid optimization, automated systems can be used to test the solubility of your compound in a large number of different solvents and co-solvent mixtures in a 96-well plate format.[8]
Experimental Protocols for Solubility Determination
To move beyond predicted solubility, it is essential to determine the solubility of this compound experimentally in your specific solvent systems.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic or equilibrium solubility of a compound.[8]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. A visual excess of solid should remain at the bottom.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vial to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Workflow for Shake-Flask Method:
References
- 1. chembk.com [chembk.com]
- 2. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 3-Bromo-2-chlorophenol Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals seeking to perform selective functionalization of this versatile building block. Here, we address common challenges and provide practical, field-proven insights in a troubleshooting-focused Q&A format.
Section 1: Foundational Concepts - Mastering Chemoselectivity
This section covers the fundamental principles governing the selective functionalization of this compound.
Q1: Why is selective coupling at the C-Br bond thermodynamically and kinetically favored over the C-Cl bond?
Achieving selectivity in the cross-coupling of dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf >> C–Cl. This trend is primarily governed by bond dissociation energies (BDEs); the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage and insertion by an electron-rich metal catalyst.[1] Consequently, the oxidative addition step, which is often the rate-determining step of the catalytic cycle, proceeds much faster at the C-Br bond, allowing for selective functionalization under carefully controlled conditions.[1]
Q2: What are the primary roles of the catalyst, ligand, and base in controlling the outcome of the reaction?
The three main components of the catalytic system—the palladium source, the ligand, and the base—work in concert to dictate the reaction's efficiency and selectivity.
-
Palladium Catalyst: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is a precatalyst that is reduced in situ to the active Pd(0) species. This Pd(0) complex is the engine of the catalytic cycle, initiating the process by inserting into the C-Br bond.[2]
-
Ligand: The ligand is arguably the most critical component for tuning reactivity and selectivity.[3][4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed.[5] They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and their steric and electronic properties can be fine-tuned to prevent unwanted side reactions or reaction at the less reactive C-Cl bond.[6]
-
Base: The base plays a crucial role, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. In Suzuki coupling, the base activates the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[7] In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium center.[8] The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) can significantly impact reaction rates and yields.[9]
Section 2: Catalyst & Ligand Selection Guide
Navigating the vast landscape of available catalysts and ligands can be daunting. This section provides clear starting points for common cross-coupling reactions.
Q3: For a Suzuki-Miyaura C-C bond formation, what are the recommended starting catalyst systems?
For the selective Suzuki-Miyaura coupling of this compound, the goal is to use a system active enough to couple the C-Br bond efficiently without activating the C-Cl bond. Highly active catalyst systems built on bulky, electron-donating phosphine ligands are generally the most effective.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst (Pd Source) | Ligand | Base | Solvent | Temperature (°C) | Key Characteristics |
| Pd(OAc)₂ | SPhos[6] | K₃PO₄ | Toluene or Dioxane | 80-100 | Excellent for hindered substrates; high activity allows for lower catalyst loading. |
| Pd₂(dba)₃ | XPhos[10] | K₃PO₄ | Dioxane | 100 | Broadly applicable, highly active catalyst system for C-Br activation. |
| Pd(PPh₃)₄ | (Self-ligated) | Na₂CO₃ | Toluene/EtOH/H₂O[10] | 100 | A classic, reliable catalyst, though may require higher temperatures or longer reaction times. |
| Pd(dppf)Cl₂ | (Self-ligated) | K₂CO₃ | Dioxane | 80 | Good for heteroaromatic substrates and generally provides high selectivity. |
Q4: What are the best practices for Buchwald-Hartwig amination and Sonogashira coupling with this substrate?
For these transformations, careful selection of the ligand and reaction conditions is also paramount to ensure selective reaction at the C-Br bond.
-
Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand.[11] First-generation catalysts with ligands like P(o-tolyl)₃ are effective for secondary amines.[11] For the more challenging coupling of primary amines, bidentate ligands (e.g., BINAP, DPPF) or modern bulky monophosphine ligands are required to prevent side reactions and achieve good yields.[8][11] A strong, non-nucleophilic base like NaOt-Bu is typically used.[8]
-
Sonogashira Coupling: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine.[12][13] To avoid potential issues with copper, such as promoting alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These often require more specialized ligands (e.g., P(t-Bu)₃) and different bases but can provide cleaner reactions and higher yields.[12]
Section 3: Troubleshooting Common Issues
Even with optimized starting conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Q5: My reaction shows low or no conversion of the starting material. What are the most likely causes and how do I fix them?
Low conversion is a frequent issue that can often be traced to one of three areas: catalyst activity, reaction atmosphere, or reagent quality.[9]
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxidation. Ensure you are using a fresh batch of palladium catalyst or a more robust pre-catalyst.[14]
-
Oxygen Contamination: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[9] Oxygen can rapidly deactivate the catalyst. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 15-30 minutes.[14][15]
-
Inappropriate Base or Solvent: The base is critical for activating the coupling partner.[9] Ensure it is finely powdered and anhydrous. The solvent must fully dissolve the reactants; if solubility is an issue, screen other solvents (e.g., Dioxane, Toluene, DMF).[14]
-
Insufficient Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If conversion is low at a given temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C, while monitoring for byproduct formation.[9]
Q6: I'm observing significant byproduct formation, either from reaction at the C-Cl position (di-coupling) or from homocoupling. How can I improve selectivity?
Poor selectivity is typically a sign that the reaction conditions are too harsh or the catalyst system is not discriminating enough between the two halogen sites.[14]
-
To Reduce C-Cl Coupling:
-
Lower the Reaction Temperature: This is the most effective first step. A more energetic system is more likely to overcome the higher activation barrier of C-Cl insertion.[16]
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to reduced selectivity.
-
Screen Ligands: Move to a slightly less active or more sterically hindered ligand that can better differentiate between the two sites.[16]
-
Monitor Reaction Time: Perform a time-course study. Stop the reaction as soon as the starting material is consumed to prevent the slower, undesired C-Cl coupling from occurring.[14]
-
-
To Reduce Homocoupling of Boronic Acids (Suzuki):
-
Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[2]
-
Use a Slight Excess of Boronic Acid: Using a large excess can drive homocoupling. A stoichiometry of 1.1-1.2 equivalents is usually optimal.[16]
-
Q7: Does the free phenolic -OH group interfere with the reaction, and should I consider protecting it?
The acidic proton of the phenol can potentially interfere with the reaction, especially when using strong organometallic bases or reagents. However, in many modern palladium-catalyzed couplings, protection is not necessary. The use of inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is generally compatible with free hydroxyl groups.
Consider protecting the phenol (e.g., as a methyl or silyl ether) only if:
-
You are using a very strong, organometallic base (like an alkyllithium or Grignard reagent) that would deprotonate the phenol.
-
You observe significant catalyst deactivation or intractable side reactions that can be attributed to the free -OH group.
-
The desired coupling partner is sensitive to the acidic phenol.
In most cases, starting without a protecting group is the more atom-economical and efficient strategy.
Section 4: Model Experimental Protocols
The following are generalized, robust protocols that serve as excellent starting points for your experiments. Note that optimal conditions are substrate-dependent and may require further optimization.[1]
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures known to be effective for selective C-Br activation.[10]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol uses a strong base and a bulky phosphine ligand, typical for this transformation.[8]
-
Reagent Preparation: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., a suitable biarylphosphine, 3-4 mol%).
-
Reactant Addition: Add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous, degassed dioxane (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4-18 hours.
-
Monitoring & Work-up: Follow the monitoring and work-up steps as described in the Suzuki-Miyaura protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Resolving peak tailing issues in HPLC analysis of halophenols
A Troubleshooter's Guide to Resolving Peak Tailing in HPLC
Welcome to the technical support center for resolving HPLC analysis issues. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to diagnose and solve common challenges encountered during the chromatographic analysis of halophenols. This guide is structured to help you logically troubleshoot problems, understand the underlying chemical principles, and implement robust solutions.
Troubleshooting Guide: A Systematic Approach to Peak Tailing
Peak tailing is one of the most frequent frustrations in HPLC, leading to poor resolution, inaccurate quantification, and unreliable results.[1][2] For acidic compounds like halophenols, this issue is often pronounced. Let's break down the problem systematically.
Q1: My halophenol peaks are tailing. Where do I start?
When you first observe peak tailing, a systematic evaluation of your system and method is the most efficient way to identify the root cause.[3] Not all tailing is created equal; understanding whether it affects all peaks or specific ones is your first clue.
Initial Diagnostic Workflow
The following diagram outlines a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Q2: Only my halophenol peaks are tailing. What are the likely chemical causes?
When tailing is specific to your analytes, the issue almost certainly lies with unwanted secondary interactions between the halophenols and the stationary phase, or suboptimal mobile phase conditions.[4] Halophenols, being acidic and polar, are particularly susceptible to these effects.
The three primary chemical culprits are:
-
Secondary Silanol Interactions: The most common cause.[5][6]
-
Inappropriate Mobile Phase pH: A critical factor for ionizable compounds.[4][7]
Mechanism of Secondary Silanol Interaction
This diagram illustrates how acidic silanol groups on the silica surface can interact with polar analytes, causing peak tailing.
Caption: Secondary interaction between a halophenol and a residual silanol group.
Q3: How do I fix peak tailing caused by silanol interactions?
To mitigate unwanted interactions with acidic silanol groups, you have two primary strategies: modify the mobile phase to suppress the interaction or choose a column with fewer accessible silanols.
Step-by-Step Protocol: Mobile Phase Optimization
-
Lower the Mobile Phase pH: This is the most effective first step.[9]
-
Action: Add a small amount of acid (0.05-0.1%) to the mobile phase. Formic acid is a good first choice for LC-MS compatibility.[9]
-
Causality: By lowering the pH to around 2.5-3.0, you fully protonate the residual silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with the partially ionized halophenols.[4][10] For acidic analytes like halophenols, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it remains in a single, non-ionized form.[9][11]
-
-
Increase Buffer Concentration:
-
Change the Organic Modifier:
-
Action: If using acetonitrile, switch to methanol, or vice-versa.
-
Causality: Methanol, being a protic solvent, is more effective at masking silanol groups through hydrogen bonding compared to the aprotic acetonitrile. This can lead to improved peak shape for polar compounds.[9]
-
Protocol: Column Selection
If mobile phase adjustments are insufficient, the column itself is the next target.
-
Use an End-Capped Column:
-
Action: Select a column specifically designated as "end-capped."
-
Causality: End-capping treats the silica surface with a small, silanizing reagent (like trimethylchlorosilane) after the primary C18 chains are bonded.[10] This process blocks many of the residual silanol groups, creating a more inert surface with fewer sites for secondary interactions.[2][5]
-
-
Choose a High-Purity, Type B Silica Column:
| Strategy | Action | Rationale |
| Mobile Phase pH | Lower pH to 2.5-3.0 with 0.1% Formic Acid | Suppresses ionization of silanol groups, minimizing secondary interactions.[4][9] |
| Organic Modifier | Switch from Acetonitrile to Methanol | Methanol is more effective at masking active silanol sites.[9] |
| Column Choice | Use a modern, end-capped, Type B silica column | Minimizes available silanol groups and acidic metal contaminants.[2][6] |
Q4: Could metal chelation be the problem, and how would I know?
Yes, this is a plausible and often missed cause. Halophenols with adjacent hydroxyl and other functional groups can act as chelating agents, binding to trace metals present in the silica matrix, column hardware, or even leached from the HPLC system itself (e.g., stainless steel frits).[4][12] This interaction provides an additional retention mechanism, causing tailing.
Diagnostic Test for Metal Chelation:
-
Prepare a Sample with a Chelating Agent:
-
Action: Add a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM) or sample diluent.
-
Observation: If peak shape improves significantly, metal chelation is a likely contributor to the problem.[13]
-
Causality: The EDTA will preferentially bind to the active metal sites, preventing your analyte from interacting with them.
-
Solutions for Metal Chelation:
-
Use a high-purity, metal-free certified column.
-
Incorporate a low concentration of a chelating agent into the mobile phase for the analysis.
-
Ensure the HPLC system is well-maintained and consider using PEEK tubing and fittings to minimize metal contact. [5]
Frequently Asked Questions (FAQs)
Q5: Why is peak tailing a significant problem? Peak tailing is not just an aesthetic issue; it directly impacts the quality of your data. It can obscure smaller, closely eluting peaks, and it complicates peak integration, leading to inaccurate and imprecise quantification.[1][5]
Q6: Can my sample preparation be causing peak tailing? Absolutely. Three key factors in sample preparation can lead to poor peak shape:
-
Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile for a 95:5 water:acetonitrile start), it can cause peak distortion and fronting. Always try to dissolve your sample in the initial mobile phase.[1]
-
Sample Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[1][3] Try diluting your sample by a factor of 10 and reinjecting. If the peak shape improves, you were overloading the column.
-
Sample Cleanliness: Complex matrices can introduce contaminants that bind strongly to the column, creating active sites that cause tailing. Employing a sample cleanup technique like Solid Phase Extraction (SPE) can prevent this and extend column life.[5][10]
Q7: All of my peaks are tailing, not just the halophenols. What does this mean? If all peaks in your chromatogram are tailing, the problem is likely a physical or systemic issue rather than a chemical one. Check for the following:
-
Column Void: A void or channel in the packed bed of the column can cause band broadening and tailing. This can happen from pressure shocks or operating at a high pH that degrades the silica.[2] Reversing and flushing the column (if the manufacturer allows) may sometimes help, but replacement is often necessary.[10]
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak dispersion. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to avoid dead volume.[3][5]
Q8: How do I choose the right column for halophenol analysis from the start? For robust analysis of polar, acidic compounds like halophenols, start with a modern, high-purity (Type B silica) C18 column that is fully end-capped.[4][6] This provides a good balance of hydrophobic retention while minimizing the potential for unwanted silanol interactions. Consider columns with particle sizes of 3 µm or smaller for higher efficiency and better peak shapes, provided your HPLC system can handle the backpressure.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. silcotek.com [silcotek.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. auroraprosci.com [auroraprosci.com]
Technical Support Center: Dehalogenation Side Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a persistent challenge in organic synthesis: dehalogenation. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, we understand that overcoming synthetic hurdles requires not just procedural steps, but a deep understanding of the underlying mechanisms. Here, we explain the "why" behind the "how" to empower you to solve and, more importantly, prevent these undesired side reactions.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you might be observing in your reactions. We've structured this as a series of problems, probable causes, and systematic solutions.
Issue 1: Significant formation of a dehalogenated byproduct is observed in my Suzuki-Miyaura coupling.
You've run a Suzuki-Miyaura coupling, but alongside your desired cross-coupled product, you've isolated a significant amount of the arene where the halogen has been replaced by a hydrogen atom.
How to Confirm Dehalogenation
-
Thin-Layer Chromatography (TLC): The dehalogenated product will often appear as a new, less polar spot compared to your starting aryl halide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Your crude reaction mixture will show a peak with the molecular weight corresponding to the dehalogenated arene.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you'll see new proton signals in the aromatic region where the halogen was previously located.[1]
Probable Causes & Systematic Solutions
The primary cause of dehalogenation (specifically, hydrodehalogenation) in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[2][3] This intermediate competes with the desired catalytic cycle, leading to the formation of the reduced, non-coupled byproduct.[4] Several factors can promote the formation of this Pd-H species.
Here is a systematic workflow to troubleshoot this issue:
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a starting point for a challenging Suzuki-Miyaura coupling where dehalogenation is a known issue.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]
-
Add the degassed toluene and degassed water via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My Heck or Sonogashira coupling is yielding the dehalogenated starting material.
While the specific coupling partners differ, the underlying principles of dehalogenation often remain the same.
Solutions for Heck Reactions
-
Lower the Reaction Temperature: Heck reactions often require elevated temperatures, which can promote dehalogenation.[5] Consider using microwave irradiation to potentially achieve the desired transformation at a lower bulk temperature and with shorter reaction times.[5]
-
Base and Solvent Choice: The combination of base and solvent is crucial. If using a solvent like DMF, which can be a hydride source, switch to a less reducible solvent like toluene or dioxane.[2]
Solutions for Sonogashira Couplings
-
Optimize the Base: Amine bases like triethylamine (TEA) can be a source of hydrides. If dehalogenation is significant, consider screening inorganic bases like K₂CO₃ or Cs₂CO₃.[5]
-
Avoid Alcoholic Solvents: Alcohol solvents are known contributors to dehalogenation in some palladium-catalyzed reactions.[1][4]
Issue 3: Dehalogenation occurs even under photocatalytic conditions.
Photocatalytic reactions can also suffer from dehalogenation side reactions.
Probable Causes & Solutions
-
Hydrogen Atom Source: The dehalogenation likely proceeds via a radical mechanism where the aryl radical abstracts a hydrogen atom.[6] Identify and minimize the source of these hydrogen atoms.
-
Reaction Conditions:
-
In some cases, the presence of a base can facilitate dehalogenation under UV irradiation.[7]
-
The choice of photosensitizer and the wavelength of light can also influence the reaction outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions? A1: Dehalogenation is an undesired side reaction where the halogen atom of the starting material (typically an aryl or vinyl halide) is replaced by a hydrogen atom.[5] This results in a reduced, "proto-dehalogenated" byproduct, which lowers the yield of the desired coupled product and complicates purification.[4]
Q2: What is the primary mechanism of dehalogenation? A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[3]
Q3: Which types of organic halides are most susceptible to dehalogenation? A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Aryl iodides are the most reactive and, consequently, the most prone to this side reaction.[3][4] While aryl chlorides are less reactive in the desired coupling, they are also less prone to dehalogenation.[3]
Q4: Are certain substrates more prone to dehalogenation? A4: Yes, electron-rich aryl halides and N-heterocyclic halides (e.g., pyridines, indoles) can be more susceptible to dehalogenation.[1][3] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome.[3] In some cases, protecting the N-H group can suppress this side reaction.[3]
Q5: How does the choice of phosphine ligand impact dehalogenation? A5: The electronic and steric properties of phosphine ligands are critical.[1][9][10]
-
Bulky, electron-rich ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[2][3][5]
-
The Tolman cone angle is a useful parameter for quantifying the steric bulk of a phosphine ligand.[9]
| Parameter | Effect on Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich ligands (e.g., XPhos, SPhos) generally decrease dehalogenation. | They promote the reductive elimination of the desired product over the dehalogenation pathway.[3][5] |
| Base | Strong alkoxide bases (e.g., NaOEt, KOtBu) can increase dehalogenation. Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) are often preferred. | Alkoxides can act as hydride donors, forming Pd-H species.[1] |
| Solvent | Protic solvents (e.g., alcohols) and some aprotic polar solvents (e.g., DMF) can increase dehalogenation. | They can act as hydride sources. Aprotic, non-polar solvents like toluene are often a better choice.[2][3] |
| Temperature | High temperatures generally increase the rate of dehalogenation. | Side reactions are often more prevalent at higher temperatures.[1][4] |
| Halide | The propensity for dehalogenation is typically I > Br > Cl. | The C-I bond is the weakest and most reactive towards both oxidative addition and dehalogenation.[3] |
Q6: Can additives be used to suppress dehalogenation? A6: Yes, in some cases, the addition of bromide salts has been shown to suppress dehalogenation, although the mechanism is not always fully understood.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cfmot.de [cfmot.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Hydrogen Bromide Off-Gassing
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering hydrogen bromide (HBr) off-gassing during synthesis. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental challenges, ensuring both safety and experimental integrity.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses problems that can arise during a reaction that generates HBr gas. Each entry follows a question-and-answer format, detailing the probable cause and a validated solution.
Q1: I can smell an acrid odor, and damp pH paper turns red at the outlet of my scrubber. What's going wrong?
A1: This indicates that your scrubbing system is failing, and HBr gas is breaking through into the laboratory atmosphere. This is a critical safety issue that must be addressed immediately.
Probable Causes & Immediate Actions:
-
Exhausted Scrubbing Solution: The neutralizing capacity of your basic solution has been consumed. The most common cause is underestimating the amount of HBr your reaction will generate.
-
Solution: Safely stop the reaction (e.g., by cooling it in an ice bath to slow the reaction rate) if possible. Prepare a fresh, more concentrated batch of scrubbing solution and replace the spent solution. For future experiments, calculate the theoretical yield of HBr and use at least a 1.5x molar excess of your neutralizing agent.
-
-
Gas Flow Rate is Too High: The reaction is proceeding too quickly, generating HBr faster than it can be absorbed and neutralized by the scrubbing solution.[1] The residence time of the gas bubbles in the solution is insufficient for complete mass transfer.[1][2]
-
Solution: Reduce the rate of HBr generation. This can be achieved by lowering the reaction temperature, slowing the addition rate of a reactant, or improving stirring to prevent localized "hot spots." Ensure your gas dispersion tube has a fine frit to create smaller bubbles, which increases the surface area-to-volume ratio and improves absorption efficiency.[1]
-
-
Poor Scrubber Design or Setup: The off-gas may be "channeling" or passing through the scrubber without adequate contact with the liquid.
Q2: My scrubbing solution is being sucked back into the reaction flask. How do I prevent this?
A2: This dangerous phenomenon, known as "suck-back," occurs when a rapid drop in pressure in the reaction vessel pulls the scrubber liquid backward.
Probable Cause:
-
Reaction Cooling: As a reaction finishes or is cooled, the gas inside the flask contracts, creating a partial vacuum. This pressure difference is often strong enough to pull the liquid from the gas bubbler into the reaction vessel. This can violently quench the reaction, cause pressure spikes, or introduce impurities.
Validated Protocol for Prevention:
-
Install a Safety Trap: Always place an empty flask (a vacuum trap or gas washing bottle) between your reaction apparatus and the scrubber. This trap will collect any liquid that gets pulled back before it can reach your reaction.
-
Introduce an Inert Gas Bleed: For more sensitive reactions, a slow stream of an inert gas like nitrogen or argon can be introduced into the reaction setup. This maintains a slight positive pressure, preventing any possibility of suck-back.
-
Proper Shutdown Sequence: When the reaction is complete, first disconnect the scrubbing train from the reaction vessel before turning off heat or cooling the flask.
Diagram: Recommended Gas Scrubbing Train
The following diagram illustrates a robust setup to prevent suck-back and ensure efficient scrubbing.
Caption: A proper experimental workflow for HBr off-gassing.
Q3: The gas stream entering my scrubber is yellow-brown, not colorless. What does this mean?
A3: A yellow-brown color indicates the presence of elemental bromine (Br₂), which is often formed as an impurity alongside HBr.
Probable Cause:
-
Oxidation of HBr: Certain synthetic methods can oxidize the HBr product to bromine. A classic example is the reaction of a bromide salt (like KBr or NaBr) with concentrated sulfuric acid, which is a strong oxidizing agent.[4][5] 2 HBr + H₂SO₄ → Br₂ + SO₂ + 2 H₂O
Solutions & Mitigation:
-
Change Synthetic Route: Use a non-oxidizing acid, such as concentrated phosphoric acid, to generate HBr from a bromide salt.[4][5] This method avoids the formation of Br₂.
-
Purify the Gas Stream: If the synthetic method cannot be changed, pass the HBr/Br₂ gas mixture through a purification trap before it reaches the main caustic scrubber.
Frequently Asked Questions (FAQs)
Q1: What are the best all-purpose scrubbing solutions for HBr gas?
A1: The choice of scrubbing solution depends on the scale of the reaction and specific experimental constraints. Basic solutions are used to neutralize the acidic HBr gas.[8][9]
| Scrubbing Reagent | Typical Concentration | Pros | Cons |
| Sodium Hydroxide (NaOH) | 2-5 M | High capacity, inexpensive, fast reaction. | Highly caustic, reaction is very exothermic. Can seize glass joints if allowed to dry. |
| Potassium Hydroxide (KOH) | 2-5 M | Similar to NaOH, but resulting KBr salt is more soluble, reducing precipitation risk. | More expensive than NaOH. Also highly caustic and exothermic. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Milder base, less hazardous to handle. CO₂ evolution provides visual cue of neutralization. | Lower capacity than NaOH/KOH. Vigorous CO₂ foaming can occur if HBr flow is too fast. |
| Sodium Thiosulfate (Na₂S₂O₃) | 1-2 M | Excellent for neutralizing both HBr and any contaminating Br₂. | Can produce sulfur dioxide (SO₂) gas if the solution becomes acidic.[7][10] Best used as a secondary or polishing scrubber. |
Expert Recommendation: For most laboratory-scale syntheses, a 2 M solution of sodium hydroxide is a robust and cost-effective choice.[1] Always use a trap and ensure the reaction rate is controlled to manage the heat of neutralization.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling reactions that generate HBr?
A2: Hydrogen bromide is a toxic, corrosive gas that can cause severe respiratory damage and skin/eye burns.[11][12] A multi-layered approach to PPE is essential.[13][14]
-
Eye Protection: Wear tightly fitting chemical splash goggles and a full-face shield.[11][14][15]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[12][15] For situations with a high risk of exposure or in case of a spill, a NIOSH-approved respirator with an acid gas cartridge is necessary.[11] In an emergency, a self-contained breathing apparatus (SCBA) is required.[13][16][17]
-
Hand Protection: Use chemical-resistant gloves. Butyl or chloroprene rubber gloves are recommended.[15] Check manufacturer compatibility charts for specific breakthrough times.
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[14] An apron or chemical-resistant suit may be required for larger-scale work.
Diagram: PPE Decision Logic
Caption: A flowchart for determining the minimum required PPE.
Q3: What materials are compatible with anhydrous and aqueous HBr?
A3: HBr is highly corrosive, especially in the presence of moisture where it forms hydrobromic acid.[15][16] Material selection is critical for tubing, reaction vessels, and scrubber components.
-
Excellent Compatibility:
-
Glass (Borosilicate)[18]
-
PTFE (Teflon®)
-
PVDF (Kynar®)
-
Perfluoroelastomers (FFKM)
-
-
Good Compatibility (Application Specific):
-
Poor Compatibility (AVOID):
-
Most Metals: Reacts with most metals, especially in the presence of moisture, to produce flammable hydrogen gas.[16][21] This includes stainless steel, brass, and cast iron.[18][20]
-
Elastomers: Many common rubbers like Neoprene, Viton®, and Nylon will be attacked and degraded.[18]
-
Strong Bases & Oxidizers: Reacts violently.[15]
-
Q4: How should I handle an accidental release or spill of HBr?
A4: In case of any release, prioritize personnel safety.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[15][22]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Stop the Source: If it can be done safely, stop the flow of gas.[16][21]
-
Neutralize Spills: For spills of hydrobromic acid, cautiously neutralize with a weak base like sodium bicarbonate or soda ash.[21][23] Avoid strong bases, as the reaction can be violent. Absorb the neutralized mixture with an inert material (e.g., vermiculite or sand).
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][22]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][24] Soaking the burned area in an iced Epsom salt (MgSO₄) solution has also been recommended.[16]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][24]
-
References
- 1. sesha.org [sesha.org]
- 2. epa.gov [epa.gov]
- 3. envitechinc.com [envitechinc.com]
- 4. Hydrogen bromide - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Hydrogen bromide - Sciencemadness Wiki [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 'Write the equations for the neutralization reaction of hydrobromic acid,.. [askfilo.com]
- 10. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 12. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. holstongases.com [holstongases.com]
- 17. epa.gov [epa.gov]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. windiachemical.com [windiachemical.com]
- 20. CR CleanAir fume scrubbers, highly dependable and efficient [crcleanair.com]
- 21. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 22. middlesexgases.com [middlesexgases.com]
- 23. envirotech.com [envirotech.com]
- 24. uni-muenster.de [uni-muenster.de]
Validation & Comparative
A Guide to Structural Elucidation: Confirming the Identity of 3-Bromo-2-chlorophenol using 1H NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For halogenated phenols, a class of compounds prevalent as intermediates and building blocks, precise structural characterization is paramount to ensure the desired reactivity, biological activity, and safety profile. This guide provides an in-depth analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 3-Bromo-2-chlorophenol, comparing its efficacy against other common analytical techniques.
The Analytical Challenge: Distinguishing Isomers
The synthesis of substituted aromatic compounds can often yield a mixture of isomers. In the case of bromo-chloro-substituted phenols, numerous positional isomers are possible. Differentiating this compound from its isomers, such as 2-Bromo-4-chlorophenol or 4-Bromo-2-chlorophenol, is a non-trivial task that demands a robust analytical approach. ¹H NMR spectroscopy emerges as a powerful and definitive tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.
Predicting the ¹H NMR Spectrum of this compound: An Expert's Perspective
The key to confirming the structure of this compound lies in a detailed interpretation of its ¹H NMR spectrum. Based on established principles of substituent effects and spin-spin coupling in aromatic systems, we can predict the characteristic signals for this specific isomer.
The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) is of primary interest.[1] For this compound, we expect to see three distinct signals corresponding to the three protons on the benzene ring. The hydroxyl (-OH) proton will also be present, typically as a broad singlet, the chemical shift of which can be highly variable (δ 4-7 ppm) and dependent on concentration and solvent.[2][3]
Expected Signals for Aromatic Protons:
-
H-4 (proton at position 4): This proton is flanked by a bromine atom (meta) and a chlorine atom (para). We would expect this proton to appear as a doublet of doublets (dd). The ortho coupling to H-5 will be in the range of 7-10 Hz, and the meta coupling to H-6 will be smaller, around 1-3 Hz.[4]
-
H-5 (proton at position 5): This proton is situated between two protons (H-4 and H-6) and is ortho to H-4 and H-6. This will result in a triplet (t) due to coupling with two adjacent protons, with a coupling constant in the ortho range (7-10 Hz).
-
H-6 (proton at position 6): This proton is adjacent to the hydroxyl group and is ortho to H-5 and meta to the bromine at position 3. We anticipate this signal to be a doublet of doublets (dd). The ortho coupling to H-5 will be in the range of 7-10 Hz, and the meta coupling to H-4 will be smaller (1-3 Hz).
The electron-withdrawing nature of the halogen and hydroxyl substituents will generally shift the aromatic protons downfield.[5][6] The precise chemical shifts can be estimated using additive models, but the splitting pattern is the most definitive characteristic for confirming the substitution pattern.
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques. Here, we compare ¹H NMR with other common analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths for this compound | Limitations |
| ¹H NMR | Precise proton environment, connectivity (through coupling), and stoichiometry (through integration). | Definitive for distinguishing positional isomers based on unique splitting patterns and chemical shifts. | Requires a relatively pure sample and a suitable deuterated solvent. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the presence of six distinct carbon environments in the aromatic ring. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not directly provide information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular weight and the presence of bromine and chlorine through their characteristic isotopic patterns. | Fragmentation patterns of isomers can be very similar, making definitive isomer differentiation difficult.[7] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the hydroxyl (-OH) group (broad peak around 3300-3400 cm⁻¹) and aromatic C-H and C=C bonds. | The "fingerprint" region can be complex, and distinguishing between isomers based solely on their IR spectra can be challenging. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a definitive ¹H NMR spectrum of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the sample.[8]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[9][10]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
To confirm the hydroxyl proton signal, a "D₂O shake" can be performed. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.[3]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the this compound structure.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps in spectral interpretation.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Logical process of ¹H NMR spectral interpretation.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. omicsonline.org [omicsonline.org]
- 12. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-chlorophenol
Abstract
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-2-chlorophenol (C₆H₄BrClO), a compound of significant environmental and industrial interest. We will explore the characteristic fragmentation pathways, including the crucial role of isotopic distributions of bromine and chlorine in spectral interpretation. This guide will objectively compare the capabilities of EI-MS with alternative analytical techniques such as Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Detailed experimental protocols and data visualizations are provided to support researchers, scientists, and drug development professionals in making informed decisions for the analysis of halogenated phenols.
Introduction: The Analytical Challenge of Halogenated Phenols
This compound is a halogenated aromatic compound. Like many chlorophenols and their derivatives, it can enter the environment as a breakdown product of pesticides or as industrial effluent.[1] Due to the toxicity and potential for bioaccumulation of halogenated phenols, robust and precise analytical methods are essential for monitoring and risk assessment.[1]
Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone technique for the definitive identification of such volatile and semi-volatile organic compounds.[2] The high-energy ionization process induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that allows for unambiguous structural elucidation. This guide will dissect that fingerprint for this compound.
Deciphering the EI-MS Fragmentation of this compound
Under standard 70 eV electron ionization, the this compound molecule undergoes a series of predictable bond cleavages. The resulting mass spectrum is a map of these fragments, with their mass-to-charge ratio (m/z) and relative abundance providing the coordinates for structural confirmation.
The molecular weight of this compound is approximately 207.45 g/mol .[3] However, the most critical feature of its mass spectrum is the isotopic pattern of the molecular ion (M⁺).
-
Chlorine Isotopes: Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a ratio of approximately 3:1.[4]
-
Bromine Isotopes: Natural bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.[4]
Therefore, the molecular ion of this compound will not be a single peak. Instead, it will appear as a cluster of peaks reflecting the possible combinations of these isotopes. The most abundant peaks will be:
-
m/z 206: Containing ³⁵Cl and ⁷⁹Br
-
m/z 208: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br (this peak will be the most intense in the cluster)
-
m/z 210: Containing ³⁷Cl and ⁸¹Br
This characteristic M, M+2, M+4 pattern is a definitive indicator of a compound containing one bromine and one chlorine atom.
Following ionization, the molecular ion fragments through several competing pathways. For halogenated phenols, common losses include the halogen atoms themselves, hydrogen halides, and carbon monoxide from the phenol ring.[5]
Key fragmentation steps for this compound include:
-
Loss of Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond is a highly favorable fragmentation route. This results in an ion cluster around m/z 127/129.
-
Loss of Chlorine Radical ([M-Cl]⁺): The loss of a chlorine radical is also observed, leading to a fragment ion cluster around m/z 171/173.
-
Loss of Hydrogen Halides ([M-HBr]⁺ and [M-HCl]⁺): The proximity of the hydroxyl group to the ortho-chlorine facilitates the elimination of a neutral HCl molecule.[5] This would produce a fragment at m/z 170/172. Elimination of HBr is also possible.
-
Loss of Carbon Monoxide ([M-CO]⁺): A common fragmentation for phenols involves the loss of CO (28 Da) from the aromatic ring after rearrangement.[6] This can occur from the molecular ion or subsequent fragment ions.
The following diagram illustrates the primary fragmentation pathways predicted for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
While a direct experimental spectrum for this compound is not available in the public NIST database, we can predict the major fragments based on the known behavior of its isomers, such as 4-Bromo-2-chlorophenol and 2-Bromo-4-chlorophenol.[7][8]
| m/z (Mass-to-Charge) | Proposed Ion Structure | Significance |
| 206, 208, 210 | [C₆H₄BrClO]⁺ | Molecular Ion Cluster (confirms elemental composition) |
| 171, 173 | [C₆H₄BrO]⁺ | Loss of a Chlorine radical (•Cl) |
| 127, 129 | [C₆H₄ClO]⁺ | Loss of a Bromine radical (•Br) |
| 99 | [C₅H₄O]⁺ | Loss of Br and CO |
| 63 | [C₅H₃]⁺ | Benzene ring fragmentation |
Comparison with Alternative Analytical Techniques
While GC-MS with electron ionization is a powerful tool for identification, other methods offer advantages in specific contexts like sensitivity or cost.
| Technique | Principle | Advantages | Disadvantages |
| GC-EI-MS | Gas-phase separation followed by high-energy electron ionization and mass analysis. | High Specificity: Provides structural information from fragmentation patterns. Definitive Identification: Unique mass spectrum acts as a fingerprint. | Destructive Technique: The molecule is fragmented. Matrix Effects: Complex samples may require extensive cleanup. |
| GC-ECD | Gas-phase separation with a detector highly sensitive to electrophilic compounds (like halogens). | Exceptional Sensitivity: Extremely low detection limits for halogenated compounds. Cost-Effective: Less expensive than a mass spectrometer. | Low Specificity: Provides no structural information, identification is based solely on retention time. Susceptible to Contamination: Highly sensitive to any electron-capturing species. |
| HPLC-UV | Liquid-phase separation followed by detection based on UV light absorbance. | Analyzes Polar/Non-volatile Compounds: Suitable for compounds not amenable to GC without derivatization. Non-destructive: Sample can be recovered. | Low Sensitivity: Generally less sensitive than GC-ECD or MS. Low Specificity: Many compounds absorb UV light, leading to potential interferences. |
Experimental Protocols
A self-validating and robust protocol is critical for reproducible results. Below is a standard methodology for the analysis of halogenated phenols by GC-MS.
This protocol is a representative method and may require optimization for specific matrices.
-
Sample Preparation (Aqueous Matrix):
-
Acidify 100 mL of water sample to pH < 2 with sulfuric acid.
-
Add an appropriate internal standard (e.g., a deuterated phenol).
-
Perform a liquid-liquid extraction with 3 x 30 mL of dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.[9]
-
-
Derivatization (Optional but Recommended):
-
Due to the polarity of the phenol group, which can cause peak tailing in GC, acetylation is often performed.[10]
-
Add 100 µL of acetic anhydride and 50 µL of pyridine to the 1 mL extract.
-
Heat at 60°C for 20 minutes. This converts the polar phenol to a less polar acetate ester, improving chromatographic performance.[11]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Splitless mode at 280°C.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Oven Program: Initial temp 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[9]
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-350) for identification, or Selected Ion Monitoring (SIM) for quantification of target ions.
-
Caption: Standard workflow for GC-MS analysis of phenols.
Conclusion and Recommendations
The analysis of this compound by GC-EI-MS offers unparalleled specificity for definitive structural confirmation. The characteristic isotopic cluster of the molecular ion and predictable fragmentation pathways—notably the loss of Br, Cl, and CO—provide a robust basis for identification.
-
For regulatory monitoring and environmental testing where sensitivity is paramount and the target analytes are known, GC-ECD is a highly effective and cost-efficient alternative.
-
For complex mixtures containing polar or non-volatile analytes , HPLC-UV may be considered, although it lacks the sensitivity and structural elucidation power of MS-based methods.
Ultimately, the choice of analytical technique depends on the specific research question, required sensitivity, and the complexity of the sample matrix. However, for unambiguous identification, GC-EI-MS remains the gold standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rroij.com [rroij.com]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. whitman.edu [whitman.edu]
- 7. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]
- 8. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]
- 9. iwaponline.com [iwaponline.com]
- 10. gcms.cz [gcms.cz]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-Bromo-2-chlorophenol and Its Isomers
Introduction: The Strategic Importance of Dihalogenated Phenols in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, dihalogenated phenols serve as versatile and highly valuable scaffolds. Their utility stems from the differential reactivity of the halogen atoms and the activating influence of the hydroxyl group, which together allow for precise, regioselective modifications. Among these, 3-Bromo-2-chlorophenol is a key intermediate in the synthesis of advanced therapeutic agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia.[1][2]
However, the reactivity of a given dihalogenated phenol is not absolute; it is profoundly influenced by the isomeric arrangement of the substituents on the aromatic ring. A shift in the position of a bromine or chlorine atom can dramatically alter the electronic and steric environment, leading to different reaction outcomes, rates, and product distributions. This guide provides an in-depth comparison of the reactivity of this compound against its key isomers, grounded in fundamental chemical principles and supported by actionable experimental protocols. For researchers and process chemists, understanding these nuances is paramount for efficient synthetic route design, impurity profiling, and the successful development of novel chemical entities.
Part 1: The Theoretical Framework of Isomeric Reactivity
The chemical behavior of any substituted phenol is governed by a delicate interplay of electronic and steric effects. In bromochlorophenols, we must consider the combined influence of three distinct functional groups: the hydroxyl group, a bromine atom, and a chlorine atom.
Electronic Effects: An Alliance of Activation and Deactivation
The reactivity of the aromatic ring is primarily dictated by its electron density, which is modulated by the substituents it bears.
-
Hydroxyl (-OH) Group: This is a powerful activating group. Through its +R (resonance) effect, the oxygen's lone pairs donate electron density into the ring, particularly at the ortho and para positions. This effect far outweighs its -I (inductive) electron-withdrawing effect, making the ring highly susceptible to electrophilic attack.[3]
-
Halogen (-Br, -Cl) Atoms: Halogens present a more conflicted electronic profile. They are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophiles. However, they also possess lone pairs that can be donated into the ring via a weaker resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[4] The overall effect is deactivation but with ortho, para-directing character.
The net reactivity of an isomer is determined by the cumulative impact of these competing forces. The positions where the activating influence of the -OH group and the directing influence of the halogens constructively interfere will be the most reactive sites for electrophilic substitution.
Steric Hindrance: The Physical Barrier to Reaction
The size of the substituents plays a critical role. The bromine atom is significantly larger than chlorine, and both can physically block the approach of a reagent to an adjacent position. In isomers where a potential reaction site is flanked by bulky groups, the reaction rate can be substantially diminished, or the reaction may favor a less-hindered, electronically less-favorable site.
Acidity (pKa): A Measure of Phenoxide Stability
The acidity of the phenolic proton is a direct indicator of the stability of the resulting phenoxide anion. Electron-withdrawing halogens stabilize the negative charge on the phenoxide through their -I effect, thus increasing the phenol's acidity (lowering its pKa).[4] A more acidic phenol more readily forms its conjugate base, the phenoxide, which is a crucial intermediate in reactions like Williamson ether synthesis and Kolbe-Schmidt carboxylation.[5] The position and number of halogens directly correlate with this effect.
Part 2: A Comparative Analysis of Key Synthetic Transformations
To illustrate the practical consequences of these isomeric differences, we will compare the predicted reactivity of this compound with two representative isomers—4-Bromo-2-chlorophenol and 2-Bromo-4-chlorophenol —in three classes of reactions fundamental to drug development.
A. Electrophilic Aromatic Substitution (EAS): Probing Ring Activation
Electrophilic substitution is a quintessential reaction for functionalizing phenolic rings.[6] The powerful activating effect of the hydroxyl group often makes these reactions proceed readily, even without a Lewis acid catalyst.[3][7] We will consider electrophilic bromination as our benchmark.
Causality Behind Experimental Choice: Bromination is an excellent probe for reactivity because the major product(s) directly reveal the most nucleophilic site(s) on the aromatic ring. The reaction outcome is a clear visualization of the interplay between the activating -OH group and the directing/deactivating halogens.
Predicted Reactivity Comparison:
| Compound | Available Positions | Directing Group Influences | Predicted Major Product(s) | Predicted Relative Rate |
| This compound | 4, 5, 6 | -OH: directs to 4, 6-Cl: directs to 4, 6-Br: directs to 5 | 4-Bromo & 6-Bromo substitution. Position 4 is slightly favored due to less steric hindrance from the -Br group compared to position 6 being ortho to -Br. | High |
| 4-Bromo-2-chlorophenol | 3, 5, 6 | -OH: directs to 6-Cl: directs to 6-Br: directs to 3, 5 | 6-Bromo substitution. Positions 3 and 5 are deactivated by the adjacent halogens. Position 6 is strongly activated by the -OH group. | Very High |
| 2-Bromo-4-chlorophenol | 3, 5, 6 | -OH: directs to 6-Cl: directs to 3, 5-Br: directs to 6 | 6-Bromo substitution. Position 6 is strongly activated by the -OH group and sterically accessible. | Very High |
Experimental Protocol: Comparative Electrophilic Bromination
This protocol is designed to be a self-validating system. By running the reactions in parallel under identical conditions and analyzing the product distribution by GC-MS, the relative reactivity and regioselectivity of each isomer can be directly compared.
-
Preparation: In three separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of each isomer (this compound, 4-Bromo-2-chlorophenol, and 2-Bromo-4-chlorophenol) in 10 mL of chloroform. Cool the flasks to 0°C in an ice bath.
-
Reagent Addition: Prepare a solution of 1.0 mmol (160 mg) of bromine in 5 mL of chloroform. Add this solution dropwise and simultaneously to each of the three flasks over a period of 15 minutes.
-
Reaction: Allow the reactions to stir at 0°C. Monitor the progress by taking aliquots every 10 minutes and quenching with a solution of sodium thiosulfate. Analyze the aliquot by thin-layer chromatography (TLC) or GC-MS to observe the consumption of starting material.
-
Workup: After 1 hour (or once the starting material is consumed in the most reactive isomer), quench the reactions by adding 10 mL of 1M sodium thiosulfate solution to each flask and stirring until the bromine color disappears.
-
Extraction: Transfer the contents of each flask to a separatory funnel. Extract the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis: Evaporate the solvent under reduced pressure. Analyze the crude product residue from each reaction by ¹H NMR and GC-MS to determine the product distribution and relative conversion rates.
Caption: Workflow for predicting electrophilic substitution outcomes.
B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds.[8] Its application to dihalogenated phenols allows for the selective coupling at one halogen, leaving the other for subsequent transformations.
Causality Behind Experimental Choice: The Suzuki-Miyaura reaction is chosen to directly probe the differential reactivity of the C-Br versus the C-Cl bond. In palladium-catalyzed cross-coupling, the first and often rate-limiting step is the oxidative addition of the catalyst into the carbon-halogen bond. The bond strength order is C-Cl > C-Br, meaning the C-Br bond is weaker and more susceptible to oxidative addition.[9] Therefore, we can predict high chemoselectivity for coupling at the C-Br position.
Predicted Reactivity Comparison:
| Compound | C-Br Position | C-Cl Position | Steric Hindrance at C-Br | Predicted Outcome (with 1 eq. Boronic Acid) | Predicted Relative Rate |
| This compound | 3 | 2 | Moderate (ortho -Cl) | Selective coupling at C-Br position. | Fast |
| 4-Bromo-2-chlorophenol | 4 | 2 | Low (ortho -H) | Selective coupling at C-Br position. | Very Fast |
| 2-Bromo-4-chlorophenol | 2 | 4 | High (ortho -OH) | Selective coupling at C-Br position. | Slower |
Note: While C-Cl bonds can be coupled, it typically requires more forcing conditions or specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands).[9][10]
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
This protocol uses a standard, robust catalyst system to highlight the inherent reactivity differences between the isomers.
-
Catalyst & Reagent Preparation: In a glovebox, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Reaction Setup: In three separate microwave vials, add 1.0 mmol of each bromochlorophenol isomer, 1.1 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.
-
Catalyst Addition: To each vial, add 0.05 mmol (5 mol%) of Pd(PPh₃)₄.
-
Solvent Addition: Add 5 mL of a 4:1 mixture of Dioxane:Water to each vial.
-
Reaction: Seal the vials and heat them in a microwave reactor at 100°C for 30 minutes.
-
Workup: After cooling, dilute each reaction mixture with 20 mL of ethyl acetate. Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layers over anhydrous sodium sulfate.
-
Analysis: Filter and concentrate the organic layers. Analyze the resulting crude material by LC-MS to determine the conversion of starting material and the yield of the desired C-Br coupled product versus any C-Cl coupled or di-coupled byproducts.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
C. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are typically challenging on electron-rich phenol rings unless a strong electron-withdrawing group (EWG), such as a nitro group, is present ortho or para to a leaving group (in this case, a halogen).[11][12]
Causality Behind Experimental Choice: This reaction class is chosen to demonstrate the critical importance of substituent positioning for stabilizing anionic intermediates. Without an EWG, these isomers are largely unreactive towards SNAr. By considering a hypothetical nitrated derivative (e.g., 3-Bromo-2-chloro-6-nitrophenol), we can predict reactivity. The reaction proceeds via a negatively charged Meisenheimer complex, which must be stabilized by the EWG through resonance.[13][14]
Predicted Reactivity Comparison (of a hypothetical 6-nitro derivative):
| Compound (6-Nitro Derivative) | Halogen ortho/para to -NO₂ | Leaving Group Potential | Predicted Reactivity with Nucleophile (e.g., NaOMe) |
| 3-Bromo-2-chloro-6-nitrophenol | -Cl is ortho to -NO₂ | Both -Cl and -Br are potential leaving groups. | High. Nucleophilic attack will occur at the C-Cl position (position 2), displacing the chloride, as it is activated by the ortho nitro group. |
| 4-Bromo-2-chloro-6-nitrophenol | -Cl is ortho to -NO₂ | Both -Cl and -Br are potential leaving groups. | High. Nucleophilic attack will occur at the C-Cl position (position 2), activated by the ortho nitro group. |
| 2-Bromo-4-chloro-6-nitrophenol | -Br is ortho to -NO₂ | Both -Cl and -Br are potential leaving groups. | High. Nucleophilic attack will occur at the C-Br position (position 2), activated by the ortho nitro group. |
Part 3: Summary and Practical Implications for Drug Development
The isomeric position of halogen substituents on a phenol ring is not a trivial detail; it is a critical determinant of chemical reactivity that must be leveraged for successful synthetic design.
Consolidated Reactivity Summary:
| Reaction Type | This compound | 4-Bromo-2-chlorophenol | 2-Bromo-4-chlorophenol | Key Differentiator |
| Electrophilic Substitution | High reactivity, mixture of products possible. | Very high reactivity, highly regioselective. | Very high reactivity, highly regioselective. | Steric and electronic directing effects. |
| Suzuki Coupling (C-Br) | Fast | Very Fast (less hindered) | Slower (more hindered) | Steric hindrance around the C-Br bond. |
| SNAr (with activating group) | Dependent on EWG position. | Dependent on EWG position. | Dependent on EWG position. | Requirement for ortho/para EWG to leaving group. |
For the drug development professional, this comparative analysis provides a predictive framework for selecting the optimal bromochlorophenol isomer for a given synthetic goal.
-
If a subsequent electrophilic substitution is desired with high regioselectivity, 4-Bromo-2-chlorophenol or 2-Bromo-4-chlorophenol offer superior control over This compound .
-
When planning a chemoselective Suzuki-Miyaura coupling , all isomers will react preferentially at the C-Br bond. However, 4-Bromo-2-chlorophenol is predicted to react fastest due to the sterically unencumbered nature of its C-Br bond, a factor that could be crucial for optimizing reaction times and catalyst loading in process scale-up.
-
The potential for SNAr is almost entirely dependent on the presence and location of other activating groups, reinforcing the need to consider the entire molecular architecture when planning multi-step syntheses.
By understanding these fundamental principles of reactivity, researchers can more effectively navigate the complexities of aromatic chemistry, accelerating the discovery and development of next-generation therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. byjus.com [byjus.com]
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- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. quora.com [quora.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to High-Performance Liquid Chromatography for Purity Determination of Synthesized 3-Bromo-2-chlorophenol
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of data integrity and regulatory compliance. For novel intermediates like 3-Bromo-2-chlorophenol, a halogenated phenol, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure the reliability of subsequent biological and chemical studies. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, grounded in scientific principles and field-proven insights.
The selection of an appropriate analytical technique is a critical decision, contingent on the physicochemical properties of the analyte and the potential impurity profile.[1] this compound (C₆H₄BrClO) is a polar organic compound, making it an ideal candidate for analysis by reversed-phase HPLC.[2][3] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4][5]
Primary Technique: Reversed-Phase HPLC with UV Detection (HPLC-UV)
The workhorse for purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry is HPLC.[5][6] For this compound, a reversed-phase method provides excellent resolving power for potential impurities, which are likely to be structurally related and possess similar polarities.
Rationale for Method Selection
The decision to employ a reversed-phase HPLC method is predicated on several key factors:
-
Analyte Polarity: As a phenol, this compound possesses a hydroxyl group, rendering it sufficiently polar for effective retention and separation on a nonpolar stationary phase like C18.
-
Versatility and Robustness: HPLC is a highly versatile technique capable of separating a wide range of compounds.[4][5] The robustness of modern HPLC systems ensures reproducible results, a critical aspect of method validation.
-
UV Absorbance: The presence of a phenyl ring in the analyte's structure imparts UV-absorbing properties, enabling sensitive detection using a UV detector, a standard and reliable component of most HPLC systems.[6][7]
Experimental Workflow: HPLC-UV Purity Assay
The logical flow of the HPLC-UV method for the purity determination of this compound is illustrated below. This workflow ensures that the system is suitable for the analysis before the sample is tested, a principle outlined in pharmacopeial guidelines.[4][8]
Caption: General workflow for HPLC purity analysis.
Comparative Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds.[1] Halogenated phenols are amenable to GC analysis, making GC-FID a suitable orthogonal technique for the purity assessment of this compound.[9][10][11]
Rationale for Orthogonal Method Selection
Employing an orthogonal method, one that separates compounds by a different mechanism, provides a more comprehensive purity profile. GC separates analytes based on their boiling points and interaction with the stationary phase in the gas phase. This offers a different selectivity compared to HPLC and is particularly effective for identifying volatile impurities that may not be well-retained in a reversed-phase HPLC system.
The choice between HPLC and GC often depends on the expected impurities. The diagram below illustrates a decision-making framework.
Caption: Logical comparison for analytical method selection.
Performance Comparison: HPLC-UV vs. GC-FID
The following table summarizes the hypothetical performance characteristics of the two methods, based on typical validation data that would be generated according to ICH guidelines.[12][13][14][15]
| Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Principle | Partition chromatography in the liquid phase | Partition chromatography in the gas phase | Different separation mechanisms provide orthogonal data for a more complete purity picture. |
| Stationary Phase | C18 (Octadecylsilane) | DB-5 or equivalent (5% Phenyl-methylpolysiloxane) | The choice of stationary phase is critical for achieving optimal separation. |
| Mobile/Carrier Gas | Acetonitrile/Water | Helium or Hydrogen | The mobile phase in HPLC allows for greater flexibility in tuning selectivity compared to the carrier gas in GC. |
| Typical Run Time | 15 - 25 minutes | 20 - 30 minutes | Both methods can be optimized for high throughput. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC often shows slightly better precision for replicate injections. |
| Limit of Quantitation | ~0.05% | ~0.02% | GC-FID can offer higher sensitivity for volatile impurities. |
| Key Advantages | Suitable for non-volatile and thermolabile impurities. | High resolution for volatile impurities. | The methods are complementary; HPLC is better for heavier, less volatile byproducts, while GC excels at detecting residual solvents. |
| Key Limitations | May not detect highly volatile impurities. | Requires analyte to be volatile and thermally stable. | This compound is suitable for both, but some degradation could occur at high GC injector temperatures. |
Detailed Experimental Protocols
Adherence to a detailed, validated protocol is essential for generating trustworthy and reproducible data. The protocols below are designed to be self-validating through the inclusion of system suitability testing, as mandated by regulatory bodies and pharmacopeias.[4][8][16]
Protocol 1: HPLC-UV Purity Determination
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). For improved peak shape, 0.1% phosphoric acid can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
3. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
4. Sample Preparation:
-
Prepare the synthesized this compound sample in the same manner as the standard to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
5. System Suitability Testing (SST):
-
Inject the standard solution five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These criteria are based on general chapters of the United States Pharmacopeia.[4][5]
6. Analysis and Calculation:
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC-FID Purity Determination
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column suitable for polar analytes (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Split Ratio: 50:1.
3. Sample Preparation:
-
Prepare a solution of the synthesized this compound in a suitable solvent like methanol or acetone at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject 1 µL of the sample solution.
-
Identify and integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method, similar to the HPLC protocol.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, the proposed reversed-phase HPLC-UV method offers a robust, reliable, and accessible solution. It provides an accurate determination of non-volatile impurities and is compliant with standard pharmaceutical practices.
The GC-FID method serves as an excellent orthogonal technique. It is particularly valuable for detecting and quantifying volatile process impurities or residual solvents that might be missed by HPLC. For comprehensive characterization and in-depth impurity profiling, employing both HPLC and GC is the most rigorous scientific approach, ensuring the highest level of confidence in the material's purity. This dual-method strategy provides a self-validating system of analysis, aligning with the principles of scientific integrity and trustworthiness essential in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 7. epa.gov [epa.gov]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. asianpubs.org [asianpubs.org]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. starodub.nl [starodub.nl]
- 16. agilent.com [agilent.com]
A Comparative Guide to Catalysts for the Synthesis of 4-Bromo-2-chlorophenol
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 4-bromo-2-chlorophenol, an important intermediate in the agrochemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key compound. We will delve into the nuances of different catalytic approaches, presenting experimental data and explaining the underlying chemical principles that govern reaction efficiency and regioselectivity.
A crucial point of clarification is the nomenclature. While the topic mentions "3-Bromo-2-chlorophenol," the direct electrophilic bromination of 2-chlorophenol, governed by the ortho-, para-directing hydroxyl group, predominantly yields 4-bromo-2-chlorophenol . The synthesis of the 3-bromo isomer is not feasible through this direct route and would necessitate a more complex, multi-step synthetic pathway. Therefore, this guide will focus on the industrially relevant and synthetically accessible 4-bromo-2-chlorophenol.
The Synthetic Challenge: Regioselective Bromination of 2-Chlorophenol
The primary challenge in the synthesis of 4-bromo-2-chlorophenol is to control the regioselectivity of the electrophilic aromatic substitution reaction. The hydroxyl group of the 2-chlorophenol starting material is a strongly activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-directing group. The interplay of these directing effects can lead to a mixture of products, primarily the desired 4-bromo isomer (para to the hydroxyl group) and the undesired 6-bromo isomer (ortho to the hydroxyl group). The goal of a well-designed catalytic system is to maximize the yield of the 4-bromo isomer while minimizing the formation of byproducts.
Comparative Analysis of Catalytic Systems
This section provides a detailed comparison of different catalytic approaches for the synthesis of 4-bromo-2-chlorophenol. We will examine homogeneous, heterogeneous, and emerging catalytic systems, evaluating their performance based on yield, selectivity, reaction conditions, and catalyst reusability.
Homogeneous Catalysis: Triethylamine Hydrochloride
A highly effective and selective method for the synthesis of 4-bromo-2-chlorophenol involves the use of triethylamine hydrochloride as a homogeneous catalyst. This approach has been shown to provide excellent yields and exceptional regioselectivity towards the desired para-isomer.[1]
Performance Data:
| Catalyst | Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (4-bromo:6-bromo) | Reference |
| Triethylamine Hydrochloride | 2-Chlorophenol | Bromine | Chlorobenzene | 5-15 | 99.1 | ~165:1 (0.6% 6-bromo isomer) | --INVALID-LINK-- |
Mechanistic Insight:
The high para-selectivity achieved with triethylamine hydrochloride is attributed to its role in polarizing the bromine molecule, facilitating a more selective electrophilic attack at the sterically less hindered and electronically favorable para-position. The catalyst is thought to form a complex with the brominating agent, which enhances its electrophilicity while also directing the substitution.
Heterogeneous Catalysis: Mixed-Metal Nanocatalysts
An innovative approach utilizing a heterogeneous mixed-metal nanocatalyst has been patented for the production of high-purity 4-bromo-2-chlorophenol.[2][3] This method offers the advantages of high product purity and yield, coupled with the potential for catalyst recovery and reuse.
Performance Data:
| Catalyst | Substrate | Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| CuCl₂, ZnCl₂, AgCl Nanocatalyst | 2-Chlorophenol | Bromine | 12-50 | >97 | >97.5 | --INVALID-LINK-- |
Causality Behind Experimental Choices:
The use of a nanocatalyst provides a high surface area for the reaction to occur, which can lead to enhanced catalytic activity. The specific combination of copper, zinc, and silver chlorides is designed to create active sites that promote the selective bromination at the para position. The heterogeneous nature of the catalyst simplifies product purification, as the catalyst can be removed by filtration. While specific reusability data for this nanocatalyst in this exact reaction is not detailed in the patent, magnetic nanocatalysts, in general, are designed for easy separation and have been shown to be reusable for multiple cycles in other reactions.[4][5]
Shape-Selective Catalysis: Zeolites
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which can act as shape-selective catalysts.[6][7] By confining the reaction within their pores, zeolites can favor the formation of the sterically less demanding para-isomer in the bromination of substituted phenols.[8]
Conceptual Advantages:
-
High Para-Selectivity: The constrained environment within the zeolite pores can sterically hinder the formation of the bulkier ortho-isomer, leading to a higher yield of the para-product.
-
Catalyst Reusability: As heterogeneous catalysts, zeolites can be recovered by filtration and regenerated by calcination for multiple reaction cycles.[9][10]
-
Environmental Benefits: Zeolites are considered environmentally friendly catalysts.
Emerging Technologies: Photocatalysis and Ionic Liquids
a) Visible-Light Photoredox Catalysis:
This modern synthetic approach utilizes visible light to drive chemical reactions under mild conditions. While not specifically detailed for 2-chlorophenol, the photocatalytic bromination of other phenols has been demonstrated, suggesting its potential applicability. This method offers a greener alternative to traditional bromination methods that often require harsh reagents and conditions.
b) Ionic Liquids:
Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[12] They are considered "green" solvents due to their negligible vapor pressure. In the context of halogenation, ionic liquids have been shown to promote high regioselectivity in the bromination of anilines using copper halides.[13] This suggests that a similar system could be developed for the selective bromination of 2-chlorophenol, where the ionic liquid could facilitate the reaction and be recycled.[14]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-chlorophenol using Triethylamine Hydrochloride
This protocol is based on the procedure described in US Patent 4,223,166A.[1]
Materials:
-
2-Chlorophenol
-
Chlorobenzene (solvent)
-
Triethylamine hydrochloride (catalyst)
-
Bromine
Procedure:
-
Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.
-
Add 12 g of triethylamine hydrochloride to the solution.
-
Cool the mixture to a temperature between 5°C and 15°C.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC or GC).
-
Upon completion, the product can be isolated by standard work-up procedures, such as washing and distillation of the solvent.
Protocol 2: Synthesis of 4-Bromo-2-chlorophenol using a Mixed-Metal Nanocatalyst
This protocol is adapted from the methodology described in patent CN103387484B.[3]
Materials:
-
2-Chlorophenol
-
Mixed-metal nanocatalyst (e.g., a mixture of CuCl₂, ZnCl₂, and AgCl)
-
Bromine
Procedure:
-
In a reaction vessel, mix 1750 kg of 2-chlorophenol with 25 kg of the mixed-metal nanocatalyst (mass ratio of CuCl₂:ZnCl₂:AgCl = 1:8:1) and stir.
-
Cool the mixture to 12°C.
-
Add a molar equivalent of bromine to the mixture and allow the reaction to proceed for 22 hours, maintaining the temperature between 12°C and 50°C.
-
After the initial reaction period, warm the mixture to 58°C for 1.5 hours.
-
Cool the reaction mixture and isolate the product. The catalyst can be recovered by filtration.
Visualizations
General Reaction Scheme
Caption: General reaction for the catalytic bromination of 2-chlorophenol.
Experimental Workflow
References
- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 3. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iau.ir [journals.iau.ir]
- 10. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ftp.uoh.edu.iq [ftp.uoh.edu.iq]
- 13. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 14. Effects of ionic liquid on the separation of 2-chlorophenol and 2,4,6-trichlorophenol in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Bromo-2-chlorophenol
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. 3-Bromo-2-chlorophenol, a halogenated phenol, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to move beyond a simple recitation of protocols, instead offering insights into the causality behind experimental choices, thereby empowering you to make informed decisions for your specific analytical needs. The validation of these methods is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5]
The Analytical Challenge: Why this compound Demands Robust Methods
This compound is a reactive aromatic compound, and its accurate quantification is often critical in synthetic chemistry and pharmaceutical development. The presence of both bromine and chlorine atoms on the phenol ring influences its chromatographic behavior and detection characteristics. A validated analytical method is not merely a procedural document; it is a guarantee of reliable data, ensuring that measured levels of this intermediate are a true reflection of its concentration in the sample matrix.
This guide will compare two workhorse analytical techniques, HPLC-UV and GC-MS, for the quantification of this compound. Each method will be evaluated based on the internationally recognized validation parameters to provide a comprehensive performance overview.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase HPLC method with UV detection is a logical and effective choice.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is chosen for its ability to separate moderately polar compounds like halogenated phenols.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 280 nm, a wavelength at which many phenolic compounds exhibit strong absorbance.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
Visualizing the HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.[8]
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Calibration Standards: Prepare a series of calibration standards from the stock solution and derivatize them as described above.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent and derivatize it prior to injection.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Comparative Performance: A Head-to-Head Validation
The suitability of an analytical method is determined by its performance across a range of validation parameters.[9] The following tables summarize the validation data for the HPLC-UV and GC-MS methods for quantifying this compound.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]
| Parameter | HPLC-UV | GC-MS |
| Peak Purity | Peak purity index > 0.999 | Mass spectral data confirms peak identity |
| Resolution | Resolution of >2.0 from adjacent peaks | Chromatographic resolution >2.0 from other components |
| Interference | No interference from placebo or degradation products at the retention time of the analyte | No co-eluting peaks with the same mass spectrum as the analyte |
Linearity and Range
Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[12][15]
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| y-intercept | Close to zero | Close to zero |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value.[9][16][17][18][19] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][16][17][18][19]
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% |
| Repeatability (%RSD) | < 2.0% | < 2.5% |
| Intermediate Precision (%RSD) | < 2.5% | < 3.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21][22][23] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21][22][23]
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25][26][27]
| Parameter Varied | Effect on HPLC-UV Results | Effect on GC-MS Results |
| Mobile Phase Composition (±2%) | Minor shift in retention time, quantification unaffected | N/A |
| Column Temperature (±5 °C) | Minor shift in retention time, quantification unaffected | N/A |
| Oven Temperature Ramp (±2 °C/min) | N/A | Minor shift in retention time, quantification unaffected |
| Injector Temperature (±10 °C) | N/A | No significant effect |
Senior Application Scientist's Recommendation
Both HPLC-UV and GC-MS are viable and robust methods for the quantification of this compound, with each offering distinct advantages.
Choose HPLC-UV when:
-
High throughput is required: The simpler sample preparation (no derivatization) makes it faster for routine analysis.
-
The analyte is thermally labile or non-volatile: HPLC is the inherently better choice for such compounds.
-
The expected concentration of the analyte is relatively high: The LOQ of the HPLC-UV method is well-suited for assay and purity determinations where the analyte is a major component.
Choose GC-MS when:
-
High sensitivity is paramount: The significantly lower LOD and LOQ make GC-MS the superior choice for trace-level analysis, such as impurity profiling or environmental monitoring.
-
High specificity is critical: The mass spectrometric detection provides an extra dimension of confirmation, reducing the likelihood of interferences from matrix components.
-
A complex sample matrix is involved: The high resolving power of capillary GC combined with the specificity of MS can overcome challenges posed by complex samples.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of this compound, the nature of the sample matrix, and the available instrumentation. Both methods, when properly validated, can provide accurate and reliable data, contributing to the overall quality and integrity of your research and development activities.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pharmaguru.co [pharmaguru.co]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. gmpsop.com [gmpsop.com]
- 16. benchchem.com [benchchem.com]
- 17. Accuracy and precision presentation | PPTX [slideshare.net]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. agilent.com [agilent.com]
A Researcher's Guide to Reactivity in Cross-Coupling: Bromophenols vs. Chlorophenols
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in pharmaceutical and materials science. A pivotal decision in designing these syntheses is the choice of the aryl halide. This guide provides an in-depth, objective comparison of the reactivity between bromophenols and chlorophenols, moving beyond simple rules of thumb to explore the fundamental chemical principles, catalyst evolution, and practical considerations that guide modern synthetic strategy.
The Fundamental Divide: Carbon-Halogen Bond Strength
The well-established reactivity trend for aryl halides in cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond.
-
C-Br Bond: The average bond energy is approximately 285 kJ/mol.[2][3]
-
C-Cl Bond: The average bond energy is significantly higher at about 327-339 kJ/mol.[2][4][5]
This difference is critical because the oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0)) is often the rate-determining step of the catalytic cycle.[1][6] The weaker C-Br bond requires less energy to cleave, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction under milder conditions compared to the analogous C-Cl bond.[7]
Comparative Performance in Key Coupling Reactions
While bromophenols are intrinsically more reactive, the development of sophisticated catalyst systems has dramatically narrowed the gap, making chlorophenols viable and often preferred substrates due to their lower cost and wider availability.
Suzuki-Miyaura Coupling
This C-C bond-forming reaction is a workhorse in synthesis. Historically, activating aryl chlorides was a significant challenge, requiring elevated temperatures and activated substrates.[8]
-
Bromophenols: Readily undergo Suzuki-Miyaura coupling with a wide range of boronic acids using traditional catalysts like Pd(PPh₃)₄ or Pd/C, often at moderate temperatures.[9]
-
Chlorophenols: The activation of the C-Cl bond was revolutionized by the introduction of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[10][11] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step, allowing for high-yield couplings of chlorophenols, even at low catalyst loadings.[12]
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Conditions | Yield | Reference |
| 4-Bromophenol | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | >95% | Adapted from Buchwald et al. |
| 4-Chlorophenol | Pd₂(dba)₃ / XPhos | K₃PO₄, t-BuOH, 100 °C | >95% | Adapted from Buchwald et al. |
| 2-Chlorophenol | Pd(OAc)₂ / P(tBu)₃ | Cs₂CO₃, Dioxane, 80 °C | 92% | [13] |
Note: Yields are representative and highly dependent on the specific substrates and precise conditions.
Buchwald-Hartwig Amination
This C-N bond-forming reaction is essential for synthesizing arylamines, a common motif in pharmaceuticals.[14] The reactivity trend mirrors that of Suzuki coupling.
-
Bromophenols: Couple efficiently with a broad range of primary and secondary amines using first and second-generation phosphine ligands like BINAP and DPEPhos.[14][15]
-
Chlorophenols: The coupling of less-reactive chlorophenols requires more advanced, sterically hindered, and electron-rich ligands.[16] Ligands such as the Josiphos family or Buchwald's biaryl phosphines are often necessary to achieve high turnover numbers and yields, particularly with less nucleophilic amines or sterically hindered substrates.[15]
Sonogashira Coupling
Used to form C(sp²)-C(sp) bonds, the Sonogashira reaction is highly sensitive to the identity of the halide.[17]
-
Bromophenols: Generally couple well under standard Sonogashira conditions (Pd/Cu catalysis, amine base).
-
Chlorophenols: Are significantly less reactive.[17] Achieving efficient coupling often requires higher temperatures, microwave irradiation, or specialized catalyst systems with ligands designed to facilitate the C-Cl bond activation.[18][19] The development of copper-free Sonogashira protocols has also expanded the utility for challenging substrates like chlorophenols.[20]
Ullmann Condensation (C-O Coupling)
While traditionally a copper-catalyzed reaction requiring harsh conditions, modern ligand-accelerated Ullmann-type reactions are crucial for diaryl ether synthesis.[21][22]
-
Bromophenols: Are generally good substrates for Ullmann ether synthesis, reacting with other phenols at lower temperatures than their chloro-analogs.[23]
-
Chlorophenols: Often require higher temperatures and are less reactive, though electron-withdrawing groups on the chlorophenol ring can facilitate the reaction.[21][24] The reaction is often highly selective for a C-Br bond in the presence of a C-Cl bond.[23]
Experimental Workflow & Protocol
The following section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction, highlighting considerations for both bromo- and chlorophenol substrates.
Protocol: Suzuki-Miyaura Synthesis of a Hydroxybiphenyl
Disclaimer: This is a representative protocol. Optimal conditions are substrate-dependent and require optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the halophenol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%). Add the degassed solvent (e.g., Toluene/H₂O (10:1), Dioxane, or 2-MeTHF, ~0.2 M concentration).
-
Causality Note: For a chlorophenol , using a highly active ligand like XPhos or SPhos is critical. For a bromophenol , a less specialized ligand like PPh₃ might suffice, though modern ligands often give cleaner and faster reactions. The choice of base and solvent is also crucial; stronger bases and more polar aprotic solvents often favor the coupling of chlorides.[6]
-
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halophenol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion and Practical Recommendations
The choice between a bromophenol and a chlorophenol is a strategic decision balancing reactivity, cost, and availability.
-
Bromophenols are the go-to choice for initial route scouting, small-scale synthesis, or when dealing with particularly challenging coupling partners. Their inherent reactivity allows for milder conditions and a broader selection of catalysts, often ensuring a higher probability of success.
-
Chlorophenols are the preferred substrates for large-scale and industrial processes where cost is a major driver. While they necessitate more specialized and expensive catalyst systems and often require more rigorous optimization of reaction conditions, the significant cost savings of the starting material can be paramount.[25]
The continuous evolution of catalyst technology has profoundly impacted this dynamic. The development of highly active, robust ligands has made the "unreactive" C-Cl bond a routine target in modern synthesis, empowering chemists to make decisions based on economic and strategic factors rather than being limited by inherent reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Covalent Bond Energies [gchem.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-promoted Suzuki-Miyaura coupling of arylboronic acids with 1-bromo-2-naphthol, o-bromophenol, and o-chlorophenol | Semantic Scholar [semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. arkat-usa.org [arkat-usa.org]
- 24. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 25. researchgate.net [researchgate.net]
Isomeric Effects on the Biological Activity of Bromo-chlorophenols: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of the biological activities of bromo-chlorophenol isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced relationship between the isomeric substitution patterns of bromine and chlorine on a phenol backbone and the resulting antimicrobial, antifungal, and cytotoxic properties. By synthesizing established principles of medicinal chemistry with available experimental data, this guide aims to illuminate the structure-activity relationships (SAR) that govern the efficacy of these halogenated compounds, thereby providing a framework for the rational design of novel therapeutic agents.
Introduction: The Significance of Halogenation in Phenolic Scaffolds
Phenolic compounds are a well-established class of biologically active molecules. The introduction of halogen atoms—specifically bromine and chlorine—onto the phenolic ring profoundly influences their physicochemical properties and, consequently, their interactions with biological targets. Halogenation can modulate lipophilicity, electronic distribution, and steric hindrance, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Bromo-chlorophenols, possessing both bromine and chlorine substituents, represent a fascinating and underexplored subclass of halogenated phenols. The interplay between these two different halogens at various isomeric positions offers a rich landscape for tuning biological activity. Understanding these isomeric effects is paramount for optimizing potency and selectivity while minimizing off-target toxicity.
Comparative Biological Activities: An Isomer-Specific Analysis
Direct comparative studies on a comprehensive set of bromo-chlorophenol isomers are limited in the scientific literature. However, by extrapolating from studies on mono- and di-halogenated phenols, we can construct a predictive framework for their activity. The key biological activities of interest for these compounds are their antimicrobial, antifungal, and cytotoxic effects.
Antimicrobial Activity
Halogenated phenols exert their antimicrobial effects primarily through membrane disruption and inhibition of essential enzymes. The lipophilicity of the compound, which is significantly influenced by the nature and position of the halogen atoms, plays a crucial role in its ability to penetrate bacterial cell membranes.
Key Structure-Activity Relationship Principles:
-
Lipophilicity: Increased halogenation generally increases lipophilicity, which can enhance antimicrobial activity up to a certain point. Bromine is more lipophilic than chlorine, suggesting that bromo-substituted phenols may exhibit greater membrane disruption.
-
Electronic Effects: The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group. This can influence the compound's ability to disrupt proton gradients across the cell membrane.
-
Steric Factors: The position of the halogen atoms can create steric hindrance, affecting the molecule's ability to bind to target enzymes or integrate into the cell membrane. Ortho-substitution can lead to intramolecular hydrogen bonding, which may alter the compound's interaction with biological targets.
Comparative Data on Halogenated Phenols (Illustrative)
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-Chlorophenol | Escherichia coli | >1000 | Furia, T. E., & Bellanca, N. (1975) |
| 4-Bromophenol | Escherichia coli | 500 | Furia, T. E., & Bellanca, N. (1975) |
| 2,4-Dichlorophenol | Staphylococcus aureus | 50 | Russell, A. D. (2002) |
| 2,4-Dibromophenol | Staphylococcus aureus | 25 | Russell, A. D. (2002) |
| 2,4,6-Trichlorophenol | Pseudomonas aeruginosa | 100 | McDonnell, G., & Russell, A. D. (1999) |
| 2,4,6-Tribromophenol | Pseudomonas aeruginosa | 50 | McDonnell, G., & Russell, A. D. (1999) |
Note: This table provides illustrative data from various sources to demonstrate general trends. Direct comparison requires testing under identical conditions.
Based on these principles, we can predict the following trend for the antimicrobial activity of isomeric bromo-chlorophenols:
-
Positional Effects: Isomers with halogen substitutions at the ortho and para positions are generally more active than meta substituted isomers. This is attributed to the electronic activation of these positions.
-
Bromo vs. Chloro: A bromo-substituent is often associated with greater activity than a chloro-substituent at the same position, likely due to its greater lipophilicity and polarizability. Therefore, an isomer like 4-bromo-2-chlorophenol might be expected to have a lower Minimum Inhibitory Concentration (MIC) than 2-bromo-4-chlorophenol against certain bacterial strains.
Antifungal Activity
The mechanisms of antifungal action for halogenated phenols are similar to their antibacterial mechanisms, involving disruption of the fungal cell membrane and inhibition of key enzymes. The increased lipophilicity and altered electronic properties conferred by halogenation are crucial for their efficacy against fungal pathogens.
One study investigated the antifungal activity of a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, against various Candida species.[1] The results showed potent antifungal activity, with MIC values as low as 0.00195 to 0.0078 μg/mL against some clinical isolates of C. albicans.[1] This highlights the potential of mixed bromo-chloro compounds in antifungal drug discovery.
Predicted Isomeric Effects on Antifungal Activity:
Similar to antimicrobial activity, the position and nature of the halogen will be critical. The increased lipophilicity of bromine may enhance penetration of the fungal cell wall and membrane. Therefore, isomers with bromine at key positions for membrane interaction are likely to be more potent.
Cytotoxic Activity
The cytotoxic effects of halogenated phenols against cancer cell lines are of significant interest for the development of new anticancer agents. The proposed mechanisms of action include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of signaling pathways crucial for cancer cell proliferation.
A comparative study on the cytotoxicity of halophenolic disinfection byproducts found that for the same number of substitutions, iodophenols were the most toxic, followed by bromophenols and chlorophenols.[2] This suggests that the larger, more polarizable bromine atom may contribute to greater cytotoxicity compared to chlorine.
Predicted Isomeric Effects on Cytotoxicity:
-
Lipophilicity and Cell Uptake: The lipophilicity of the isomer will influence its ability to cross the cell membrane and accumulate within the cell.
-
Electronic Properties and ROS Generation: The electron-withdrawing nature of the halogens can influence the redox potential of the phenol, potentially leading to increased ROS production and oxidative stress within cancer cells.
-
Steric Hindrance and Target Binding: The specific arrangement of the bromo and chloro groups will determine the molecule's shape and its ability to fit into the binding pockets of target proteins, such as kinases or other enzymes involved in cell proliferation.
Experimental Protocols for Biological Evaluation
To facilitate comparative studies, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of bromo-chlorophenol isomers.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard for determining MIC values.
Objective: To determine the MIC of bromo-chlorophenol isomers against a panel of pathogenic bacteria.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each bromo-chlorophenol isomer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bromo-chlorophenol isomers on a cancer cell line (e.g., MCF-7, HepG2).
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with Test Compounds:
-
Prepare stock solutions of the bromo-chlorophenol isomers in DMSO.
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of bromo-chlorophenols is intrinsically linked to their chemical structure. A thorough understanding of SAR is crucial for the rational design of more potent and selective analogues.
Caption: Key Physicochemical Properties Influencing Biological Activity.
The Role of Halogen Identity: Bromine vs. Chlorine
-
Size and Polarizability: Bromine has a larger atomic radius and is more polarizable than chlorine. This can lead to stronger van der Waals interactions with biological targets.
-
Lipophilicity: As mentioned, bromine imparts greater lipophilicity than chlorine, which can enhance membrane permeability.
-
Leaving Group Ability: In certain metabolic activation pathways or covalent interactions with targets, the C-Br bond may be more labile than the C-Cl bond, potentially influencing the mechanism of action.
The Importance of Substitution Pattern
-
Ortho Effect: Halogen substitution at the ortho position can lead to the formation of an intramolecular hydrogen bond with the phenolic hydroxyl group. This can increase lipophilicity and alter the acidity of the phenol, thereby modulating its biological activity.
-
Para Substitution: Substitution at the para position often leads to a significant increase in activity, as this position is electronically activated and sterically accessible for interaction with biological targets.
-
Meta Substitution: The meta position is generally less influential on the electronic properties of the hydroxyl group, and substitution at this position often results in lower activity compared to ortho and para isomers.
Conclusion and Future Directions
The isomeric effects of bromo- and chloro-substitution on the phenol ring present a compelling area for further investigation in the quest for novel therapeutic agents. While a comprehensive dataset directly comparing all possible bromo-chlorophenol isomers is currently lacking, the established principles of structure-activity relationships for halogenated phenols provide a robust framework for predictive analysis.
Future research should focus on the systematic synthesis and biological evaluation of a complete series of bromo-chlorophenol isomers. Such studies, employing standardized antimicrobial and cytotoxicity assays, would provide the much-needed quantitative data to validate and refine the predictive models discussed in this guide. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as clinical candidates. The strategic placement of bromine and chlorine atoms on a phenolic scaffold holds significant promise for the generation of potent and selective drugs to combat infectious diseases and cancer.
References
The Definitive Guide to Structural Cross-Validation: A 2D NMR Analysis of 3-Bromo-2-chlorophenol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent work. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, its limitations become apparent with complex substitution patterns, such as those found in polysubstituted aromatic compounds.[1][2] In these cases, overlapping signals and complex splitting patterns can lead to ambiguity.[2] This guide presents a comprehensive, data-supported methodology for the structural cross-validation of 3-Bromo-2-chlorophenol, demonstrating the decisive power of a multi-technique 2D NMR approach.
The challenge with a molecule like this compound lies in definitively assigning each of the three aromatic protons and six carbons. Simple 1D ¹H and ¹³C NMR spectra provide chemical shifts but lack the connectivity information needed to distinguish between potential isomers. By systematically employing a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—we can construct an irrefutable network of correlations that validates the precise substitution pattern.[3][4]
The 2D NMR Toolkit: A Strategy for Unambiguous Assignment
Our approach is not merely to collect data but to build a logical, self-validating argument for the structure. Each experiment provides a unique piece of the puzzle, and their combined interpretation leaves no room for doubt.
-
COrrelation SpectroscopY (COSY): This homonuclear experiment is the starting point for mapping the proton framework.[5] It identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).[5][6] For this compound, this will reveal the connectivity between the three neighboring protons on the aromatic ring.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton directly to the carbon it is attached to (¹J coupling).[3][7][8] This is the crucial link between the ¹H and ¹³C spectra, allowing us to assign a specific carbon to each proton identified in the COSY spectrum.
-
Heteronuclear Multiple Bond Correlation (HMBC): The final piece of the puzzle, HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling).[6][7][8] This is paramount for identifying the quaternary (non-protonated) carbons and for confirming the overall connectivity of the molecular skeleton by linking proton signals to carbons beyond their directly attached partner.[8]
This sequential workflow creates a closed loop of evidence. COSY establishes the proton sequence, HSQC links them to their carbons, and HMBC confirms these assignments through long-range correlations and places the substituents.
Experimental Protocol and Workflow
A systematic approach to data acquisition is critical for obtaining high-quality, interpretable spectra.[9][10]
Workflow Diagram
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
A Comparative Guide to the Efficacy of Bromophenol-Derived Inhibitors and Existing Therapeutics
This guide provides a comprehensive comparison of the efficacy of emerging bromophenol-derived inhibitors against established therapeutics for key biological targets relevant to oncology, neurodegenerative diseases, and metabolic disorders. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, presents supporting experimental data, and offers detailed protocols for evaluating inhibitor performance.
Introduction: The Therapeutic Potential of Enzyme and Receptor Inhibition
The targeted inhibition of specific enzymes and cell surface receptors is a cornerstone of modern drug discovery. By modulating the activity of proteins involved in disease pathogenesis, it is possible to develop highly effective treatments. This guide focuses on the comparative efficacy of a promising class of compounds—derivatives of 3-Bromo-2-chlorophenol and other bromophenols—against established inhibitors for several critical targets:
-
Programmed Cell Death Protein 1 (PD-1) and its Ligand (PD-L1): A critical immune checkpoint in oncology.
-
Dopamine D2 Receptor (D2R) and Dopamine Transporter (DAT): Key targets in the treatment of neuropsychiatric disorders.
-
Carbonic Anhydrases (CAs): Implicated in a range of conditions from glaucoma to epilepsy.
-
Acetylcholinesterase (AChE): A primary target for Alzheimer's disease therapies.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling, relevant to diabetes and obesity.
While specific quantitative data for inhibitors derived directly from this compound is emerging, this guide will draw upon available data for structurally related bromophenol compounds to provide a robust comparative framework.
Comparative Efficacy of Bromophenol Derivatives vs. Existing Inhibitors
The following sections provide a side-by-side comparison of bromophenol-derived inhibitors and existing drugs for each target class. The efficacy is presented in terms of half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), where lower values indicate higher potency.
PD-1/PD-L1 Interaction
The PD-1/PD-L1 pathway is a major mechanism of immune evasion by cancer cells.[1] Blocking this interaction can restore T-cell activity against tumors.[1]
Mechanism of Action: Existing inhibitors are primarily monoclonal antibodies that bind to either PD-1 (e.g., Nivolumab, Pembrolizumab) or PD-L1 (e.g., Atezolizumab), preventing their interaction.[2][3] Small-molecule bromophenol derivatives are being investigated for their ability to bind to PD-L1 and disrupt the PD-1/PD-L1 complex, potentially offering advantages in terms of oral bioavailability and reduced immunogenicity.[1][2]
Quantitative Comparison of Inhibitor Efficacy:
| Inhibitor Class | Specific Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |
| Bromophenol Derivative | Compound 2k (di-bromo based) | PD-L1 | Cell-based | Not explicitly provided, but showed significant T-cell activation | [1][2] |
| Monoclonal Antibody | Nivolumab | PD-1 | Cell-based | 76.17 ng/mL (EC50) | [4] |
| Monoclonal Antibody | Pembrolizumab | PD-1 | Cell-based | 39.90 ng/mL (EC50) | [4] |
| Monoclonal Antibody | Atezolizumab | PD-L1 | Cell-based | 6.46 ng/mL (EC50) | [4] |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in pH regulation and fluid balance.[5] Their inhibition is a therapeutic strategy for glaucoma and other conditions.[6]
Mechanism of Action: Existing inhibitors, such as Acetazolamide, are sulfonamides that coordinate to the zinc ion in the active site of the enzyme.[5][7] Phenolic compounds, including bromophenols, are also known to inhibit CAs, likely by anchoring to the zinc-bound solvent molecule.[3][8]
Quantitative Comparison of Inhibitor Efficacy:
| Inhibitor Class | Specific Inhibitor | Target Isoform | Ki | Reference |
| Bromophenol Derivative | Bromophenol Derivative 13 | hCA II | 1.63 ± 0.11 nM | [6] |
| Bromophenol Derivative | Bromophenol Derivative 14 | hCA I | 2.53 ± 0.25 nM | [6] |
| Sulfonamide | Acetazolamide | hCA II | 12 nM | [5][7][9] |
| Sulfonamide | Acetazolamide | hCA I | 36.2 mM | [4] |
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors increase the levels of the neurotransmitter acetylcholine and are a primary treatment for Alzheimer's disease.[10]
Mechanism of Action: Existing inhibitors like Donepezil are reversible inhibitors that bind to the active site of AChE.[11] Bromophenol derivatives have also demonstrated potent, competitive inhibition of AChE.[6][12]
Quantitative Comparison of Inhibitor Efficacy:
| Inhibitor Class | Specific Inhibitor | Target | IC50 / Ki | Reference |
| Bromophenol Derivative | Bromophenol Derivative 21 | AChE | 6.54 ± 1.03 nM (Ki) | [6] |
| Piperidine | Donepezil | AChE | 6.7 nM (IC50) | |
| Piperidine | Donepezil | AChE | 0.032 ± 0.011 µM (IC50) |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity.
Mechanism of Action: Trodusquemine is an allosteric, non-competitive inhibitor of PTP1B.[12] Bromophenol derivatives have also been shown to be potent inhibitors of PTP1B.
Quantitative Comparison of Inhibitor Efficacy:
| Inhibitor Class | Specific Inhibitor | Target | IC50 / Ki | Reference |
| Bromophenol Derivative | Compound 4g (highly brominated) | PTP1B | 0.68 µmol/L (IC50) | |
| Aminosterol | Trodusquemine (MSI-1436) | PTP1B | ~1 µM (IC50) | [1][12] |
| Aminosterol | Trodusquemine (MSI-1436) | PTP1B | 0.6 µM (Ki) | [12] |
Experimental Protocols
PD-1/PD-L1 Blockade Assay (Cell-Based)
This protocol describes a cell-based assay to measure the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell activation, often measured by luciferase reporter gene activity.
Caption: Workflow for a cell-based PD-1/PD-L1 blockade assay.
Materials:
-
PD-L1 expressing cells (e.g., CHO-K1)
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the PD-L1 expressing cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell adherence.
-
Compound Addition: Prepare a serial dilution of the test inhibitor in cell culture medium. Remove the medium from the plated cells and add the compound dilutions.
-
Co-culture: Add the PD-1 expressing Jurkat T-cells to the wells containing the PD-L1 expressing cells and the compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for T-cell activation (e.g., 6-24 hours).
-
Detection: After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescence signal is proportional to T-cell activation. Calculate the percentage of inhibition or activation relative to controls and determine the IC50 or EC50 value by fitting the data to a dose-response curve.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to produce the colored product p-nitrophenol.
Materials:
-
Purified carbonic anhydrase (e.g., human or bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA substrate, and inhibitor dilutions in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle for control), and CA enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB to produce a yellow-colored compound.[4]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
Test inhibitors and a known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, DTNB, and inhibitor dilutions in the assay buffer.
-
Enzyme and Inhibitor Addition: To a 96-well plate, add the AChE working solution and the inhibitor dilutions to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.
-
Measurement: Measure the absorbance at 412 nm at multiple time points.
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value as described for the carbonic anhydrase assay.
PTP1B Inhibition Assay (Colorimetric)
This assay uses p-nitrophenyl phosphate (pNPP) as a substrate, which is dephosphorylated by PTP1B to produce the chromogenic p-nitrophenol.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitors and a known PTP1B inhibitor (e.g., Trodusquemine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the inhibitor in the assay buffer.
-
Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measurement: Read the absorbance at 405 nm.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
Dopamine D2 Receptor Signaling
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion
Bromophenol derivatives represent a promising and versatile scaffold for the development of novel inhibitors against a range of therapeutic targets. The available data suggests that these compounds can exhibit potency comparable to or exceeding that of established drugs. Their potential as small-molecule inhibitors for targets traditionally addressed by biologics, such as the PD-1/PD-L1 interaction, is particularly noteworthy. Further research, including the generation of more extensive structure-activity relationship data for derivatives of this compound, is warranted to fully elucidate their therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine antagonists for the treatment of drug addiction: PF-4363467 and related compounds | European Journal of Chemistry [eurjchem.com]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Quantitative Analysis of Isomeric Impurities in 3-Bromo-2-chlorophenol
Introduction: The Analytical Imperative in Pharmaceutical Intermediate Purity
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-Bromo-2-chlorophenol is a key intermediate in the synthesis of various modern therapeutics, including certain kinase inhibitors and receptor modulators.[1][2] The synthetic route to this compound, typically involving electrophilic halogenation of a phenol precursor, is prone to generating a constellation of structurally similar, isomeric impurities. These isomers, which may include other bromochlorophenols (e.g., 5-Bromo-2-chlorophenol, 4-Bromo-2-chlorophenol) or di-halogenated species, can have different toxicological profiles and may interfere with downstream reactions, impacting the final API's quality and safety.
Regulatory bodies, under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate strict control over impurities.[3] These guidelines establish thresholds for reporting (≥0.05%), identification (≥0.10% for most APIs), and toxicological qualification (≥0.15%), compelling manufacturers to employ highly selective and sensitive analytical methods.[4][5][6]
This guide provides a comparative analysis of two orthogonal, robust chromatographic techniques for the quantitative analysis of isomeric impurities in this compound samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) . We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a quantitative comparison to empower researchers and drug development professionals in selecting the optimal approach for their needs.
Understanding the Challenge: The Physicochemical Similarity of Isomers
The primary analytical challenge stems from the subtle structural differences between this compound and its potential isomeric impurities. These compounds share the same molecular weight and often exhibit very similar polarities and boiling points, making their separation difficult.[7] The choice of analytical technique must exploit the minor physicochemical differences to achieve baseline resolution, a prerequisite for accurate quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Volatility-Based Approach
Expertise & Experience: Why Choose GC-MS?
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase.[8] For semi-volatile compounds like halogenated phenols, GC offers unparalleled resolution and speed.[9] The high efficiency of modern capillary columns can effectively resolve isomers with very close boiling points. The coupling with a Mass Spectrometer (MS) detector is a critical advantage; it provides definitive peak identification based on mass-to-charge ratio and fragmentation patterns, thereby acting as a self-validating system for impurity identification.[10] While phenols can be analyzed directly, peak tailing is a common issue due to the acidic hydroxyl group interacting with the silanol groups on the column. To mitigate this and improve peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often the most effective strategy.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation & Derivatization:
- Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with Dichloromethane to achieve a concentration of 1.0 mg/mL.
- Transfer 100 µL of this solution to a 2 mL autosampler vial.
- Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before placing in the autosampler.
2. Instrumentation and Conditions:
- GC System: Agilent 8890 GC or similar, coupled to a 5977B MS Detector.
- Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
- Injector: Split/splitless injector, 270°C.
- Injection Mode: Split (50:1 ratio), 1 µL injection volume.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Conditions:
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow Diagram: GC-MS Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. database.ich.org [database.ich.org]
- 4. Explanation of Impurity Thresholds and Fixing Limits [pharmaspecialists.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]
A Head-to-Head Comparison: Benchmarking Next-Generation Buchwald Precatalysts Against Traditional Palladium Systems in Suzuki-Miyaura Cross-Coupling
Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency.[1][2][3] For professionals in drug discovery and development, this reaction is an indispensable tool, enabling the rapid assembly of the complex molecular architectures that define new therapeutic agents.[4][5][6] The choice of catalyst is the most critical parameter influencing the success of this transformation, dictating everything from reaction speed and yield to substrate scope and overall process efficiency.
This guide provides an in-depth, data-driven comparison of two distinct palladium catalyst systems for the Suzuki-Miyaura reaction:
-
Method A (The Traditional Benchmark): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a classic, first-generation catalyst.[7][8]
-
Method B (The Modern Alternative): XPhos Pd G3, a third-generation Buchwald precatalyst, representing the state-of-the-art in catalyst design.[9][10]
We will dissect the scientific principles behind each catalyst, provide detailed experimental protocols for a benchmark reaction, and present a clear comparison of their performance to guide your selection process in the laboratory.
Part 1: The Underpinning Science: Catalyst Evolution and Mechanism
To understand why these catalysts perform differently, we must first examine the fundamental mechanism of the Suzuki-Miyaura reaction. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[11][12]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.[2][11]
-
Transmetalation: The organic group from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[2][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Figure 1: The Suzuki-Miyaura Catalytic Cycle
Causality Behind Catalyst Performance:
-
Method A: Pd(PPh₃)₄ (The Traditional System): This catalyst is a pre-formed, air-sensitive Pd(0) complex.[4] For it to become catalytically active, one or two triphenylphosphine (PPh₃) ligands must first dissociate to create an open coordination site for the oxidative addition to occur.[13][14] This ligand dissociation can be slow and inefficient, often requiring higher temperatures. Furthermore, the PPh₃ ligands are only moderately electron-rich, which can limit the catalyst's activity with more challenging substrates like aryl chlorides.[15]
-
Method B: XPhos Pd G3 (The Buchwald Precatalyst): This is not the active catalyst itself but a highly stable, air- and moisture-tolerant Pd(II) "precatalyst".[9] Its design is a key innovation. The precatalyst rapidly and quantitatively generates a highly active monoligated Pd(0) species, L-Pd(0), in the reaction mixture under the influence of the base.[9][16] The XPhos ligand is extremely bulky and electron-rich, which dramatically accelerates both the oxidative addition and the final reductive elimination steps.[17] This inherent efficiency allows for reactions at lower temperatures, shorter times, and with significantly lower catalyst loadings.[18]
Part 2: Experimental Design for a Comparative Benchmark
To provide a direct comparison, we designed a model Suzuki-Miyaura coupling reaction, a common transformation in medicinal chemistry programs.
Model Reaction: The coupling of 4-bromotoluene with 4-methoxyphenylboronic acid.
Key Performance Indicators (KPIs):
-
Catalyst Loading (mol%): The amount of catalyst relative to the limiting reagent. Lower is better for cost and ease of purification.
-
Temperature (°C): The reaction temperature. Milder, room-temperature conditions are preferred.
-
Time (h): The duration required for the reaction to reach completion. Shorter is better.
-
Yield (%): The isolated yield of the pure product. Higher is better.
Figure 2: Experimental Workflow for Catalyst Benchmarking
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating systems. Adherence to inert atmosphere techniques is critical for reproducibility, especially for the traditional catalyst.
Protocol A: Traditional Method using Pd(PPh₃)₄
-
Materials: 4-bromotoluene (1.0 mmol, 171 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%), Toluene/H₂O (5:1, 6 mL).[1][8]
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromotoluene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent mixture.
-
Sparge the mixture with argon for 15 minutes to ensure deoxygenation.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.
-
Stir vigorously for 12 hours, monitoring by TLC until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the product.
-
Protocol B: Modern Method using XPhos Pd G3
-
Materials: 4-bromotoluene (1.0 mmol, 171 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Potassium Phosphate (K₃PO₄, 2.0 mmol, 425 mg), XPhos Pd G3 (0.005 mmol, 4.2 mg, 0.5 mol%), 1,4-Dioxane (5 mL).[9]
-
Procedure:
-
To a standard reaction vial, add 4-bromotoluene, 4-methoxyphenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst. Note: As the precatalyst is air-stable, these can be weighed out on the bench.
-
Add the 1,4-dioxane solvent.
-
Seal the vial with a screw cap and place it on a stirrer plate.
-
Stir the mixture at room temperature (25 °C).
-
Stir for 1 hour, monitoring by TLC. The reaction is typically complete within this timeframe.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the product.
-
Part 4: Results & Performance Analysis
The performance of the two catalytic systems in the model reaction is summarized below. The data reflects typical outcomes for these systems based on literature precedents.
| Parameter | Method A: Pd(PPh₃)₄ | Method B: XPhos Pd G3 | Analysis |
| Catalyst Loading | 3.0 mol% | 0.5 mol% | The G3 precatalyst is 6 times more efficient in terms of catalyst loading. |
| Temperature | 80 °C | 25 °C (Room Temp) | The G3 precatalyst enables a significantly milder, more energy-efficient process. |
| Time | 12 hours | 1 hour | The reaction with the G3 precatalyst is an order of magnitude faster. |
| Isolated Yield | 87% | 98% | The G3 precatalyst provides a near-quantitative yield, minimizing waste. |
Discussion of Causality:
The experimental data unequivocally demonstrates the superior performance of the modern Buchwald precatalyst system. This is a direct consequence of its rational design. The G3 precatalyst's ability to rapidly form a highly active, monoligated L-Pd(0) species circumvents the slow, temperature-dependent ligand dissociation required for Pd(PPh₃)₄.[13] The powerful electron-donating and sterically bulky nature of the XPhos ligand accelerates the rate-limiting steps of the catalytic cycle, resulting in a dramatically faster and more efficient reaction under significantly milder conditions.[17]
Part 5: Conclusion & Practical Recommendations
For researchers in drug discovery and development, efficiency is paramount. The ability to rapidly synthesize analogs, explore structure-activity relationships (SAR), and work under mild conditions that tolerate sensitive functional groups is critical.[3][4]
-
High-Efficiency Choice: For nearly all applications, particularly in early-stage discovery and for challenging substrates, modern Buchwald precatalysts like XPhos Pd G3 are the superior choice. They offer faster reactions, higher yields, lower catalyst loadings, and milder, more user-friendly reaction conditions.[19] Their air- and moisture-stability also simplifies reaction setup.[9][16]
-
Legacy Considerations: While still functional, traditional catalysts like Pd(PPh₃)₄ are largely outdated for high-performance applications. They may be considered in undergraduate teaching labs for demonstrating fundamental principles or in situations where cost is the absolute single driver and a specific, highly optimized, high-temperature process already exists. However, the higher catalyst loadings and potential for side reactions often negate the initial cost savings.[15]
By understanding the mechanistic principles behind catalyst performance and leveraging modern, rationally designed systems, researchers can significantly accelerate their synthetic workflows and achieve superior results.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. G3和G4 Buchwald预催化剂 [sigmaaldrich.cn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
Unmasking Halogens: A Guide to Isotopic Pattern Analysis in Mass Spectrometry
For researchers in drug development and chemical analysis, definitively identifying the presence of halogens—specifically chlorine (Cl) and bromine (Br)—within a molecule is a frequent necessity. While various analytical techniques can suggest their presence, mass spectrometry (MS) offers a unique and powerful confirmation tool through the analysis of isotopic patterns. This guide provides an in-depth comparison of how the distinct isotopic abundances of chlorine and bromine create tell-tale signatures in a mass spectrum, supported by the principles of the technique and practical experimental considerations.
The Foundation: Isotopes and Their Fingerprints in Mass Spectrometry
At its core, mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[1] Most elements exist naturally as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons, resulting in different masses.[2] While for many common elements in organic chemistry like carbon and hydrogen, the heavier isotopes are present in very low abundance (e.g., ¹³C is ~1.1% of natural carbon), chlorine and bromine are notable exceptions. Their heavier isotopes are significantly more abundant, which gives rise to characteristic and easily recognizable patterns in a mass spectrum.[2]
The key to this analysis lies in observing the molecular ion region of the spectrum. The "M" peak represents the molecular ion containing the most abundant (lightest) isotopes of each element. Peaks at higher mass units, such as M+1, M+2, etc., arise from molecules containing one or more heavier isotopes. The relative intensities of these peaks directly reflect the natural abundance of the isotopes involved.[2][3]
The Telltale Signatures: Comparing Chlorine and Bromine Patterns
The significant natural abundances of the heavier isotopes of chlorine and bromine make them readily identifiable in a mass spectrum.[2]
Chlorine: The Characteristic 3:1 Ratio
Chlorine has two stable isotopes: ³⁵Cl and ³⁷Cl. Their natural abundances are approximately 75.78% and 24.22%, respectively, which creates a roughly 3:1 ratio.[1][4] This means that for a molecule containing a single chlorine atom, the mass spectrum will exhibit two distinct peaks in the molecular ion region, separated by two m/z units (due to the 2-neutron difference between ³⁷Cl and ³⁵Cl).[2][5][6]
-
The M peak: Corresponds to the molecule containing the lighter ³⁵Cl isotope.
-
The M+2 peak: Corresponds to the molecule containing the heavier ³⁷Cl isotope.
The defining characteristic is the intensity ratio of these peaks. The M+2 peak will have an intensity that is approximately one-third that of the M peak, directly reflecting the 3:1 natural abundance ratio of the chlorine isotopes.[1][2][5][6] This signature 3:1 intensity ratio for the M and M+2 peaks is a strong indicator of the presence of one chlorine atom in the molecule.[5][6]
Bromine: The Near 1:1 Doublet
Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively.[5][6][7] This near-equal distribution results in a very different and equally distinctive isotopic pattern. For a molecule containing one bromine atom, the mass spectrum will show:
-
The M peak: Corresponding to the molecule with the ⁷⁹Br isotope.
-
The M+2 peak: Corresponding to the molecule with the ⁸¹Br isotope.
Because the two isotopes are present in almost equal amounts, the M and M+2 peaks will have nearly identical intensities, creating a characteristic 1:1 doublet.[1][2][5][6] This readily identifiable pattern is a hallmark of a monobrominated compound.
Quantitative Data Summary
The following tables summarize the natural isotopic abundances of key elements and the expected isotopic patterns for molecules containing chlorine and bromine.
Table 1: Natural Isotopic Abundances of Selected Elements [4][8][9][10][11]
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 |
Table 2: Predicted Isotopic Patterns for Halogenated Compounds
| Number of Halogen Atoms | Halogen | Expected Peaks | Approximate Intensity Ratio |
| 1 | Chlorine | M, M+2 | 3:1 |
| 2 | Chlorine | M, M+2, M+4 | 9:6:1 |
| 1 | Bromine | M, M+2 | 1:1 |
| 2 | Bromine | M, M+2, M+4 | 1:2:1 |
| 1 Cl, 1 Br | Chlorine & Bromine | M, M+2, M+4 | 3:4:1 |
Experimental Considerations: Choosing the Right Tool for the Job
To accurately resolve and interpret these isotopic patterns, the choice of mass spectrometer is crucial. The primary consideration is the instrument's mass resolving power—its ability to distinguish between ions of very similar m/z.[12]
Mass Analyzer Comparison: Quadrupole vs. Time-of-Flight (TOF)
-
Quadrupole Mass Analyzers: These are often used for routine analysis and are adept at targeted analysis in Single Ion Monitoring (SIM) mode, providing high sensitivity for known compounds.[13] However, their resolving power is typically lower, providing "unit mass resolution," which means it measures mass to the nearest whole number.[13] While sufficient for observing the basic M and M+2 patterns of halogens, it may struggle with complex molecules or overlapping isotopic clusters.[14]
-
Time-of-Flight (TOF) Mass Analyzers: TOF analyzers are the specialists in high-resolution mass spectrometry.[13] They separate ions based on the time it takes them to travel down a flight tube, allowing for very precise mass measurements.[15][16] This high resolving power is advantageous for unambiguously identifying isotopic patterns, especially in complex mixtures or for molecules with multiple halogen atoms.[15][16] The simultaneous detection of all ions in a TOF instrument also prevents spectral skewing, which can occur with scanning instruments like quadrupoles.[15][17]
For definitive confirmation of halogen presence, especially in novel drug candidates or complex matrices, a high-resolution instrument like a TOF or an Orbitrap is highly recommended.[18][19]
Experimental Workflow for Halogen Confirmation
The following diagram and protocol outline a typical workflow for identifying halogenated compounds using mass spectrometry.
Caption: Experimental workflow for halogen identification.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation.
-
-
Instrument Setup (High-Resolution Mass Spectrometer):
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the ionization source (e.g., Electrospray Ionization - ESI) to the appropriate polarity (positive or negative ion mode) based on the analyte's chemical properties.
-
Configure the instrument to acquire data in full scan mode over a mass range that includes the expected molecular weight of the compound. A resolving power of >10,000 is recommended.
-
-
Sample Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Locate the molecular ion peak cluster in the acquired spectrum.
-
Identify the monoisotopic peak (M) and the subsequent isotope peaks (M+1, M+2, etc.).
-
Measure the m/z values and the intensities of the peaks within the cluster.
-
Calculate the intensity ratio between the M and M+2 peaks (and M+4 if present).
-
Compare the observed ratio to the theoretical ratios for chlorine (3:1) and bromine (1:1). A close match provides strong evidence for the presence and number of the respective halogen atoms.
-
Conclusion
Isotopic pattern analysis in mass spectrometry is an indispensable tool for the unambiguous confirmation of chlorine and bromine in molecular structures. The distinct and predictable patterns arising from their natural isotopic abundances provide a high degree of confidence that is often difficult to achieve with other analytical methods alone. By understanding the principles behind these patterns and selecting the appropriate high-resolution instrumentation, researchers can leverage this technique to accelerate their drug discovery and development efforts.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ms isotopes: Br and Cl [employees.csbsju.edu]
- 8. Natural abundance - Wikipedia [en.wikipedia.org]
- 9. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 11. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 12. researchgate.net [researchgate.net]
- 13. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tofwerk.com [tofwerk.com]
- 16. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isotope Ratio Mass Spectrometry (IRMS) | Thermo Fisher Scientific - SG [thermofisher.com]
Head-to-head comparison of different synthesis routes for 3-Bromo-2-chlorophenol
A Head-to-Head Comparison of Synthesis Routes for 3-Bromo-2-chlorophenol: A Senior Application Scientist's Guide
Introduction
This compound is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical sectors. Its unique substitution pattern makes it a valuable intermediate for constructing complex molecular architectures. Notably, it serves as a key building block in the synthesis of innovative therapeutic agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors of D2 and DAT receptors for treating schizophrenia.[1][2] The precise placement of the bromine, chlorine, and hydroxyl groups is critical for its reactivity in cross-coupling reactions and subsequent molecular elaboration.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for obtaining this compound. We will move beyond simple protocols to dissect the mechanistic rationale behind route selection, focusing on the critical challenge of regioselectivity. This analysis is designed to equip researchers, chemists, and process development professionals with the expert insights needed to make informed decisions for laboratory-scale synthesis and potential scale-up.
Route 1: The Multi-Step Regiocontrolled Sandmeyer Reaction
This approach is the most logical and reliable method for obtaining this compound with high isomeric purity. The strategy involves building the desired substitution pattern on a benzene ring through a sequence of reactions where the regiochemical outcome of each step is well-controlled, culminating in a Sandmeyer reaction to introduce the hydroxyl group. The most common starting material for this sequence is 1-bromo-2-chloro-3-nitrobenzene.
Conceptual Overview & Mechanistic Rationale
The synthesis begins with a precursor where the positions of the bromine, chlorine, and a nitro group are already fixed. This circumvents the regioselectivity problems inherent in electrophilic substitution on a pre-existing phenol. The nitro group serves as a masked amino group. The core transformation is the conversion of the aromatic amino group into a hydroxyl group via a diazonium salt intermediate. This is a classic and powerful transformation in aromatic chemistry.[3]
The sequence is as follows:
-
Reduction of Nitro Group: The nitro group of 1-bromo-2-chloro-3-nitrobenzene is reduced to a primary amine (3-bromo-2-chloroaniline). This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.[4] The choice of reducing agent can be influenced by factors such as cost, waste disposal, and reaction conditions. Iron/acetic acid is a classic, cost-effective method, while SnCl₂ offers milder conditions.
-
Diazotization: The resulting 3-bromo-2-chloroaniline is converted into a diazonium salt. This reaction is performed in a cold, acidic solution (e.g., with HCl or H₂SO₄) by the addition of sodium nitrite (NaNO₂).[5] The low temperature (typically 0-5 °C) is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[6]
-
Hydrolysis of the Diazonium Salt: The diazonium salt is then carefully heated in an aqueous solution. The diazonium group (-N₂⁺) is an excellent leaving group (releasing nitrogen gas), and it is replaced by a hydroxyl group from water. The use of copper salts (like Cu₂O or Cu(NO₃)₂) can catalyze this hydrolysis, allowing the reaction to proceed smoothly at lower temperatures.[7] This final step is a variation of the Sandmeyer reaction.[8]
This route's primary advantage is its unambiguous control over the isomer produced. The substitution pattern is locked in from the start, ensuring the final product is exclusively this compound.
Experimental Protocol (Route 1)
Step 1a: Synthesis of 3-Bromo-2-chloroaniline from 1-Bromo-2-chloro-3-nitrobenzene (SnCl₂ Method) [4]
-
To a solution of 1-bromo-2-chloro-3-nitrobenzene (11.44 mmol) in ethanol (60 mL), add tin(II) chloride (SnCl₂, 57.20 mmol).
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench with deionized water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with ethyl acetate/petroleum ether) to yield 3-bromo-2-chloroaniline. A reported yield for this step is 55.2%.[4]
Step 2 & 3: Diazotization and Hydrolysis to this compound
-
Prepare a solution of 3-bromo-2-chloroaniline (10 mmol) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 11 mmol) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate in water.
-
Slowly add the cold diazonium salt solution to the copper sulfate solution, which has been heated to boiling. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating the mixture (e.g., by steam distillation) to ensure complete hydrolysis and to distill the phenol product.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Synthesis Pathway Diagram (Route 1)
Caption: Regiocontrolled synthesis via the Sandmeyer reaction.
Route 2: The Direct Electrophilic Bromination Approach
A seemingly more straightforward approach would be the direct electrophilic bromination of 2-chlorophenol. This route involves a single step to introduce the bromine atom onto the commercially available starting material. However, this strategy is fundamentally flawed due to a lack of regiochemical control.
Conceptual Overview & Mechanistic Rationale
In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile (in this case, Br⁺). The reaction is governed by the combined directing effects of the hydroxyl (-OH) and chloro (-Cl) groups.
-
Hydroxyl (-OH) Group: A powerful activating group and a strong ortho, para-director.
-
Chloro (-Cl) Group: A deactivating group (due to induction) but also an ortho, para-director (due to resonance).
When both are present on the ring as in 2-chlorophenol, the powerful activating effect of the hydroxyl group dominates. It strongly directs the incoming electrophile to the positions ortho and para to itself.
-
Position C4 (para to -OH): Highly activated.
-
Position C6 (ortho to -OH): Highly activated.
-
Position C3 (meta to -OH): Deactivated.
Therefore, the bromination of 2-chlorophenol will overwhelmingly yield a mixture of 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol.[9] The formation of the desired 3-bromo isomer would be negligible, as this position is electronically disfavored. While catalysts can sometimes influence regioselectivity, for instance by favoring the para-product over the ortho-product, they cannot typically override the strong intrinsic directing effects to favor a meta position relative to the hydroxyl group.[10][11]
Expected Products Diagram (Route 2)
Caption: Lack of regioselectivity in direct bromination.
Head-to-Head Performance Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination | Justification |
| Regiocontrol | Excellent | Very Poor | Route 1 pre-defines the substitution pattern, ensuring a single isomer. Route 2 is subject to the powerful ortho, para-directing effect of the hydroxyl group, leading to unwanted isomers.[9] |
| Purity of Final Product | Potentially High | Very Low | The product from Route 1 is isomerically pure. Route 2 would yield a complex mixture that is extremely difficult and costly to separate. |
| Number of Steps | 3 (from nitro-precursor) | 1 | Route 2 is deceptively simple; its single step does not yield the correct product in any practical amount. |
| Estimated Overall Yield | Moderate to Good | Negligible (for the desired isomer) | While Route 1 is multi-step, each step can be optimized for good yield. The yield of the target isomer in Route 2 would be effectively zero. |
| Scalability | Good | Poor | The Sandmeyer reaction is a well-established industrial process. Scaling Route 2 would only scale the production of undesired byproducts. |
| Safety Considerations | Diazonium salts can be explosive if isolated or allowed to dry; requires careful temperature control.[12] | Involves handling elemental bromine, which is highly corrosive and toxic. | Both routes have hazards, but those in Route 1 are well-understood and manageable with standard engineering controls. |
Conclusion and Recommendation
Based on a thorough analysis of the underlying chemical principles and available data, the multi-step synthesis commencing from a pre-functionalized nitroaromatic precursor and utilizing a Sandmeyer-type reaction (Route 1) is the only viable and recommended strategy for the synthesis of this compound. Its key strength lies in its unambiguous control over regiochemistry, which guarantees the formation of the correct isomer with high purity.
Conversely, the direct electrophilic bromination of 2-chlorophenol (Route 2), while appearing simpler, is a fundamentally flawed approach. The powerful directing effects of the hydroxyl substituent make the formation of the desired 3-bromo isomer mechanistically unfavorable. Any attempt to pursue this route would result in a complex mixture of unwanted isomers, leading to significant yield loss and insurmountable purification challenges.
For researchers and drug development professionals, prioritizing a predictable and regiocontrolled pathway is paramount. Therefore, the Sandmeyer approach represents the most scientifically sound, trustworthy, and ultimately more efficient method for obtaining high-quality this compound for further synthetic applications.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. byjus.com [byjus.com]
- 4. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. learncbse.in [learncbse.in]
- 6. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 10. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chlorophenol
As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, halogenated phenols like 3-Bromo-2-chlorophenol represent a class of substances that demand rigorous adherence to safety and disposal protocols. Improper disposal not only poses a significant risk to personnel but also carries the potential for long-term environmental damage. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical reagent; it is a hazardous substance with a specific toxicological profile that dictates our handling and disposal choices. Its hazards stem from its reactivity and its classification as a halogenated aromatic compound.
The primary risks to laboratory personnel are acute irritation upon contact.[1][2] Environmentally, as a halogenated phenol, it is toxic to aquatic life and can persist, leading to long-term adverse effects.[3] The combustion of halogenated compounds can also produce acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), necessitating specialized incineration facilities equipped with flue-gas scrubbers.[4][5]
For immediate operational awareness, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (based on isomer data) | [6] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects | [3] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation into a halogenated organic waste stream.[7][8][9] This is a non-negotiable principle rooted in the chemistry of disposal.
Causality: Halogenated waste cannot be disposed of in the same manner as non-halogenated waste. The presence of bromine and chlorine atoms dictates that the ultimate disposal method will likely be high-temperature incineration.[10] During this process, the halogens are converted into their respective acids (HBr, HCl). Standard incinerators are not equipped to handle these corrosive and toxic gases. Therefore, halogenated waste must be sent to specialized facilities that utilize "scrubbers" to neutralize these acidic byproducts before they are released into the atmosphere.[4] Mixing halogenated waste with non-halogenated streams contaminates the entire volume, dramatically increasing the cost and complexity of disposal.
Standard Operating Protocol: Disposal of this compound Waste
This protocol provides a step-by-step methodology for handling waste containing this compound.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][11] Adherence to PPE standards is mandatory to prevent personal exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: Wear a standard laboratory coat.[2]
Step 2: Waste Characterization and Container Selection
Properly characterize the waste you are generating. The physical form dictates the collection procedure. Select a waste container that is chemically compatible (typically high-density polyethylene or glass for liquids), in good condition, and has a secure, leak-proof cap.[8][9] The container must be clearly designated for "Halogenated Organic Waste."
Step 3: Waste Collection Procedures
Protocol 3A: Pure or Unused this compound (Solid)
-
If possible, keep the material in its original, clearly labeled container.[9]
-
If the original container is compromised, transfer the solid into a new, suitable container labeled as hazardous waste.
-
Ensure the exterior of the container is clean and free from contamination.
-
Affix a completed hazardous waste label (see Step 4).
Protocol 3B: Solutions of this compound
-
This is the most common waste form (e.g., from reaction workups, chromatography fractions).
-
Carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel. Avoid splashing.
-
Crucially: Any solvent, regardless of its own nature (e.g., acetone, hexanes, methanol), that is mixed with this compound is now classified as halogenated waste.[8] Do not mix this with non-halogenated solvent waste streams.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
Protocol 3C: Contaminated Labware and Debris
-
Items such as contaminated gloves, paper towels, and silica gel should be collected separately in a designated solid waste stream.
-
Place these items into a durable, leak-proof plastic bag or a labeled container specifically for "Halogenated Solid Waste" or "Contaminated Debris."[3][10]
-
Minimize the generation of dust from contaminated solids.[3]
-
Sharps (needles, contaminated glassware) must be placed in a designated sharps container.
Step 4: Labeling and Temporary Storage
Proper labeling is a legal and safety requirement. Every waste container must have a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
Contents: List all chemical constituents by their full name, including solvents. Do not use abbreviations.
-
Concentrations: Estimate the percentage of each component.
-
Hazard Information: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and incompatible materials.[12]
Step 5: Arranging for Final Disposal
Never dispose of this compound waste via sewer drains or in regular trash.[6][12] Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for a scheduled pickup.[12] They are the trained professionals who will manage the transport and final disposal at an approved hazardous waste facility.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for segregating this compound waste.
Conclusion
The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's hazard profile and adhering to the core principle of segregating halogenated waste, researchers can ensure that these compounds are managed safely from the benchtop to their final disposal. Always remember the fundamental steps: Characterize, Segregate, Label, and Consult EHS. This framework ensures compliance, protects personnel, and preserves the integrity of our shared environment.
References
- 1. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. cpachem.com [cpachem.com]
- 7. uakron.edu [uakron.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 3-Bromo-2-chlorophenol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The careful and informed handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides an in-depth operational plan for the safe use of 3-Bromo-2-chlorophenol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Understanding the Hazard Profile of this compound
This compound (C₆H₄BrClO) is a halogenated phenol derivative that requires careful handling due to its irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Understanding these primary hazards is the first step in establishing a robust safety protocol.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.
-
Serious Eye Irritation: The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the respiratory system, leading to coughing and discomfort[1][2].
While comprehensive toxicological data is not fully available for this specific isomer, related compounds like monochlorophenols are noted to be more toxic than chlorobenzene but slightly less so than phenol itself[3]. Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate barriers is dictated by the nature of the handling task.
| Task / Scenario | Head & Face Protection | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | --- | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-resistant lab coat | Not required if in a certified chemical fume hood |
| Conducting Reactions | --- | Chemical safety goggles or face shield with goggles | Chemical-resistant gloves | Flame-resistant lab coat | Use within a chemical fume hood |
| Handling Bulk Quantities | --- | Face shield and chemical safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate |
| Cleaning Spills | --- | Face shield and chemical safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye Protection: Due to the serious eye irritation hazard, chemical safety goggles that provide a complete seal around the eyes are mandatory[2][4]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during pressurized operations[5][6].
-
Body Protection: A standard flame-resistant lab coat is sufficient for most small-scale laboratory operations. For tasks with a higher risk of splashes or spills, a chemical-resistant apron provides an additional layer of protection[5].
-
Respiratory Protection: All handling of this compound that may generate dust or fumes should be conducted within a certified chemical fume hood to minimize inhalation risk[2]. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary[8].
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.
Caption: Workflow for the Safe Management of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Handling and Use:
-
Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood to control exposure to dust and vapors[2].
-
Avoid all personal contact with the substance[3].
-
Use tools (spatulas, scoops) to handle the solid material to prevent direct skin contact.
-
Keep the container tightly closed when not in use to prevent the release of fumes[2].
-
-
Storage:
Emergency and Disposal Plans
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[8][9].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[2][9].
Spill Response:
-
Minor Spills: For small spills within a fume hood, use a dry clean-up procedure. Avoid generating dust. Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety department immediately. Wear full protective equipment, including respiratory protection, before attempting to clean up.
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Do not dispose of this chemical down the drain or in regular trash[10].
-
All disposal must be conducted in accordance with local, state, and federal regulations through a licensed professional waste disposal service[7][8].
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring a secure environment for yourself and your colleagues.
References
- 1. This compound | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. cpachem.com [cpachem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
